molecular formula C20H22N2NaO7S B1662473 Sivelestat sodium CAS No. 150374-95-1

Sivelestat sodium

Cat. No.: B1662473
CAS No.: 150374-95-1
M. Wt: 457.5 g/mol
InChI Key: YIPPOMHPJSWADI-UHFFFAOYSA-N
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Description

Sivelestat sodium is a potent, selective, and competitive inhibitor of neutrophil elastase (NE), a serine protease released by activated neutrophils during inflammatory responses. While NE is essential for host defense, its excessive activity contributes to tissue damage by degrading structural proteins like elastin in the extracellular matrix. This compound exerts its pharmacological effect by specifically binding to the active site of the NE enzyme, forming a reversible complex that effectively blocks its proteolytic function and helps preserve tissue integrity. This targeted mechanism underpins its research value in studying a range of acute inflammatory conditions. The primary research applications of this compound are in the fields of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Studies have demonstrated that it can improve lung function and oxygenation indices, reduce levels of inflammatory markers such as IL-6 and IL-8, and shorten the duration of mechanical ventilation in model systems. Furthermore, its therapeutic potential is being investigated for sepsis, where it has been associated with a reduced incidence of ventilator-associated pneumonia and bacteremia, as well as improved gastrointestinal function and mucosal barrier protection. Beyond these areas, ongoing research explores the utility of this compound in other neutrophil-driven pathologies, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and idiopathic pulmonary fibrosis, highlighting its broad relevance in immunology and inflammation research. For researchers, this compound represents a critical tool for elucidating the role of neutrophil elastase in disease pathogenesis. Its well-defined mechanism and high selectivity make it an excellent candidate for investigating novel therapeutic strategies for inflammatory disorders where neutrophil-mediated tissue damage is a key feature.

Properties

CAS No.

150374-95-1

Molecular Formula

C20H22N2NaO7S

Molecular Weight

457.5 g/mol

IUPAC Name

sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate

InChI

InChI=1S/C20H22N2O7S.Na/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);

InChI Key

YIPPOMHPJSWADI-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].[Na+]

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.[Na]

Synonyms

sodium; 2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate

Origin of Product

United States

Foundational & Exploratory

Sivelestat Sodium in Acute Lung Injury: A Technical Guide to the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Lung Injury (ALI) and its severe manifestation, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation, damage to the alveolar-capillary barrier, and severe respiratory failure.[1] A key pathological driver is the excessive infiltration and activation of neutrophils in the pulmonary microvasculature.[2] These activated neutrophils release a host of cytotoxic mediators, with neutrophil elastase (NE) being one of the most destructive.[3][4] Sivelestat sodium is a synthetic, selective, and competitive inhibitor of neutrophil elastase.[5][6] Its primary mechanism of action is the direct blockade of NE activity, which mitigates the downstream cascade of tissue degradation, inflammatory cytokine production, and increased vascular permeability that defines ALI.[1][5]

This technical guide provides an in-depth examination of sivelestat's mechanism of action. It consolidates preclinical and clinical data, details key experimental methodologies, and visualizes the complex signaling pathways involved. While clinical trials have yielded varied results regarding mortality benefits, evidence suggests sivelestat can improve oxygenation and reduce inflammatory markers in specific patient populations.[1][7][8]

The Core Mechanism: Selective Inhibition of Neutrophil Elastase

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[4] During the inflammatory response characteristic of ALI, activated neutrophils release NE into the extracellular space.[3] Unchecked by endogenous inhibitors like α1-antitrypsin, which are often overwhelmed or inactivated at inflammatory sites, NE wreaks havoc on the lung architecture.[1]

Pathophysiological Actions of Neutrophil Elastase in ALI:

  • Extracellular Matrix Degradation: NE potently degrades critical structural proteins, including elastin, collagen, and fibronectin, leading to the breakdown of the alveolar-capillary barrier.[5][6]

  • Increased Permeability: By damaging endothelial and epithelial cell junctions, NE increases vascular permeability, causing protein-rich fluid to leak into the alveolar space, resulting in pulmonary edema.[1][2]

  • Pro-inflammatory Signaling: NE can amplify the inflammatory response by cleaving and activating pro-inflammatory cytokines and receptors, and by inducing epithelial cells to release chemokines like IL-8, which further recruits neutrophils.[2][3][9]

Sivelestat functions by binding directly and reversibly to the active site of neutrophil elastase, effectively blocking its proteolytic activity.[5] This selective inhibition is the cornerstone of its therapeutic effect, preventing the direct tissue damage and breaking the cycle of inflammation amplification driven by NE.

cluster_0 Pathogenesis of Neutrophil Elastase in ALI cluster_1 Downstream Effects of NE Inflammatory_Stimuli Inflammatory Stimuli (Sepsis, Pneumonia, Trauma) Neutrophil_Activation Neutrophil Activation & Degranulation Inflammatory_Stimuli->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release ECM_Degradation ECM Degradation (Elastin, Collagen) NE_Release->ECM_Degradation Barrier_Dysfunction Alveolar-Capillary Barrier Dysfunction NE_Release->Barrier_Dysfunction Cytokine_Release Pro-inflammatory Cytokine Release (IL-8) NE_Release->Cytokine_Release ECM_Degradation->Barrier_Dysfunction Pulmonary_Edema Pulmonary Edema Barrier_Dysfunction->Pulmonary_Edema Neutrophil_Recruitment Further Neutrophil Recruitment Cytokine_Release->Neutrophil_Recruitment Inflammation_Amplification Inflammation Amplification Neutrophil_Recruitment->Inflammation_Amplification

Caption: Pathophysiological cascade of neutrophil elastase in Acute Lung Injury (ALI).

Sivelestat This compound Block Inhibition Sivelestat->Block NE Neutrophil Elastase (NE) NE->Block Downstream_Effects Pathological Downstream Effects • ECM Degradation • Increased Permeability • Inflammation Amplification Block->Downstream_Effects Prevents

Caption: Sivelestat's core mechanism: direct inhibition of neutrophil elastase.

Modulation of Key Signaling Pathways

Beyond direct enzyme inhibition, sivelestat's action attenuates several intracellular signaling pathways that are aberrantly activated in ALI.

  • Inhibition of JNK/NF-κB Pathway: In models of ALI, sivelestat has been shown to inhibit the activation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[10][11] NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. By suppressing this pathway, sivelestat reduces the production of these key inflammatory mediators.[10][12]

  • Activation of Nrf2/HO-1 Pathway: Sivelestat promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1).[10] Activation of this pathway enhances the cellular antioxidant response, counteracting the oxidative stress that is a major component of ALI pathology.[10][11]

  • Inhibition of PI3K/AKT/mTOR Pathway: Some studies suggest sivelestat exerts a protective effect by inhibiting the PI3K/AKT/mTOR signaling pathway.[9][13] This pathway is involved in cell survival, proliferation, and inflammation. Its inhibition by sivelestat can lead to reduced expression of adhesion molecules (VCAM-1, ICAM-1) and decreased apoptosis.[9]

cluster_0 Sivelestat's Action cluster_1 Signaling Pathway Modulation cluster_2 Cellular Outcomes Sivelestat Sivelestat NE Neutrophil Elastase Sivelestat->NE Inhibits JNK_NFKB JNK/NF-κB Pathway NE->JNK_NFKB Activates Nrf2_HO1 Nrf2/HO-1 Pathway NE->Nrf2_HO1 Suppresses PI3K_AKT PI3K/AKT/mTOR Pathway NE->PI3K_AKT Activates Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) JNK_NFKB->Inflammation Oxidative_Stress ↓ Oxidative Stress ↑ Antioxidant Response Nrf2_HO1->Oxidative_Stress Apoptosis ↓ Apoptosis ↓ Adhesion Molecules PI3K_AKT->Apoptosis

Caption: Sivelestat's modulation of intracellular signaling pathways in ALI.

Preclinical Evidence

Numerous animal studies have demonstrated the efficacy of sivelestat in various models of ALI. These studies provide the foundational evidence for its mechanism of action, showing consistent reductions in pulmonary edema, neutrophil infiltration, and inflammatory markers.

Table 1: Summary of Quantitative Data from Preclinical Studies

ParameterAnimal ModelALI InductionSivelestat EffectReference
Lung Wet/Dry (W/D) Ratio RatLipopolysaccharide (LPS)Significant decrease compared to LPS group[9][14]
RatKlebsiella pneumoniaeDecreased W/D ratio[10]
PaO₂/FiO₂ Ratio RatLipopolysaccharide (LPS)Prominently increased in a dose-dependent manner[9][13][14]
Lung Injury Score RatLipopolysaccharide (LPS)Significantly decreased in a dose-dependent manner[9][13][14]
Neutrophil Infiltration (MPO) RatLipopolysaccharide (LPS)Significantly ameliorated increase in MPO-positive cells
MouseBilateral NephrectomyDecreased neutrophil infiltration in the lung[15]
Inflammatory Cytokines
TNF-αRatLipopolysaccharide (LPS)Significantly decreased serum levels[9]
IL-1βHPMECs (in vitro)TNF-α stimulationReduced mRNA expression levels[10]
IL-6RatLipopolysaccharide (LPS)Significantly decreased serum levels[16]
IL-8RatLipopolysaccharide (LPS)Decreased serum levels[9][13]
Adhesion Molecules (ICAM-1) RatLipopolysaccharide (LPS)Down-regulated expression[9]
Oxidative Stress Markers
MDARatKlebsiella pneumoniaeReduced levels in lung tissues[10]
SOD, GSH-PxRatKlebsiella pneumoniaeIncreased levels in lung tissues[10]

Clinical Efficacy and Human Trials

The translation of preclinical success to clinical efficacy has been challenging, with studies showing conflicting results, particularly concerning mortality. However, a consistent finding across several trials and meta-analyses is sivelestat's ability to improve oxygenation.

Table 2: Summary of Quantitative Data from Clinical Studies & Meta-Analyses

Outcome MeasurePatient PopulationKey Finding(s)Reference
28-30 Day Mortality ALI/ARDSNo significant difference vs. placebo (RR: 0.94; 95% CI: 0.71–1.23)[8]
ALI/ARDSMeta-analysis showed reduced mortality (RR: 0.81; 95% CI: 0.66–0.98)[17][18]
Sepsis-induced ARDSAssociated with decreased 28-day mortality (HR: 0.32; 95% CI: 0.11-0.95)[7]
PaO₂/FiO₂ Ratio ALI/ARDSAssociated with a better short-term PaO₂/FiO₂ ratio (SMD: 0.30; 95% CI: 0.05 to 0.56)[19]
Sepsis-induced ARDS55.9% in sivelestat group had improved PaO₂/FiO₂ vs. 19.4% in placebo group on Day 5[7][20]
ALI/ARDSMeta-analysis showed improved PaO₂/FiO₂ on Day 3 (SMD: 0.88; 95% CI: 0.39-1.36)[17][18]
Ventilator-Free Days ALI/ARDSNo significant difference vs. placebo[8][21]
ALI/ARDSMeta-analysis showed increased ventilation-free days (MD: 3.57; 95% CI: 3.42-3.73)[17][18]
ICU Stay ALI/ARDSNo significant difference vs. placebo[8]
ALI/ARDSMeta-analysis showed shortened ICU stays (SMD: -0.72; 95% CI: -0.92 to -0.52)[17][18]
Inflammatory Markers Post-CPB ALISignificantly decreased IL-6, PCT, and CRP levels vs. control[22][23]
Sepsis with ARDSSignificantly improved inflammatory indicators (IL-6, PCT, CRP)[24]

The discrepancy in mortality outcomes may be due to patient heterogeneity. Some evidence suggests that sivelestat may be more beneficial in patients with less severe disease or specific inflammatory phenotypes.[1][7]

Detailed Experimental Protocols

Reproducibility is critical in scientific research. The following are detailed methodologies for key experiments used to evaluate the efficacy of sivelestat.

Lipopolysaccharide (LPS)-Induced ALI in Rats[9][12][25]
  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are used.

  • Anesthesia: Rats are anesthetized, typically with an intraperitoneal injection of pentobarbital sodium.

  • Intratracheal Instillation: A small incision is made on the neck to expose the trachea. A fine-gauge needle or catheter is inserted into the trachea.

  • LPS Administration: A bolus of LPS (e.g., 5 mg/kg) dissolved in sterile saline is instilled into the lungs, followed by a small volume of air to ensure distribution. The incision is then closed.

  • Sivelestat Administration: this compound (e.g., 10-30 mg/kg) is typically administered via intraperitoneal or intravenous injection at a specified time point, often 30-60 minutes before or after the LPS challenge.[25]

  • Endpoint Analysis: Animals are euthanized at predetermined time points (e.g., 6, 12, 24 hours). Bronchoalveolar lavage fluid (BALF), blood, and lung tissues are collected for analysis.

Start Rat Model (Sprague-Dawley) Anesthesia Anesthetize (e.g., Pentobarbital) Start->Anesthesia Expose_Trachea Expose Trachea Surgically Anesthesia->Expose_Trachea Instill_LPS Intratracheal Instillation of LPS Expose_Trachea->Instill_LPS Admin_Sivelestat Administer Sivelestat or Vehicle (IP/IV) Instill_LPS->Admin_Sivelestat Euthanize Euthanize at Time Points (6-24h) Admin_Sivelestat->Euthanize Analysis Endpoint Analysis: • Lung W/D Ratio • Histology • BALF Cytokines • MPO Assay Euthanize->Analysis

Caption: Experimental workflow for a preclinical study of sivelestat in an LPS-induced ALI model.

Measurement of Lung Wet-to-Dry (W/D) Weight Ratio[9][13]
  • Tissue Harvest: Immediately after euthanasia, the chest is opened, and the lungs are carefully excised.

  • Initial Weighing (Wet Weight): The harvested lung tissue is blotted to remove excess blood and weighed immediately to obtain the "wet weight."

  • Drying: The tissue is then placed in an oven at 60-80°C for 48-72 hours until a constant weight is achieved.

  • Final Weighing (Dry Weight): The completely dried tissue is weighed to obtain the "dry weight."

  • Calculation: The W/D ratio is calculated by dividing the wet weight by the dry weight. An increased ratio indicates greater pulmonary edema.

Neutrophil Elastase (NE) Activity Assay[26][27]
  • Sample Preparation: BALF or lung tissue homogenates are prepared and centrifuged to obtain clear supernatants.

  • Substrate: A specific fluorogenic or chromogenic substrate for NE is used, such as MeOSuc-Ala-Ala-Pro-Val-pNA (chromogenic) or MeOSu-AAPV-AMC (fluorogenic).[26][27]

  • Reaction: Samples are incubated with the substrate in an appropriate assay buffer (e.g., 0.1 M Tris, pH 7.5) in a 96-well plate.[26]

  • Measurement:

    • For chromogenic substrates, the change in absorbance is measured over time at 405-410 nm.

    • For fluorogenic substrates, the increase in fluorescence is measured at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AMC).[26]

  • Quantification: The NE activity is calculated based on a standard curve generated with purified human neutrophil elastase.

Western Blotting for Signaling Proteins[9][10]
  • Protein Extraction: Total protein is extracted from lung tissue or cultured cells using a lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by size using SDS-PAGE.

  • Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-JNK, total JNK, NF-κB p65, Nrf2, HO-1) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

Conclusion

This compound's mechanism of action in acute lung injury is centered on its potent and selective inhibition of neutrophil elastase. This primary action disrupts the core pathological processes of ALI, including extracellular matrix degradation, increased alveolar-capillary permeability, and the amplification of inflammation. Furthermore, sivelestat modulates key intracellular signaling pathways, suppressing pro-inflammatory cascades like JNK/NF-κB while promoting protective antioxidant responses via the Nrf2/HO-1 pathway. While preclinical data are robust, clinical outcomes regarding mortality remain inconclusive, though a consistent benefit in improving oxygenation is observed. Future research should focus on identifying specific patient phenotypes with hyper-inflammatory responses who are most likely to benefit from targeted neutrophil elastase inhibition.

References

Sivelestat Sodium: A Selective Neutrophil Elastase Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of sivelestat sodium, a selective and competitive inhibitor of neutrophil elastase. Sivelestat has been investigated for its therapeutic potential in inflammatory conditions characterized by excessive neutrophil activity, most notably acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). This document details the mechanism of action, chemical and pharmacokinetic properties, and preclinical and clinical efficacy of sivelestat. Furthermore, it outlines detailed experimental protocols for key in vitro and in vivo assays and visualizes the critical signaling pathways modulated by sivelestat using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of inflammation, respiratory diseases, and protease inhibitor development.

Introduction

Neutrophil elastase is a potent serine protease released from the azurophilic granules of activated neutrophils during an inflammatory response.[1] While it plays a crucial role in host defense by degrading proteins of invading pathogens, its excessive and unregulated activity can lead to severe tissue damage and contribute to the pathogenesis of various inflammatory diseases.[1] this compound is a synthetic, small-molecule inhibitor that selectively targets neutrophil elastase, thereby mitigating its destructive effects.[1] This targeted action makes sivelestat a promising therapeutic agent for conditions such as ALI and ARDS, where neutrophil-mediated inflammation is a key driver of pathology.[1][2]

Chemical and Pharmacokinetic Properties

This compound is a competitive inhibitor of human neutrophil elastase.[3] Its chemical and pharmacokinetic properties are summarized in the tables below.

Table 1: Chemical Properties of this compound
PropertyValueReference
IUPAC Name sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate;tetrahydrate
Molecular Formula C₂₀H₂₉N₂NaO₁₁S
Molecular Weight 456.4 g/mol (anhydrous)[3]
IC₅₀ (Human Neutrophil Elastase) 44 nM[3]
Kᵢ (Human Neutrophil Elastase) 200 nM[4]
Table 2: Pharmacokinetic Parameters of Sivelestat in Chinese Patients with Severe Pneumonia
ParameterValueReference
Apparent Volume of Distribution (Vd) 20.88 L[5]
Apparent Clearance (CL) 1.79 L/h[5]
Model One-compartment[5]

Mechanism of Action and Selectivity

Sivelestat functions by selectively binding to the active site of neutrophil elastase, thereby preventing the degradation of extracellular matrix proteins such as elastin.[1] A key attribute of sivelestat is its high selectivity for neutrophil elastase over other serine proteases, which minimizes off-target effects.[1][6]

Table 3: Selectivity Profile of Sivelestat against Various Serine Proteases
ProteaseIC₅₀Fold Selectivity (vs. Neutrophil Elastase)Reference
Human Neutrophil Elastase 44 nM1[6]
Porcine Pancreatic Elastase 5.6 µM~127[6]
Cathepsin G > 100 µM> 2272[6]
Chymotrypsin > 100 µM> 2272[6]
Thrombin > 100 µM> 2272[6]
Trypsin > 100 µM> 2272[6]
Plasmin > 100 µM> 2272[6]
Plasma Kallikrein > 100 µM> 2272[6]
Pancreas Kallikrein > 100 µM> 2272[6]

Signaling Pathways Modulated by Sivelestat

Sivelestat has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways involved in the inflammatory cascade.

Inhibition of JNK/NF-κB Signaling Pathway

In models of acute lung injury, sivelestat has been demonstrated to inhibit the activation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathway.[2] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-8, and TNF-α.[2]

G cluster_inflammatory_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_sivelestat Sivelestat cluster_pathway JNK/NF-κB Pathway Inflammatory Stimulus Inflammatory Stimulus JNK JNK Inflammatory Stimulus->JNK activates Sivelestat Sivelestat Sivelestat->JNK inhibits NF-kB (p65) NF-kB (p65) JNK->NF-kB (p65) activates Pro-inflammatory Cytokines (IL-1β, IL-8, TNF-α) Pro-inflammatory Cytokines (IL-1β, IL-8, TNF-α) NF-kB (p65)->Pro-inflammatory Cytokines (IL-1β, IL-8, TNF-α) promotes transcription

Inhibition of the JNK/NF-κB Signaling Pathway by Sivelestat.
Activation of Nrf2/HO-1 Signaling Pathway

Sivelestat has also been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2] This pathway plays a critical role in the cellular antioxidant response, and its activation by sivelestat contributes to the reduction of oxidative stress in injured tissues.[2]

G cluster_sivelestat Sivelestat cluster_pathway Nrf2/HO-1 Pathway Sivelestat Sivelestat Nrf2 Nrf2 Sivelestat->Nrf2 promotes nuclear translocation HO-1 HO-1 Nrf2->HO-1 upregulates expression Antioxidant Response Antioxidant Response HO-1->Antioxidant Response enhances

Activation of the Nrf2/HO-1 Signaling Pathway by Sivelestat.
Inhibition of PI3K/AKT/mTOR Signaling Pathway

In sepsis-induced ALI, sivelestat has been found to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[7] This inhibition leads to a reduction in the expression of pro-apoptotic proteins like Bax and an increase in anti-apoptotic proteins like Bcl-2, thereby protecting cells from apoptosis.[7]

G cluster_sepsis Sepsis cluster_sivelestat Sivelestat cluster_pathway PI3K/AKT/mTOR Pathway Sepsis Sepsis PI3K PI3K Sepsis->PI3K activates Sivelestat Sivelestat Sivelestat->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis mTOR->Apoptosis promotes

Inhibition of the PI3K/AKT/mTOR Signaling Pathway by Sivelestat.

Preclinical and Clinical Efficacy

The efficacy of sivelestat has been evaluated in various preclinical models of inflammation and in clinical trials for ALI/ARDS.

Table 4: Summary of Preclinical Efficacy of Sivelestat
ModelKey FindingsReference
LPS-induced ALI in rats Reduced lung wet-to-dry ratio, decreased inflammatory cell infiltration, and lowered levels of pro-inflammatory cytokines (TNF-α, IL-8).[7][8]
Cecal ligation and perforation-induced sepsis in rats Inhibited neutrophil elastase activity, restored mean arterial pressure, reduced pro-inflammatory factors, and improved survival rate.[2]
Human Umbilical Vein Endothelial Cell (HUVEC) model Dose-dependently inhibited neutrophil adhesion and migration.[9]
Table 5: Summary of Clinical Efficacy of Sivelestat in ALI/ARDS Patients
Outcome MeasureResultReference
PaO₂/FiO₂ Ratio Significant improvement observed in some studies, particularly in patients with sepsis-induced ARDS.[10][11]
28-Day Mortality No significant difference in overall mortality in some meta-analyses, but a potential reduction in mortality in patients with sepsis-induced ARDS.[10][11][12]
Ventilator-Free Days No significant effect observed in some meta-analyses.[11][12]
ICU Stay No significant effect observed in some meta-analyses.[11][12]

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)

This protocol describes a typical in vitro assay to determine the inhibitory activity of sivelestat against human neutrophil elastase.

  • Objective: To determine the IC₅₀ value of sivelestat for human neutrophil elastase.

  • Materials:

    • Purified human neutrophil elastase

    • Fluorogenic neutrophil elastase substrate

    • This compound

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • 96-well black microplate

    • Fluorometric microplate reader

  • Procedure:

    • Prepare a series of dilutions of sivelestat in assay buffer.

    • In a 96-well black microplate, add the sivelestat dilutions to the appropriate wells. Include a vehicle control (assay buffer with DMSO).

    • Add a solution of purified human neutrophil elastase to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity in a kinetic mode at an appropriate excitation/emission wavelength pair (e.g., Ex/Em = 380/500 nm) at 37°C.

    • Calculate the rate of reaction for each sivelestat concentration.

    • Plot the percentage of inhibition against the logarithm of the sivelestat concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.

G Prepare Sivelestat Dilutions Prepare Sivelestat Dilutions Add to Microplate Add to Microplate Prepare Sivelestat Dilutions->Add to Microplate Microplate Microplate Add to Microplate->Microplate Prepare Enzyme Solution Prepare Enzyme Solution Prepare Enzyme Solution->Add to Microplate Incubate (37°C, 15 min) Incubate (37°C, 15 min) Microplate->Incubate (37°C, 15 min) Add Substrate Add Substrate Incubate (37°C, 15 min)->Add Substrate Measure Fluorescence (Kinetic) Measure Fluorescence (Kinetic) Add Substrate->Measure Fluorescence (Kinetic) Calculate IC50 Calculate IC50 Measure Fluorescence (Kinetic)->Calculate IC50

Workflow for In Vitro Neutrophil Elastase Inhibition Assay.
In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Rats

This protocol outlines a common method for inducing ALI in rats to evaluate the in vivo efficacy of sivelestat.

  • Objective: To assess the therapeutic effect of sivelestat on LPS-induced ALI in rats.

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Materials:

    • Lipopolysaccharide (LPS) from E. coli

    • This compound

    • Sterile saline

    • Anesthesia

  • Procedure:

    • Anesthetize the rats.

    • Induce ALI by intratracheal or intraperitoneal administration of LPS (e.g., 5 mg/kg). A control group should receive sterile saline.

    • Administer sivelestat (e.g., intravenously) at a predetermined time point relative to LPS administration (e.g., 1 hour before or after). A vehicle control group should also be included.

    • At a specified time after LPS challenge (e.g., 6 or 24 hours), euthanize the animals.

    • Collect bronchoalveolar lavage fluid (BALF) to measure total and differential cell counts and protein concentration.

    • Harvest lung tissue for histological analysis (e.g., H&E staining) to assess lung injury, measurement of the wet-to-dry weight ratio to quantify pulmonary edema, and analysis of inflammatory markers (e.g., cytokine levels by ELISA or Western blot).

G cluster_animal_prep Animal Preparation cluster_treatment Treatment Groups cluster_endpoints Endpoint Analysis Anesthetize Rats Anesthetize Rats Control (Saline) Control (Saline) Anesthetize Rats->Control (Saline) LPS + Vehicle LPS + Vehicle Anesthetize Rats->LPS + Vehicle LPS + Sivelestat LPS + Sivelestat Anesthetize Rats->LPS + Sivelestat Euthanasia & Sample Collection Euthanasia & Sample Collection Control (Saline)->Euthanasia & Sample Collection LPS + Vehicle->Euthanasia & Sample Collection LPS + Sivelestat->Euthanasia & Sample Collection BALF Analysis (Cells, Protein) BALF Analysis (Cells, Protein) Lung Histology Lung Histology Lung Wet/Dry Ratio Lung Wet/Dry Ratio Inflammatory Markers Inflammatory Markers Euthanasia & Sample Collection->BALF Analysis (Cells, Protein) Euthanasia & Sample Collection->Lung Histology Euthanasia & Sample Collection->Lung Wet/Dry Ratio Euthanasia & Sample Collection->Inflammatory Markers

Workflow for LPS-Induced Acute Lung Injury Model in Rats.
Human Umbilical Vein Endothelial Cell (HUVEC) Migration Assay

This protocol details a method to assess the effect of sivelestat on neutrophil migration across an endothelial cell monolayer.

  • Objective: To evaluate the inhibitory effect of sivelestat on neutrophil transmigration across a HUVEC monolayer.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Human neutrophils

    • Cell culture inserts (e.g., Transwell®)

    • This compound

    • Chemoattractant (e.g., fMLP, IL-8)

    • Cell culture medium

    • Staining reagents (e.g., Diff-Quik)

  • Procedure:

    • Culture HUVECs to form a confluent monolayer on the porous membrane of cell culture inserts.

    • Isolate human neutrophils from fresh whole blood.

    • Pre-treat the neutrophils with various concentrations of sivelestat or vehicle control.

    • Add the chemoattractant to the lower chamber of the Transwell® plate.

    • Add the pre-treated neutrophils to the upper chamber (on top of the HUVEC monolayer).

    • Incubate the plate at 37°C for a sufficient time to allow for neutrophil migration (e.g., 2 hours).

    • Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated neutrophils in several microscopic fields for each insert.

    • Calculate the percentage of inhibition of migration for each sivelestat concentration.

G Culture HUVEC Monolayer in Insert Culture HUVEC Monolayer in Insert Isolate Human Neutrophils Isolate Human Neutrophils Culture HUVEC Monolayer in Insert->Isolate Human Neutrophils Pre-treat Neutrophils with Sivelestat Pre-treat Neutrophils with Sivelestat Isolate Human Neutrophils->Pre-treat Neutrophils with Sivelestat Add Treated Neutrophils to Upper Chamber Add Treated Neutrophils to Upper Chamber Pre-treat Neutrophils with Sivelestat->Add Treated Neutrophils to Upper Chamber Add Chemoattractant to Lower Chamber Add Chemoattractant to Lower Chamber Add Chemoattractant to Lower Chamber->Add Treated Neutrophils to Upper Chamber Incubate (37°C) Incubate (37°C) Add Treated Neutrophils to Upper Chamber->Incubate (37°C) Remove Non-migrated Cells Remove Non-migrated Cells Incubate (37°C)->Remove Non-migrated Cells Fix and Stain Migrated Cells Fix and Stain Migrated Cells Remove Non-migrated Cells->Fix and Stain Migrated Cells Quantify Migrated Cells Quantify Migrated Cells Fix and Stain Migrated Cells->Quantify Migrated Cells

Workflow for HUVEC Migration Assay.

Conclusion

This compound is a potent and selective inhibitor of neutrophil elastase with a well-defined mechanism of action. Preclinical studies have consistently demonstrated its efficacy in reducing inflammation and tissue injury in various models of inflammatory disease. While clinical trials in ALI/ARDS have yielded mixed results regarding mortality benefits, there is evidence to suggest that sivelestat can improve oxygenation in certain patient populations. The modulation of key inflammatory signaling pathways by sivelestat provides a strong rationale for its therapeutic potential. This technical guide provides a comprehensive resource for researchers and drug developers to further explore the utility of sivelestat and to advance the development of novel neutrophil elastase inhibitors for the treatment of a range of inflammatory disorders.

References

Biochemical Properties of Sivelestat Sodium Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biochemical properties of Sivelestat sodium hydrate, a potent and selective inhibitor of neutrophil elastase. The information presented herein is intended to support research, scientific discovery, and drug development efforts in fields related to inflammation, acute lung injury, and other neutrophil-mediated pathologies.

Core Mechanism of Action

This compound hydrate is a synthetic, competitive inhibitor of human neutrophil elastase.[1][2] Neutrophil elastase is a serine protease released from the azurophilic granules of neutrophils during inflammation. Unregulated, this enzyme can cause significant tissue damage by degrading extracellular matrix proteins, such as elastin. Sivelestat specifically binds to the active site of neutrophil elastase, preventing its proteolytic activity and thereby mitigating inflammatory tissue destruction.[1] Its high selectivity for neutrophil elastase over other proteases, such as trypsin, thrombin, plasmin, kallikrein, chymotrypsin, and cathepsin G, minimizes off-target effects.[1][2]

Quantitative Inhibition Data

The inhibitory potency of Sivelestat has been characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values provide a quantitative measure of the drug's efficacy in inhibiting neutrophil elastase activity.

Parameter Enzyme Source Value Reference
IC50 Human Neutrophil Elastase44 nM[1][2]
Rabbit Neutrophil Elastase36 nM[2]
Rat Neutrophil Elastase19 nM[2]
Hamster Neutrophil Elastase37 nM[2]
Mouse Neutrophil Elastase49 nM[2]
Ki Human Neutrophil Elastase200 nM[1][2]

Signaling Pathway Modulation

Sivelestat has been shown to modulate several key intracellular signaling pathways involved in inflammation and cellular stress responses. This modulation extends its mechanism of action beyond simple enzyme inhibition, influencing the broader inflammatory cascade.

Inhibition of the JNK/NF-κB Signaling Pathway

Sivelestat attenuates the inflammatory response by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[3] In inflammatory conditions, the activation of this pathway leads to the transcription of pro-inflammatory cytokines. Sivelestat has been shown to prevent the phosphorylation of JNK and the subsequent nuclear translocation of NF-κB, thereby reducing the expression of inflammatory mediators.

G Inflammatory Stimuli Inflammatory Stimuli JNK JNK Inflammatory Stimuli->JNK p-JNK p-JNK JNK->p-JNK NF-κB NF-κB p-JNK->NF-κB p-NF-κB p-NF-κB NF-κB->p-NF-κB Nuclear Translocation Nuclear Translocation p-NF-κB->Nuclear Translocation Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nuclear Translocation->Pro-inflammatory Gene Transcription Sivelestat Sivelestat Sivelestat->p-JNK

Sivelestat inhibits the JNK/NF-κB pathway.
Activation of the Nrf2/HO-1 Signaling Pathway

Sivelestat has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a key cellular defense mechanism against oxidative stress.[3] By promoting the nuclear translocation of Nrf2, Sivelestat upregulates the expression of the antioxidant enzyme HO-1, thereby enhancing cellular protection against oxidative damage.[3]

G Sivelestat Sivelestat Nrf2 (Cytoplasm) Nrf2 (Cytoplasm) Sivelestat->Nrf2 (Cytoplasm) promotes Nrf2 (Nucleus) Nrf2 (Nucleus) Nrf2 (Cytoplasm)->Nrf2 (Nucleus) translocation HO-1 Gene Transcription HO-1 Gene Transcription Nrf2 (Nucleus)->HO-1 Gene Transcription Antioxidant Response Antioxidant Response HO-1 Gene Transcription->Antioxidant Response

Sivelestat activates the Nrf2/HO-1 pathway.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway

In certain contexts, Sivelestat has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][5] This pathway is crucial for cell survival and proliferation, and its inhibition by Sivelestat may contribute to its protective effects in conditions characterized by excessive cellular activation.

G Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival/Proliferation Cell Survival/Proliferation mTOR->Cell Survival/Proliferation Sivelestat Sivelestat Sivelestat->PI3K

Sivelestat inhibits the PI3K/AKT/mTOR pathway.

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay (IC50 and Ki Determination)

This protocol describes a generalized method for determining the IC50 and Ki of Sivelestat for neutrophil elastase using a chromogenic or fluorogenic substrate.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Sivelestat Dilutions Prepare Sivelestat Dilutions Pre-incubate Enzyme and Sivelestat Pre-incubate Enzyme and Sivelestat Prepare Sivelestat Dilutions->Pre-incubate Enzyme and Sivelestat Prepare Enzyme Solution Prepare Enzyme Solution Prepare Enzyme Solution->Pre-incubate Enzyme and Sivelestat Prepare Substrate Solution Prepare Substrate Solution Initiate Reaction with Substrate Initiate Reaction with Substrate Prepare Substrate Solution->Initiate Reaction with Substrate Pre-incubate Enzyme and Sivelestat->Initiate Reaction with Substrate Monitor Reaction Kinetics Monitor Reaction Kinetics Initiate Reaction with Substrate->Monitor Reaction Kinetics Calculate Initial Velocities Calculate Initial Velocities Monitor Reaction Kinetics->Calculate Initial Velocities Plot Dose-Response Curve Plot Dose-Response Curve Calculate Initial Velocities->Plot Dose-Response Curve Determine Ki (e.g., Dixon Plot) Determine Ki (e.g., Dixon Plot) Calculate Initial Velocities->Determine Ki (e.g., Dixon Plot) Determine IC50 Determine IC50 Plot Dose-Response Curve->Determine IC50

Workflow for IC50 and Ki determination.

Materials:

  • Purified human neutrophil elastase

  • This compound hydrate

  • Chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)[5] or Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)[6]

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)[7]

  • 96-well microplate (clear for chromogenic, black for fluorogenic)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Sivelestat in an appropriate solvent (e.g., DMSO).

    • Create a serial dilution of Sivelestat in assay buffer to achieve a range of final concentrations.

    • Prepare a working solution of human neutrophil elastase in assay buffer.

    • Prepare a working solution of the substrate in assay buffer.

  • Assay Setup:

    • To the wells of the microplate, add the assay buffer, Sivelestat solution (at various concentrations), and the neutrophil elastase solution.

    • Include control wells with enzyme and buffer but no inhibitor (for 100% activity) and wells with buffer only (for background).

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow Sivelestat to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance (e.g., at 405-410 nm for p-nitroanilide substrates) or fluorescence (e.g., Ex/Em = 380/500 nm for AMC substrates) over time in kinetic mode.[3][8][9]

  • Data Analysis:

    • IC50 Determination: Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each Sivelestat concentration. Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the Sivelestat concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

    • Ki Determination: To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and Sivelestat. The data can be analyzed using methods such as Lineweaver-Burk or Dixon plots. For competitive inhibition, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.

Western Blot Analysis of Signaling Protein Phosphorylation

This protocol outlines the general steps for assessing the effect of Sivelestat on the phosphorylation status of proteins in signaling pathways like JNK and AKT.

Materials:

  • Cell line of interest (e.g., human pulmonary microvascular endothelial cells)[3]

  • Cell culture reagents

  • This compound hydrate

  • Stimulating agent (e.g., TNF-α, LPS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for phosphorylated and total forms of the target protein, e.g., p-JNK, JNK, p-AKT, AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Pre-treat cells with various concentrations of Sivelestat for a specified time.

    • Stimulate the cells with an appropriate agent (e.g., TNF-α) to activate the signaling pathway of interest.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with an antibody against the total form of the protein to normalize for loading differences.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of the phosphorylated protein to the total protein to determine the relative level of phosphorylation.

Immunofluorescence Analysis of Nrf2 Nuclear Translocation

This protocol details the steps to visualize and quantify the effect of Sivelestat on the translocation of Nrf2 from the cytoplasm to the nucleus.

Materials:

  • Cells cultured on glass coverslips

  • This compound hydrate

  • Stimulating agent (optional)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBST)

  • Primary antibody against Nrf2

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence or confocal microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and treat with Sivelestat for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.

  • Blocking and Antibody Incubation:

    • Block non-specific binding sites with blocking solution.

    • Incubate the cells with the primary anti-Nrf2 antibody.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides with antifade medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Capture images and analyze the subcellular localization of Nrf2. The degree of nuclear translocation can be quantified by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.[4]

References

Sivelestat Sodium's Attenuation of the JNK/NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sivelestat sodium, a selective neutrophil elastase inhibitor, has demonstrated significant anti-inflammatory and antioxidant properties. A growing body of evidence indicates that a core mechanism of its therapeutic action involves the modulation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways. This technical guide provides an in-depth analysis of the effect of sivelestat on this critical inflammatory cascade, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. The information is curated to support further research and drug development efforts targeting inflammatory conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).

Introduction

The JNK and NF-κB signaling pathways are pivotal in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, making them key targets in inflammatory diseases.[1] Neutrophil elastase, a serine protease released by activated neutrophils, can exacerbate inflammatory responses. This compound, by inhibiting neutrophil elastase, has been shown to mitigate this inflammatory cascade.[1][2][3] Recent studies have elucidated that sivelestat's protective effects extend to the direct inhibition of the JNK/NF-κB signaling axis, thereby reducing the production of inflammatory mediators and mitigating tissue damage.[1][2][4] This document synthesizes the current understanding of this mechanism.

Sivelestat's Effect on JNK/NF-κB Signaling: Quantitative Data

Sivelestat has been shown to significantly reduce the activation of key proteins in the JNK/NF-κB pathway and the subsequent release of inflammatory cytokines in both in vitro and in vivo models of acute lung injury.

In Vitro Studies: TNF-α-Stimulated Human Pulmonary Microvascular Endothelial Cells (HPMECs)

The following tables summarize the quantitative effects of sivelestat on TNF-α-stimulated HPMECs.

Table 1: Effect of Sivelestat on JNK and NF-κB Phosphorylation in TNF-α-Stimulated HPMECs

Treatment Groupp-JNK/JNK (Relative Expression)p-p65/p65 (Relative Expression)
Control~0.25~0.20
TNF-α (0.2 µg/mL)~1.00~1.00
TNF-α + Sivelestat (50 µg/mL)~0.60~0.55
TNF-α + Sivelestat (100 µg/mL)~0.40~0.35

Data are approximated from graphical representations in existing literature and presented as relative values for comparative purposes.[1]

Table 2: Effect of Sivelestat on Inflammatory Cytokine Levels in TNF-α-Stimulated HPMECs

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-8 (pg/mL)
Control~20~10~50
TNF-α (0.2 µg/mL)~100~60~250
TNF-α + Sivelestat (50 µg/mL)~60~35~150
TNF-α + Sivelestat (100 µg/mL)~40~25~100

Data are approximated from graphical representations in existing literature.[1]

In Vivo Studies: Klebsiella pneumoniae-Induced Acute Lung Injury in Rats

The following tables summarize the quantitative effects of sivelestat in a rat model of ALI induced by Klebsiella pneumoniae.

Table 3: Effect of Sivelestat on JNK and NF-κB Phosphorylation in Lung Tissue of ALI Rats

Treatment Groupp-JNK/JNK (Relative Expression)p-p65/p65 (Relative Expression)
Control~0.20~0.15
ALI Model~1.00~1.00
ALI + Sivelestat~0.45~0.40

Data are approximated from graphical representations in existing literature and presented as relative values for comparative purposes.[1]

Table 4: Effect of Sivelestat on Serum Inflammatory Cytokines in ALI Rats

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control~25~15~40
ALI Model~120~80~200
ALI + Sivelestat~60~40~100

Data are approximated from graphical representations in existing literature.[1][3]

Table 5: Effect of Sivelestat on Oxidative Stress Markers in Lung Tissue of ALI Rats

Treatment GroupMDA (nmol/mgprot)SOD (U/mgprot)GSH-Px (U/mgprot)
Control~2.0~120~60
ALI Model~6.0~60~30
ALI + Sivelestat~3.5~90~45

Data are approximated from graphical representations in existing literature.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the molecular pathways and experimental procedures.

Figure 1: Sivelestat's inhibition of the JNK/NF-κB signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model cluster_analysis Analysis Cell_Culture Culture HPMECs Sivelestat_Pretreat Pre-treat with Sivelestat (50-100 µg/mL) Cell_Culture->Sivelestat_Pretreat TNFa_Stim Stimulate with TNF-α (0.2 µg/mL) Sivelestat_Pretreat->TNFa_Stim Harvest_Cells Harvest Cells and Supernatant TNFa_Stim->Harvest_Cells Western_Blot Western Blot (p-JNK, JNK, p-p65, p65) Harvest_Cells->Western_Blot ELISA ELISA (TNF-α, IL-1β, IL-6/8) Harvest_Cells->ELISA Animal_Model Induce ALI in Rats (Klebsiella pneumoniae) Sivelestat_Treat Administer Sivelestat Animal_Model->Sivelestat_Treat Collect_Samples Collect Lung Tissue and Serum Sivelestat_Treat->Collect_Samples Collect_Samples->Western_Blot Collect_Samples->ELISA Oxidative_Stress_Assay Oxidative Stress Assays (MDA, SOD, GSH-Px) Collect_Samples->Oxidative_Stress_Assay

Figure 2: Experimental workflow for sivelestat's effect on JNK/NF-κB.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the cited literature for investigating the effects of sivelestat on the JNK/NF-κB pathway.[1]

In Vitro Model: TNF-α-Stimulated HPMECs
  • Cell Culture: Human Pulmonary Microvascular Endothelial Cells (HPMECs) are cultured in Endothelial Cell Medium (ECM) supplemented with 5% fetal bovine serum (FBS) and 1% endothelial cell growth supplement (ECGS). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Sivelestat Treatment: When HPMECs reach 70-80% confluency, the culture medium is replaced. Cells are pre-treated with this compound at concentrations of 50 µg/mL and 100 µg/mL for 2 hours.

  • Inflammatory Stimulation: Following pre-treatment, cells are stimulated with 0.2 µg/mL of TNF-α and co-cultured for 24 hours. A control group (no treatment) and a TNF-α only group are included.

  • Sample Collection: After 24 hours of incubation, the cell culture supernatant is collected for cytokine analysis. The cells are washed with ice-cold PBS and then lysed for protein extraction.

In Vivo Model: Klebsiella pneumoniae-Induced ALI in Rats
  • Animal Model: Male Sprague-Dawley rats are anesthetized, and acute lung injury is induced by intratracheal instillation of Klebsiella pneumoniae.

  • Sivelestat Administration: The treatment group receives this compound via intraperitoneal or intravenous injection at a specified dosage and time course relative to the induction of ALI. A control group and an ALI model group (receiving vehicle) are maintained.

  • Sample Collection: At a predetermined time point post-infection, rats are euthanized. Blood samples are collected for serum separation, and lung tissues are harvested. A portion of the lung tissue is snap-frozen in liquid nitrogen for protein analysis, while another portion may be fixed for histological examination.

Western Blot Analysis for p-JNK, JNK, p-p65, and p65
  • Protein Extraction and Quantification: Total protein is extracted from HPMECs or homogenized lung tissue using RIPA lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) per sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p-JNK, JNK, p-p65 (Ser536), and p65.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.

ELISA for Inflammatory Cytokines (TNF-α, IL-1β, IL-6/8)
  • Sample Preparation: Cell culture supernatants or serum samples are used for the assay.

  • Assay Procedure: The concentrations of TNF-α, IL-1β, and IL-6 (for rats) or IL-8 (for HPMECs) are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant cytokines of known concentrations. The absorbance of the samples is measured at 450 nm using a microplate reader, and the cytokine concentrations are calculated based on the standard curve.

Conclusion

This compound effectively attenuates inflammatory responses by inhibiting the JNK/NF-κB signaling pathway. This is evidenced by a reduction in the phosphorylation of JNK and the p65 subunit of NF-κB, leading to decreased nuclear translocation of NF-κB and subsequent downregulation of pro-inflammatory gene expression. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of sivelestat and other modulators of this critical inflammatory cascade. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer understanding of the molecular mechanisms and experimental designs pertinent to this area of research.

References

Sivelestat Sodium: A Potent Activator of the Nrf2/HO-1 Pathway in Attenuating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Groundbreaking research has illuminated the significant role of sivelestat sodium, a selective neutrophil elastase inhibitor, in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This activation provides a robust cellular defense mechanism against oxidative stress and inflammation, positioning sivelestat as a promising therapeutic agent for conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental validation of sivelestat's action on the Nrf2/HO-1 axis.

Executive Summary

This compound has demonstrated a clear capacity to mitigate the pathological effects of oxidative stress by modulating the Nrf2/HO-1 pathway.[1][2][3][4][5] Under conditions of cellular stress, sivelestat promotes the nuclear translocation of Nrf2, a master regulator of the antioxidant response.[1][2][3][4][5] Once in the nucleus, Nrf2 orchestrates the upregulation of a suite of antioxidant and cytoprotective genes, most notably HO-1.[1][2][3][4][5] This cascade of events leads to a significant reduction in reactive oxygen species (ROS), a decrease in inflammatory markers, and ultimately, enhanced cell survival and tissue protection.[1][2][3][4][5]

The Nrf2/HO-1 Signaling Pathway and Sivelestat's Mechanism of Action

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[6] In the presence of oxidative or electrophilic stress, this inhibition is released, allowing Nrf2 to translocate to the nucleus. Inside the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating their transcription.[6]

This compound has been shown to effectively trigger this protective pathway.[1][3][4][5] Studies indicate that treatment with sivelestat leads to a marked increase in the nuclear accumulation of Nrf2 and a subsequent elevation in the expression of HO-1.[1][2][3][4][5] This activation of the Nrf2/HO-1 axis is a key mechanism through which sivelestat exerts its therapeutic effects, counteracting the damaging consequences of excessive inflammation and oxidative damage.

Sivelestat_Nrf2_HO1_Pathway cluster_stress Cellular Stress cluster_sivelestat Therapeutic Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Nrf2_Keap1 Keap1-Nrf2 Complex Oxidative Stress->Nrf2_Keap1 Inhibits Sivelestat Sivelestat Sivelestat->Nrf2_Keap1 Promotes Dissociation Keap1 Keap1 Keap1->Nrf2_Keap1 Sequesters Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Releases Nrf2_cyto->Nrf2_Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE Nrf2_nu->ARE Binds HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation Antioxidant Response Antioxidant Response HO1_protein->Antioxidant Response

Sivelestat-mediated activation of the Nrf2/HO-1 signaling pathway.

Quantitative Data on Sivelestat's Effects

The following tables summarize the quantitative impact of this compound on key markers of the Nrf2/HO-1 pathway and oxidative stress, as documented in preclinical studies.

Table 1: In Vitro Effects of Sivelestat on Nrf2/HO-1 Pathway in Human Pulmonary Microvascular Endothelial Cells (HPMECs)

Treatment GroupNrf2 (Nuclear) Expression (Relative to Control)HO-1 Expression (Relative to Control)Intracellular ROS Levels (Relative to Control)
ControlBaselineBaselineBaseline
TNF-αIncreasedIncreasedSignificantly Increased
TNF-α + Sivelestat (50 µg/mL)Further IncreasedFurther IncreasedSignificantly Decreased
TNF-α + Sivelestat (100 µg/mL)Markedly IncreasedMarkedly IncreasedMarkedly Decreased

Data compiled from studies demonstrating sivelestat's ability to enhance the Nrf2/HO-1 response in the presence of an inflammatory stimulus (TNF-α).[1]

Table 2: In Vivo Effects of Sivelestat on Lung Tissue in a Rat Model of Acute Lung Injury

Treatment GroupNrf2 (Nuclear) ExpressionHO-1 ExpressionMalondialdehyde (MDA) LevelsSuperoxide Dismutase (SOD) ActivityGlutathione Peroxidase (GSH-Px) Activity
ShamBaselineBaselineBaselineBaselineBaseline
ALI ModelIncreasedIncreasedSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
ALI Model + SivelestatFurther PromotedUpregulatedSignificantly ReversedSignificantly ReversedSignificantly Reversed

This table illustrates sivelestat's protective effects in a preclinical model of ALI, showcasing its impact on the Nrf2/HO-1 pathway and markers of oxidative stress.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on sivelestat and the Nrf2/HO-1 pathway.

Cell Culture and Treatment

Human Pulmonary Microvascular Endothelial Cells (HPMECs) are cultured in endothelial cell medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experimentation, cells are pre-treated with this compound at concentrations of 50 and 100 µg/mL for a specified duration before being stimulated with tumor necrosis factor-alpha (TNF-α) to induce an inflammatory and oxidative stress response.[1][4]

Animal Models of Acute Lung Injury

Male Sprague-Dawley rats are often utilized to create a model of acute lung injury.[1][2] This is typically achieved through intratracheal injection of a bacterial pathogen, such as Klebsiella pneumoniae, or an inflammatory agent. This compound is administered to the treatment groups, often via intraperitoneal injection, at a specified dosage and time course relative to the induction of injury. Control groups receive a vehicle solution.

Western Blot Analysis

To quantify the protein expression of Nrf2 and HO-1, lung tissues or cell lysates are homogenized in RIPA buffer. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH). After washing, the membranes are incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[1][5]

Immunofluorescence Staining

For visualizing the nuclear translocation of Nrf2, cells grown on coverslips or lung tissue sections are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin. The samples are then incubated with a primary antibody against Nrf2 overnight at 4°C. After washing, a fluorescently-labeled secondary antibody is applied. The nuclei are counterstained with DAPI. The stained samples are then observed and imaged using a fluorescence microscope.[1]

Measurement of Oxidative Stress Markers
  • Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA). Cells are incubated with DCFH-DA, which is oxidized by ROS to the highly fluorescent DCF. The fluorescence intensity is then measured using a fluorometer or flow cytometer.[1][2]

  • Malondialdehyde (MDA): MDA levels, an indicator of lipid peroxidation, are determined using a commercially available MDA assay kit, which is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.[1][2]

  • Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px): The activities of these antioxidant enzymes in tissue homogenates are measured using specific commercial assay kits according to the manufacturer's instructions.[1][2]

Experimental_Workflow cluster_model Experimental Model cluster_treatment Treatment cluster_analysis Analysis In Vitro (HPMECs) In Vitro (HPMECs) Induction of Injury (TNF-α / Pathogen) Induction of Injury (TNF-α / Pathogen) In Vitro (HPMECs)->Induction of Injury (TNF-α / Pathogen) In Vivo (Rat ALI Model) In Vivo (Rat ALI Model) In Vivo (Rat ALI Model)->Induction of Injury (TNF-α / Pathogen) This compound This compound Western Blot (Nrf2, HO-1) Western Blot (Nrf2, HO-1) This compound->Western Blot (Nrf2, HO-1) Immunofluorescence (Nrf2 Translocation) Immunofluorescence (Nrf2 Translocation) This compound->Immunofluorescence (Nrf2 Translocation) Oxidative Stress Assays (ROS, MDA, SOD, GSH-Px) Oxidative Stress Assays (ROS, MDA, SOD, GSH-Px) This compound->Oxidative Stress Assays (ROS, MDA, SOD, GSH-Px) Induction of Injury (TNF-α / Pathogen)->this compound Treatment

A typical experimental workflow to evaluate sivelestat's effect on the Nrf2/HO-1 pathway.

Conclusion

References

An In-depth Technical Guide on Sivelestat Sodium and its Impact on the PI3K/AKT/mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of sivelestat sodium's interaction with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This compound, a selective inhibitor of neutrophil elastase, is primarily investigated for its therapeutic potential in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Its mechanism of action appears to involve the modulation of key cellular signaling cascades, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and inflammation.

Core Mechanism of Action

This compound is a synthetic compound that competitively inhibits neutrophil elastase, a serine protease released by neutrophils during inflammation.[1] Excessive activity of neutrophil elastase can lead to tissue damage and amplify the inflammatory response.[1] Recent studies have revealed that the effects of sivelestat extend beyond simple enzyme inhibition to the modulation of intracellular signaling pathways. A significant body of evidence points towards the inhibition of the PI3K/AKT/mTOR pathway as a key mechanism underlying sivelestat's protective effects in inflammatory conditions like ALI.[2][3] It is hypothesized that neutrophil elastase can activate the PI3K/AKT/mTOR signaling pathway, and by inhibiting this enzyme, sivelestat effectively downregulates this cascade.[1][3]

However, it is noteworthy that in the context of sepsis-induced myocardial dysfunction, a contrasting effect has been observed, where sivelestat was found to activate the PI3K/AKT/mTOR pathway, suggesting a tissue-specific or condition-dependent mechanism of action.[4]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the effect of sivelestat on the PI3K/AKT/mTOR pathway and related inflammatory markers.

Table 1: Effect of Sivelestat on PI3K/AKT/mTOR Pathway Protein Expression in LPS-Induced Acute Lung Injury in Rats

ProteinVehicle Group vs. Sham GroupSivelestat Group vs. Vehicle GroupSignificance (Sivelestat vs. Vehicle)Reference
PI3KSignificantly HigherSignificantly Lowerp < 0.01[5][6]
AktSignificantly HigherSignificantly Lowerp < 0.01[5][6]
p-AktSignificantly HigherSignificantly Lowerp < 0.01[5][6]
mTORSignificantly HigherSignificantly Lowerp < 0.01[5][6]

Table 2: Effect of Sivelestat on Apoptosis-Related Proteins in LPS-Induced Acute Lung Injury in Rats

ProteinVehicle Group vs. Sham GroupSivelestat Group vs. Vehicle GroupSignificance (Sivelestat vs. Vehicle)Reference
BaxSignificantly HigherSignificantly Lowerp < 0.01[5][6]
Bcl-2Significantly LowerSignificantly Higherp < 0.01[5][6]

Table 3: Effect of Sivelestat on Serum Biomarkers in LPS-Induced Acute Lung Injury in Rats

BiomarkerSivelestat Treatment EffectSignificanceReference
Neutrophil Elastase (NE)Dose-dependent DecreaseNot Specified[5]
VCAM-1Dose-dependent DecreaseNot Specified[5]
IL-8Dose-dependent DecreaseNot Specified[5]
TNF-αDose-dependent DecreaseNot Specified[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on sivelestat and the PI3K/AKT/mTOR pathway.

1. Lipopolysaccharide (LPS)-Induced Acute Lung Injury in a Rat Model

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.[2]

  • Induction of ALI: Rats are anesthetized, and ALI is induced by intratracheal instillation of LPS (e.g., 5 mg/kg).[7] Control animals receive an equivalent volume of sterile saline.

  • Sivelestat Administration: this compound is administered, typically via intraperitoneal injection, at varying doses (e.g., low, medium, and high doses) at specified time points relative to LPS administration.[1]

  • Sample Collection: At the end of the experimental period, animals are euthanized, and blood and lung tissue samples are collected for analysis.[5]

2. Western Blotting for PI3K/AKT/mTOR Pathway Proteins

  • Tissue Lysis: 100 mg of frozen lung tissue is homogenized in a protein lysate buffer.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% skimmed milk to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with primary antibodies targeting PI3K (1:800), Akt (1:1000), mTOR (1:1000), Bax (1:1000), Bcl-2 (1:1000), and a loading control like β-actin (1:1000).[1]

  • Secondary Antibody and Detection: After washing, the membrane is incubated with an appropriate secondary antibody. The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified.[1]

3. Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

  • RNA Extraction: Total RNA is extracted from lung tissue using the TRIzol method.[8]

  • cDNA Synthesis: cDNA is synthesized from the extracted RNA using a reverse transcription kit.[8]

  • RT-qPCR: The relative mRNA expression levels of target genes (Bax, Bcl-2, PI3K, Akt, and mTOR) are quantified using RT-qPCR with specific primers (see Table 4) and a SYBR Green-based detection method.[8] The 2-ΔΔCt method is used for relative quantification, with β-actin serving as the internal control.[8]

  • Thermocycling Conditions: A typical protocol includes an initial denaturation at 95°C for 5 minutes, followed by 40 cycles of 95°C for 30 seconds, 60°C for 30 seconds, and 72°C for 30 seconds.[8]

Table 4: Primer Sequences for RT-qPCR

GeneUpstream Primer (5'→3')Downstream Primer (5'→3')Reference
BaxTGGTTGCCCTCTTCTACTTTGCACCCAGGACTCCATGTCAA[8]
Bcl-2GGGATGCCTTTGTGGAACGTCTGCTGACCTCACTTG[8]
PI3KGCAGTTTTGGAAGCAGTCACAATTCAGTTCAATTGCAGAAGGAG[8]
AktACACCAGGTATTTTGATGAGGAGTCAGGCCGTGCCGCTGGCCGAGTAG[8]
mTORGCAACCCTTCTTTGACAACATTTTTATTTCTTCTCTCAGACGCTCTCC[8]
β-actinGACAAGATGGTGAAGGTCGGCTGGAAGATGGTGATGGGTTT[8]

4. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Preparation: Serum samples are collected from the animals.

  • ELISA Procedure: The concentrations of Neutrophil Elastase (NE), VCAM-1, ICAM-1, IL-8, and TNF-α in the serum are measured using commercially available ELISA kits, following the manufacturer's instructions.[8]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neutrophil_Elastase Neutrophil Elastase Receptor Receptor Neutrophil_Elastase->Receptor Activates PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bax Bax (Pro-apoptotic) mTOR->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Inhibits Inflammation Inflammation mTOR->Inflammation Promotes Apoptosis Apoptosis Bax->Apoptosis Induces Bcl2->Apoptosis Inhibits Sivelestat This compound Sivelestat->Neutrophil_Elastase Inhibits

Caption: Sivelestat's inhibitory effect on the PI3K/AKT/mTOR pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Animal_Model Rat Model of ALI Induction LPS Instillation Animal_Model->Induction Treatment Sivelestat Administration Induction->Treatment Sample_Collection Collect Blood & Lung Tissue Treatment->Sample_Collection Western_Blot Western Blot (PI3K, AKT, mTOR, Bax, Bcl-2) Sample_Collection->Western_Blot RT_qPCR RT-qPCR (Gene Expression) Sample_Collection->RT_qPCR ELISA ELISA (NE, VCAM-1, IL-8, TNF-α) Sample_Collection->ELISA Histology Histopathological Examination Sample_Collection->Histology

References

Sivelestat Sodium: A Deep Dive into its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Sivelestat sodium, a selective inhibitor of neutrophil elastase, has emerged as a promising therapeutic agent for mitigating the deleterious effects of excessive inflammation, particularly in the context of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, impact on key signaling pathways, and a summary of quantitative findings from preclinical and clinical studies. Detailed experimental protocols are provided to facilitate further research and development in this area.

Core Mechanism of Action: Targeting Neutrophil Elastase

This compound's primary therapeutic action is the potent and specific inhibition of neutrophil elastase, a serine protease released by activated neutrophils during an inflammatory response.[1] In conditions like ALI and ARDS, an overabundance of neutrophil elastase contributes significantly to tissue damage by degrading essential components of the extracellular matrix, such as elastin.[1][2] This enzymatic degradation compromises the integrity of the alveolar-capillary barrier, leading to increased permeability, pulmonary edema, and impaired gas exchange.[3] By binding to and neutralizing neutrophil elastase, this compound helps to preserve tissue structure and function, thereby reducing the severity of inflammatory-mediated injury.[1]

Modulation of Key Inflammatory Signaling Pathways

Beyond its direct enzymatic inhibition, Sivelestat exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways.

Inhibition of the JNK/NF-κB Signaling Pathway

Studies have demonstrated that Sivelestat can attenuate the inflammatory response by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[4][5] In inflammatory conditions, stimuli like tumor necrosis factor-alpha (TNF-α) can activate JNK, which in turn can lead to the activation of the transcription factor NF-κB.[4] Activated NF-κB then translocates to the nucleus and promotes the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, interleukin-1β (IL-1β), and interleukin-8 (IL-8).[4] Sivelestat has been shown to decrease the phosphorylation of both JNK and the p65 subunit of NF-κB, leading to a significant reduction in the production of these inflammatory cytokines.[4]

JNK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor JNK JNK Receptor->JNK p_JNK p-JNK JNK->p_JNK Phosphorylation IKK IKK Complex p_JNK->IKK p_IkB p-IκB IKK->p_IkB Phosphorylation IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB IκB NFkB_IkB->NFkB Degradation of IκB Sivelestat Sivelestat Sivelestat->p_JNK Sivelestat->NFkB_nuc Inhibition DNA DNA NFkB_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Activation of the Nrf2/HO-1 Antioxidant Pathway

In addition to its anti-inflammatory effects, Sivelestat also exhibits antioxidant properties through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[4][5] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes, including HO-1.[4] Under normal conditions, Nrf2 is kept in the cytoplasm. However, upon stimulation, it translocates to the nucleus and initiates the transcription of these protective genes. Sivelestat has been found to promote the nuclear translocation of Nrf2, leading to an upregulation of HO-1 expression.[4] This, in turn, enhances the cellular antioxidant capacity, reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[4][6]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sivelestat Sivelestat Keap1_Nrf2 Keap1 Nrf2 Sivelestat->Keap1_Nrf2 Inhibits Keap1 binding Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE HO1_Gene HO-1 Gene Transcription ARE->HO1_Gene Antioxidant_Enzymes Increased Antioxidant Enzymes (SOD, GSH-Px) HO1_Gene->Antioxidant_Enzymes

Other Signaling Pathways

Emerging evidence suggests that Sivelestat's anti-inflammatory effects may also be mediated through other pathways. For instance, Sivelestat has been shown to up-regulate the Angiotensin-Converting Enzyme 2 (ACE2)/Angiotensin-(1–7)/Mas receptor axis, which is known to have protective effects in the lungs.[3] Additionally, some studies suggest an inhibitory role of Sivelestat on the TGF-β/Smad and PI3K/AKT/mTOR signaling pathways, further contributing to its multifaceted anti-inflammatory and protective effects.[7][8]

Summary of Quantitative Data

The anti-inflammatory and antioxidant effects of Sivelestat have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Anti-Inflammatory and Antioxidant Effects of Sivelestat

Cell TypeStimulantSivelestat ConcentrationOutcome MeasureResultReference
Human Pulmonary Microvascular Endothelial Cells (HPMECs)TNF-α (0.2 µg/mL)50, 100 µg/mLCell ViabilityIncreased[4]
HPMECsTNF-α (0.2 µg/mL)50, 100 µg/mLROS LevelsDecreased[4]
HPMECsTNF-α (0.2 µg/mL)50, 100 µg/mLIL-1β, IL-8, TNF-α mRNADecreased[4]
HPMECsTNF-α (0.2 µg/mL)100 µg/mLp-JNK, p-p65 LevelsDecreased[4]
HPMECsTNF-α (0.2 µg/mL)100 µg/mLNuclear Nrf2, HO-1 LevelsIncreased[4]
RAW264.7 MacrophagesLipopolysaccharide (LPS)Not SpecifiedTNF-α, IL-6 SecretionSignificantly Inhibited[3]

Table 2: In Vivo Anti-Inflammatory and Antioxidant Effects of Sivelestat

Animal ModelInflammatory StimulusSivelestat DosageOutcome MeasureResultReference
Sprague-Dawley RatsKlebsiella pneumoniae50, 100 mg/kg (i.p.)Serum TNF-α, IL-1β, IL-8Markedly Decreased[4]
Sprague-Dawley RatsKlebsiella pneumoniae100 mg/kg (i.p.)Lung MDA LevelsReduced[4]
Sprague-Dawley RatsKlebsiella pneumoniae100 mg/kg (i.p.)Lung SOD, GSH-Px LevelsIncreased[4]
Sprague-Dawley RatsKlebsiella pneumoniae50, 100 mg/kg (i.p.)Lung Injury Score, W/D RatioDecreased[4]
Sprague-Dawley RatsKlebsiella pneumoniae100 mg/kg (i.p.)Neutrophil Infiltration in BALFDecreased[4]
Wistar RatsLipopolysaccharide (LPS)Not SpecifiedLung MPO-positive cells, ICAM-1Significantly Ameliorated[1]
DogsSevere Burn-Blast Injury0.5, 2.0 mg/kg/h (i.v.)Serum NE, IL-8, TNF-αSignificantly Decreased[9]

Table 3: Clinical Outcomes of Sivelestat Treatment in ARDS

Patient PopulationSivelestat DosageOutcome MeasureResultReference
Septic ARDS PatientsNot Specified28-day MortalityReduced[10]
Septic ARDS PatientsNot SpecifiedPaO2/FiO2 RatioImproved[11]
ARDS PatientsNot SpecifiedDuration of Mechanical VentilationShortened
ARDS PatientsNot SpecifiedICU StayShortened

Detailed Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

In Vitro Model: TNF-α-Stimulated Human Pulmonary Microvascular Endothelial Cells (HPMECs)

In_Vitro_Workflow Cell_Culture Culture HPMECs to 70% confluency Sivelestat_Pretreatment Pre-treat with Sivelestat (50 or 100 µg/mL) for 2h Cell_Culture->Sivelestat_Pretreatment TNFa_Stimulation Co-culture with TNF-α (0.2 µg/mL) for 24h Sivelestat_Pretreatment->TNFa_Stimulation Harvest_Cells Harvest Cells and Supernatant TNFa_Stimulation->Harvest_Cells Analysis Perform Assays: - CCK-8 (Viability) - ROS Detection - RT-qPCR (Cytokines) - Western Blot (Signaling) Harvest_Cells->Analysis

  • Cell Culture: Human Pulmonary Microvascular Endothelial Cells (HPMECs) are cultured in appropriate media until they reach approximately 70% confluency in 6-well or 96-well plates.[4]

  • Treatment:

    • Control Group: Cells are cultured for 24 hours without any treatment.[4]

    • TNF-α Group: Cells are treated with 0.2 µg/mL of TNF-α for 24 hours.[4]

    • Sivelestat Group: Cells are pre-treated with Sivelestat (50 or 100 µg/mL) for 2 hours, followed by co-culture with 0.2 µg/mL of TNF-α for 24 hours.[4]

  • Cell Viability Assay (CCK-8): Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions. Briefly, after treatment, CCK-8 solution is added to each well, and the absorbance is measured at 450 nm.[4]

  • Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using a ROS assay kit. After treatment, cells are incubated with a fluorescent probe (e.g., DCFH-DA) according to the kit's protocol. The fluorescence intensity is then measured using a fluorescence microscope or plate reader.[4]

  • RNA Extraction and RT-qPCR for Cytokine Expression: Total RNA is extracted from the cells, and reverse transcription is performed to generate cDNA. The mRNA expression levels of inflammatory cytokines (TNF-α, IL-1β, IL-8) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR) with specific primers.[4]

  • Western Blot Analysis for Signaling Proteins: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against total and phosphorylated forms of JNK and NF-κB p65, as well as Nrf2 and HO-1. After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[4]

In Vivo Model: Klebsiella pneumoniae-Induced Acute Lung Injury in Rats

In_Vivo_Workflow Animal_Acclimatization Acclimatize Male Sprague-Dawley Rats ALI_Induction Intratracheal injection of Klebsiella pneumoniae Animal_Acclimatization->ALI_Induction Sivelestat_Treatment Intraperitoneal injection of Sivelestat (50 or 100 mg/kg) for 6 days, 12h post-infection ALI_Induction->Sivelestat_Treatment Sample_Collection Collect BALF, Serum, and Lung Tissue Sivelestat_Treatment->Sample_Collection Analysis Perform Analyses: - Histopathology (H&E) - Lung W/D Ratio - ELISA (Serum Cytokines) - Oxidative Stress Markers - Western Blot (Signaling) Sample_Collection->Analysis

  • Animal Model: Male Sprague-Dawley rats are used. Acute lung injury is induced by intratracheal injection of a Klebsiella pneumoniae suspension.[4]

  • Treatment:

    • ALI Group: Rats receive an intratracheal injection of the bacterial suspension.[4]

    • Sivelestat Groups: 12 hours after the bacterial injection, rats receive intraperitoneal injections of Sivelestat (50 or 100 mg/kg) daily for 6 days.[4]

  • Assessment of Lung Injury:

    • Histopathology: Lung tissues are collected, fixed, and stained with hematoxylin and eosin (H&E) to assess for pathological changes such as inflammatory cell infiltration, alveolar wall thickening, and hemorrhage. A lung injury score is determined based on these observations.[4]

    • Lung Wet/Dry (W/D) Ratio: The severity of pulmonary edema is assessed by calculating the lung wet-to-dry weight ratio.[4]

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to determine the total cell count and the percentage of neutrophils, as indicators of inflammatory cell infiltration into the lungs.[4]

  • Serum Cytokine Analysis: Blood samples are collected, and the serum levels of inflammatory cytokines (TNF-α, IL-1β, IL-8) are measured using enzyme-linked immunosorbent assay (ELISA) kits.[4]

  • Oxidative Stress Markers in Lung Tissue: Lung tissue homogenates are used to measure the levels of malondialdehyde (MDA) and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) using commercially available kits.[4]

  • Western Blot Analysis of Lung Tissue: Lung tissue lysates are analyzed by Western blotting to determine the expression and phosphorylation status of proteins in the JNK/NF-κB and Nrf2/HO-1 signaling pathways, as described in the in vitro protocol.[4]

Conclusion

This compound demonstrates significant anti-inflammatory and antioxidant properties, primarily through the inhibition of neutrophil elastase and the modulation of key signaling pathways, including JNK/NF-κB and Nrf2/HO-1. The quantitative data from both preclinical and clinical studies support its therapeutic potential in mitigating the severity of inflammatory conditions such as ALI and ARDS. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the mechanisms of action and clinical applications of this compound. Further research into its effects on other inflammatory pathways and in diverse disease models will continue to elucidate the full therapeutic scope of this promising agent.

References

Beyond the Prime Target: An In-depth Technical Guide to the Molecular Mechanisms of Sivelestat Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sivelestat sodium, a selective inhibitor of neutrophil elastase, is clinically utilized for its protective effects against acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). While its primary mechanism of action is the direct inhibition of neutrophil elastase, a growing body of evidence reveals that the therapeutic benefits of Sivelestat extend to a broader range of molecular targets and signaling pathways. This technical guide provides a comprehensive overview of these off-target effects, presenting quantitative data, detailed experimental protocols, and visual representations of the intricate signaling cascades modulated by Sivelestat. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand the multifaceted pharmacological profile of this compound.

Quantitative Data on Sivelestat's Molecular Interactions

The following tables summarize the available quantitative data on the inhibitory activity of Sivelestat against its primary target and its effects on other key molecules.

Table 1: Inhibitory Concentration (IC50) of Sivelestat for Elastase Enzymes

Target EnzymeSpecies/SourceIC50Reference
Leukocyte ElastaseGeneral19-49 nM
Pancreas ElastaseGeneral5.6 µM
Human Neutrophil ElastaseHuman46 ± 2 nM

Table 2: Effects of Sivelestat on Key Signaling Molecules and Inflammatory Mediators

Molecular Target/PathwayExperimental SystemSivelestat ConcentrationObserved EffectReference
JNK/NF-κB (p-JNK, p-p65)TNF-α stimulated HPMECs50 and 100 µg/mLSignificant decrease in phosphorylation[1]
Nrf2/HO-1TNF-α stimulated HPMECs100 µg/mLPromoted nuclear translocation of Nrf2 and upregulated HO-1 expression[1]
PI3K/AKT/mTORLPS-induced ARDS ratsMedium and high dosesSignificant decrease in protein expression[2][3][4][5]
TGF-β1/Smad3Sepsis-induced ALI modelNot specifiedInhibition of the signaling pathway[6][7]
HMGB1LPS-induced septic rats10 mg/kgLowered serum and pulmonary levels[8]
iNOSIL-1β stimulated rat hepatocytesNot specifiedInhibition of mRNA and protein induction[9]
ACE2/Ang-(1-7)LPS-induced ALI ratsNot specifiedUpregulation of expression levels[10][11][12]
TNF-α, IL-6LPS-induced ALI ratsNot specifiedSignificant attenuation of upregulation[11]
ICAM-1, VCAM-1LPS-induced ARDS ratsMedium and high dosesSignificant decrease in serum levels[2]

Modulation of Key Signaling Pathways

Sivelestat's therapeutic effects are significantly mediated through its influence on critical intracellular signaling pathways that are dysregulated during inflammatory processes.

Inhibition of Pro-inflammatory Pathways

JNK/NF-κB Signaling Pathway: Sivelestat has been demonstrated to inhibit the activation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[1][13] In inflammatory conditions, the activation of these pathways leads to the transcription and release of pro-inflammatory cytokines. Sivelestat's inhibition of JNK and NF-κB phosphorylation effectively dampens this inflammatory cascade.[1]

G Sivelestat Sivelestat JNK JNK Sivelestat->JNK inhibits pJNK p-JNK JNK->pJNK phosphorylation NFkB NF-κB (p65) pJNK->NFkB activates pNFkB p-NF-κB (p65) NFkB->pNFkB phosphorylation Nucleus Nucleus pNFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Nucleus->Cytokines transcription

Sivelestat's inhibition of the JNK/NF-κB pathway.

PI3K/AKT/mTOR Signaling Pathway: Sivelestat has been shown to intervene in acute lung injury by inhibiting the PI3K/AKT/mTOR signaling pathway.[2][3][4][5] This pathway is crucial for cell survival and proliferation, and its inhibition by Sivelestat can lead to a reduction in the inflammatory response and apoptosis.[2][5]

G Sivelestat Sivelestat PI3K PI3K Sivelestat->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Inflammation Inflammation mTOR->Inflammation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Sivelestat's inhibition of the PI3K/AKT/mTOR pathway.

TGF-β/Smad Signaling Pathway: Recent studies indicate that Sivelestat can alleviate sepsis-induced acute lung injury by inhibiting the TGF-β/Smad signaling pathway, an effect potentially mediated by the upregulation of microRNA-744-5p.[6][7][14]

G Sivelestat Sivelestat miR744 microRNA-744-5p Sivelestat->miR744 upregulates TGFb TGF-β1 miR744->TGFb inhibits Smad Smad3 TGFb->Smad activates pSmad p-Smad3 Smad->pSmad phosphorylation ALI Acute Lung Injury pSmad->ALI promotes

Sivelestat's modulation of the TGF-β/Smad pathway.
Activation of Protective Pathways

Nrf2/HO-1 Signaling Pathway: Sivelestat activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[1][15] This pathway plays a critical role in the cellular antioxidant response. By promoting the nuclear translocation of Nrf2, Sivelestat enhances the expression of antioxidant enzymes, thereby mitigating oxidative stress.[1]

G Sivelestat Sivelestat Nrf2_cyto Nrf2 (cytoplasm) Sivelestat->Nrf2_cyto promotes translocation Nrf2_nucl Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucl HO1 HO-1 Nrf2_nucl->HO1 upregulates Antioxidant Antioxidant Response HO1->Antioxidant

Sivelestat's activation of the Nrf2/HO-1 pathway.

ACE2/Ang-(1-7)/Mas Receptor Axis: Sivelestat has been found to upregulate the angiotensin-converting enzyme 2 (ACE2)/angiotensin-(1–7)/Mas receptor axis.[10][11][12] This pathway is known to have protective effects in the lungs, and its activation by Sivelestat contributes to the reduction of inflammation and lung injury.[10][11]

G Sivelestat Sivelestat ACE2 ACE2 Sivelestat->ACE2 upregulates Ang Ang-(1-7) ACE2->Ang converts Ang II to MasR Mas Receptor Ang->MasR activates Protection Pulmonary Protection MasR->Protection

Sivelestat's upregulation of the ACE2/Ang-(1-7)/Mas axis.
Modulation of Damage-Associated Molecular Patterns (DAMPs)

High-Mobility Group Box 1 (HMGB1): Sivelestat has been shown to reduce the levels of High-Mobility Group Box 1 (HMGB1), a key DAMP involved in the pathogenesis of sepsis and inflammation.[8] By inhibiting the release of HMGB1, Sivelestat can attenuate the inflammatory response in conditions like endotoxin-induced shock.[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the molecular targets of Sivelestat.

Western Blot Analysis for Protein Expression and Phosphorylation
  • Objective: To determine the effect of Sivelestat on the expression and phosphorylation levels of proteins within signaling pathways (e.g., JNK, NF-κB, PI3K, AKT, mTOR, Nrf2, HO-1).[1][2]

  • Methodology:

    • Cell/Tissue Lysis: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

    • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-JNK, anti-p-p65, anti-Nrf2).

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

G Lysis Cell/Tissue Lysis Quant Protein Quantification Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Protein Transfer (PVDF) SDS->Transfer Block Blocking Transfer->Block Primary Primary Antibody Incubation Block->Primary Secondary Secondary Antibody Incubation Primary->Secondary Detect Detection (ECL) Secondary->Detect

Workflow for Western Blot Analysis.
Immunofluorescence for Protein Localization

  • Objective: To visualize the subcellular localization of target proteins, such as the nuclear translocation of Nrf2 and p65, in response to Sivelestat treatment.[1]

  • Methodology:

    • Cell Seeding and Treatment: Cells are grown on coverslips and treated with Sivelestat and/or an inflammatory stimulus.

    • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

    • Blocking: Non-specific binding sites are blocked with a blocking solution (e.g., 5% BSA in PBS).

    • Primary Antibody Incubation: Cells are incubated with a primary antibody against the protein of interest (e.g., anti-Nrf2, anti-p65).

    • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Nuclear Staining: The nuclei are counterstained with DAPI.

    • Imaging: The coverslips are mounted on slides and imaged using a fluorescence microscope.

G Seeding Cell Seeding & Treatment FixPerm Fixation & Permeabilization Seeding->FixPerm Blocking Blocking FixPerm->Blocking Primary Primary Antibody Incubation Blocking->Primary Secondary Secondary Antibody Incubation Primary->Secondary DAPI Nuclear Staining (DAPI) Secondary->DAPI Imaging Fluorescence Microscopy DAPI->Imaging

Workflow for Immunofluorescence Analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

  • Objective: To measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-8) in biological fluids (e.g., serum, cell culture supernatant) following Sivelestat treatment.[1][2]

  • Methodology:

    • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • Blocking: The plate is blocked to prevent non-specific binding.

    • Sample and Standard Incubation: Samples and a series of known standards are added to the wells and incubated.

    • Detection Antibody Incubation: A biotinylated detection antibody is added to the wells.

    • Enzyme Conjugate Incubation: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

    • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

    • Reaction Stoppage and Measurement: The reaction is stopped with an acid, and the absorbance is measured at a specific wavelength. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

G Coating Plate Coating (Capture Ab) Blocking Blocking Coating->Blocking Incubation Sample/Standard Incubation Blocking->Incubation DetectionAb Detection Antibody Incubation Incubation->DetectionAb Enzyme Enzyme Conjugate Incubation DetectionAb->Enzyme Substrate Substrate Addition Enzyme->Substrate Measure Absorbance Measurement Substrate->Measure

Workflow for ELISA.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

  • Objective: To quantify the mRNA expression levels of target genes (e.g., TNF-α, IL-1β, IL-8, iNOS) in response to Sivelestat treatment.[1][2]

  • Methodology:

    • RNA Extraction: Total RNA is extracted from cells or tissues using a suitable kit.

    • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

    • qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).

    • Amplification and Detection: The reaction is run in a real-time PCR machine, which monitors the fluorescence intensity at each cycle of amplification.

    • Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).

G RNA Total RNA Extraction cDNA cDNA Synthesis RNA->cDNA qPCR qPCR Reaction Setup cDNA->qPCR Amp Amplification & Detection qPCR->Amp Analysis Data Analysis (2-ΔΔCt) Amp->Analysis

Workflow for RT-qPCR.

Conclusion

This compound's pharmacological activity extends well beyond its established role as a neutrophil elastase inhibitor. Its ability to modulate multiple, critical signaling pathways, including the JNK/NF-κB, Nrf2/HO-1, PI3K/AKT/mTOR, and TGF-β/Smad pathways, as well as its influence on the ACE2/Ang-(1-7)/Mas receptor axis and HMGB1 levels, underscores its potential as a multi-target therapeutic agent. This in-depth technical guide provides a foundational resource for the scientific community to further explore and harness the full therapeutic potential of Sivelestat in a range of inflammatory and related diseases. The provided data, protocols, and pathway diagrams are intended to facilitate future research and drug development efforts in this promising area.

References

Sivelestat Sodium's Role in Mitigating Oxidative Stress in Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular mechanisms through which sivelestat sodium, a selective neutrophil elastase inhibitor, mitigates oxidative stress at the cellular level. Sivelestat is clinically utilized for the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) associated with systemic inflammatory response syndrome. Its therapeutic effects are increasingly understood to extend beyond simple enzyme inhibition, involving the modulation of key signaling pathways that govern cellular redox homeostasis. This document details these pathways, summarizes quantitative data from pertinent studies, provides an overview of relevant experimental protocols, and visualizes complex interactions through signaling and workflow diagrams.

Core Mechanism of Action: Inhibition of Neutrophil Elastase

Sivelestat's primary therapeutic action is the potent and specific inhibition of neutrophil elastase (NE). NE is a serine protease released by activated neutrophils during an inflammatory response. In pathological conditions such as ALI, excessive NE activity contributes significantly to tissue damage by degrading extracellular matrix proteins like elastin. This enzymatic degradation not only compromises tissue integrity but also amplifies the inflammatory cascade, leading to a surge in oxidative stress. The toxic effects of NE are markedly enhanced by increased oxidative stress. Sivelestat competitively and reversibly binds to the active site of NE, effectively neutralizing its proteolytic activity and thereby reducing a major source of inflammation-driven oxidative stress.

Modulation of Key Signaling Pathways in Oxidative Stress

Beyond its direct inhibitory effect on neutrophil elastase, sivelestat exerts significant anti-oxidative effects by modulating critical intracellular signaling pathways. The most prominently documented pathways are the Nrf2/HO-1 and NF-κB pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of its target genes.

Sivelestat has been demonstrated to promote the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes, most notably heme oxygenase-1 (HO-1). HO-1 plays a crucial role in cellular defense against oxidative stress by catabolizing heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide. Studies have shown that sivelestat treatment leads to increased expression of HO-1. This activation of the Nrf2/HO-1 axis enhances the cell's intrinsic antioxidant capacity, enabling it to more effectively neutralize reactive oxygen species (ROS).

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Sivelestat Sivelestat Sivelestat->Nrf2 Promotes Dissociation ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates ARE ARE Nrf2_n->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates Transcription Antioxidant_Proteins Antioxidant Proteins (e.g., HO-1) HO1->Antioxidant_Proteins Antioxidant_Proteins->ROS Neutralizes

Caption: Sivelestat's activation of the Nrf2/HO-1 signaling pathway.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as those present in ALI, can activate kinases like c-Jun N-terminal kinase (JNK), which in turn leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the transcription of a host of pro-inflammatory genes, including cytokines and chemokines, which further contribute to oxidative stress.

Sivelestat has been shown to inhibit the activation of the JNK/NF-κB signaling pathway. By preventing the phosphorylation of JNK and the subsequent nuclear translocation of the NF-κB p65 subunit, sivelestat effectively dampens the transcription of pro-inflammatory mediators. This reduction in the inflammatory response leads to a decrease in the production of ROS by activated immune cells, thus alleviating oxidative stress.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, KP) JNK JNK Inflammatory_Stimuli->JNK p_JNK p-JNK JNK->p_JNK Phosphorylation IkB IκB p_JNK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Sivelestat Sivelestat Sivelestat->JNK Inhibits Activation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-8) NFkB_n->Pro_inflammatory_Genes Induces Transcription Inflammation_ROS Inflammation & Oxidative Stress Pro_inflammatory_Genes->Inflammation_ROS

Caption: Sivelestat's inhibition of the JNK/NF-κB signaling pathway.

Quantitative Data on Sivelestat's Effects on Oxidative Stress Markers

Multiple studies have quantified the impact of sivelestat on key biomarkers of oxidative stress. The following tables summarize representative data from both in vivo and in vitro experiments.

Table 1: In Vivo Effects of Sivelestat on Oxidative Stress Markers in Lung Tissue

ParameterModelTreatment GroupControl GroupOutcomeCitation
MDA Level Klebsiella pneumoniae-induced ALI in ratsSivelestatALI ModelSignificantly decreased
SOD Activity Klebsiella pneumoniae-induced ALI in ratsSivelestatALI ModelSignificantly increased
GSH-Px Activity Klebsiella pneumoniae-induced ALI in ratsSivelestatALI ModelSignificantly increased
MPO Activity Ischemia-reperfusion injury in miceSivelestatIRI ModelMarkedly suppressed
HO-1 Expression Liver transplantation in ratsSivelestatLT ModelSignificantly increased

MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase; MPO: Myeloperoxidase; ALI: Acute Lung Injury; IRI: Ischemia-Reperfusion Injury; LT: Liver Transplantation.

Table 2: In Vitro Effects of Sivelestat on Oxidative Stress Markers

ParameterCell LineStimulusTreatment GroupControl GroupOutcomeCitation
ROS Production Human Pulmonary Microvascular Endothelial Cells (HPMECs)TNF-αSivelestat (50 & 100 µg/mL)TNF-α aloneMarkedly reduced
Superoxide Production Bovine Aortic Endothelial Cells (BAECs)Hypoxia-reoxygenationSivelestatHypoxia-reoxygenationDecreased
Cell Viability Human Pulmonary Microvascular Endothelial Cells (HPMECs)TNF-αSivelestat (50 & 100 µg/mL)TNF-α aloneSignificantly increased

ROS: Reactive Oxygen Species; TNF-α: Tumor Necrosis Factor-alpha.

Detailed Methodologies for Key Experiments

The evaluation of sivelestat's impact on oxidative stress involves a range of standard and specialized laboratory techniques. Below are detailed protocols for commonly cited experiments.

This protocol is used to visualize and quantify the levels of reactive oxygen species within cells.

  • Cell Culture: Plate cells, such as Human Pulmonary Microvascular Endothelial Cells (HPMECs), in confocal dishes at a density of 1 x 104 cells/mL and allow them to adhere.

  • Treatment: Treat the cells with the desired concentrations of sivelestat, an inflammatory stimulus (e.g., TNF-α), and any relevant inhibitors for 24 hours.

  • Staining: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions (e.g., from an ROS assay kit).

  • Imaging: Capture fluorescent images using a confocal microscope.

  • Quantification: Measure the fluorescence intensity of the captured images using software such as ImageJ to quantify the relative levels of intracellular ROS.

These assays quantify markers of lipid peroxidation and the activity of key antioxidant enzymes in tissue homogenates.

  • Tissue Preparation: Harvest lung tissue from experimental animals and homogenize it in an appropriate buffer on ice.

  • Centrifugation: Centrifuge the homogenate to obtain a clear supernatant.

  • Assay Performance: Use commercially available colorimetric assay kits for malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) to measure their respective levels or activities in the supernatant, following the manufacturer's protocols.

  • Data Analysis: Calculate the concentrations or activities based on the absorbance readings and normalize to the total protein content of the sample.

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse treated cells or tissue homogenates in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, p-p65, p65, Nrf2, HO-1, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Experimental_Workflow cluster_invivo In Vivo Model (e.g., ALI Rats) cluster_invitro In Vitro Model (e.g., HPMECs) cluster_analysis Downstream Analysis Animal_Model Induce ALI (e.g., Klebsiella pneumoniae) SIV_Treatment Administer Sivelestat Animal_Model->SIV_Treatment Tissue_Harvest Harvest Lung Tissue SIV_Treatment->Tissue_Harvest Ox_Stress_Kits Oxidative Stress Assays (MDA, SOD, GSH-Px) Tissue_Harvest->Ox_Stress_Kits Western_Blot Western Blot (JNK, NF-κB, Nrf2, HO-1) Tissue_Harvest->Western_Blot Cell_Culture Culture Cells Stimulation Stimulate with TNF-α & Treat with Sivelestat Cell_Culture->Stimulation Cell_Lysate Collect Cells/Lysates Stimulation->Cell_Lysate ROS_Assay ROS Detection (DCFH-DA Staining) Cell_Lysate->ROS_Assay Cell_Lysate->Western_Blot RT_qPCR RT-qPCR (Inflammatory Cytokines) Cell_Lysate->RT_qPCR

Caption: General experimental workflow for studying sivelestat's effects.

Conclusion

This compound mitigates oxidative stress in cells through a dual mechanism. Primarily, it inhibits neutrophil elastase, a key driver of inflammatory tissue damage and a source of oxidative stress. Concurrently, it modulates intracellular signaling pathways, tipping the cellular balance towards an anti-oxidative and anti-inflammatory state. Specifically, sivelestat inhibits the pro-inflammatory JNK/NF-κB pathway while activating the cytoprotective Nrf2/HO-1 antioxidant response pathway. This multifaceted mechanism of action, supported by robust quantitative data from both in vivo and in vitro models, underscores its therapeutic potential in conditions characterized by excessive inflammation and oxidative stress. Further research into these signaling interactions will continue to elucidate the full scope of sivelestat's cellular protective effects and may open new avenues for its clinical

The Discovery and Development of Sivelestat Sodium (ONO-5046): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Sivelestat sodium, also known as ONO-5046, is a selective, competitive inhibitor of neutrophil elastase, a key mediator in the pathogenesis of inflammatory conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Developed by Ono Pharmaceutical Co., Ltd., Sivelestat represents a targeted therapeutic approach to mitigate the excessive inflammatory response and tissue damage characteristic of these critical illnesses. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, preclinical and clinical evaluation of this compound. It includes a detailed summary of quantitative data, experimental protocols, and visualizations of the key signaling pathways modulated by this compound.

Introduction: The Role of Neutrophil Elastase in Inflammatory Lung Injury

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon activation of neutrophils during an inflammatory response, elastase is released into the extracellular space where it plays a crucial role in the degradation of various extracellular matrix proteins, including elastin.[1] While this activity is essential for host defense and tissue remodeling, excessive or unregulated neutrophil elastase activity can lead to severe tissue damage.[1] In the context of ALI and ARDS, high levels of neutrophil elastase in the lungs contribute to increased alveolar-capillary permeability, pulmonary edema, and the degradation of lung structural proteins, exacerbating the life-threatening respiratory failure.[1][2] This pathological role of neutrophil elastase identified it as a promising therapeutic target for the treatment of ALI/ARDS.

Discovery and Chemical Properties of this compound (ONO-5046)

This compound, with the chemical formula C₂₀H₂₂N₂O₇S, was developed by Ono Pharmaceutical in Japan.[3][4] It is a synthetic, small-molecule inhibitor designed for high specificity and potent inhibition of human neutrophil elastase.[5]

Chemical Structure:

  • Formula: C₂₀H₂₂N₂O₇S[3]

  • Molar Mass: 434.46 g·mol⁻¹[3]

  • Systematic Name: Sodium N-[2-[4-(2,2-dimethylpropionyloxy)phenylsulfonylamino]benzoyl]aminoacetate[5]

Mechanism of Action

Sivelestat is a competitive inhibitor of human neutrophil elastase.[5] It binds to the active site of the enzyme, preventing it from binding to and degrading its natural substrates.[1] A key characteristic of Sivelestat is its high selectivity for neutrophil elastase over other proteases, such as trypsin, thrombin, plasmin, and chymotrypsin, which minimizes off-target effects.[5][6]

Signaling Pathways Modulated by Sivelestat

Preclinical research has elucidated that the therapeutic effects of Sivelestat extend beyond simple enzyme inhibition, involving the modulation of key intracellular signaling pathways that regulate inflammation and oxidative stress.

  • Inhibition of JNK/NF-κB Signaling: Sivelestat has been shown to attenuate the activation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[7][8] By inhibiting this pathway, Sivelestat reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7][9]

JNK_NFkB_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli JNK JNK Inflammatory Stimuli->JNK Activates p_JNK p-JNK JNK->p_JNK NFkB NF-κB p_JNK->NFkB Activates p_NFkB p-NF-κB NFkB->p_NFkB Pro-inflammatory\nCytokine Genes Pro-inflammatory Cytokine Genes p_NFkB->Pro-inflammatory\nCytokine Genes Translocates to nucleus and promotes transcription Sivelestat Sivelestat Sivelestat->p_JNK Inhibits Cytokine Production Cytokine Production Pro-inflammatory\nCytokine Genes->Cytokine Production

  • Activation of Nrf2/HO-1 Signaling: Sivelestat promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant response.[7][10][11] This leads to the upregulation of heme oxygenase-1 (HO-1) and other antioxidant enzymes, thereby reducing oxidative stress.[7][10]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1 Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Sivelestat Sivelestat Sivelestat->Keap1_Nrf2 Promotes dissociation ARE Antioxidant Response Element Nrf2_n->ARE Binds to Antioxidant Genes\n(e.g., HO-1) Antioxidant Genes (e.g., HO-1) ARE->Antioxidant Genes\n(e.g., HO-1) Activates transcription Antioxidant Proteins Antioxidant Proteins Antioxidant Genes\n(e.g., HO-1)->Antioxidant Proteins Oxidative Stress Oxidative Stress Oxidative Stress->Keap1_Nrf2

  • Inhibition of PI3K/AKT/mTOR Signaling: Studies have indicated that Sivelestat can suppress the activation of the Phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway.[12][13][14] This pathway is involved in cell survival, proliferation, and inflammation, and its inhibition by Sivelestat may contribute to the reduction of inflammatory responses.[12][15]

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Growth Factors/\nInflammatory Signals Growth Factors/ Inflammatory Signals PI3K PI3K Growth Factors/\nInflammatory Signals->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Inflammation &\nCell Proliferation Inflammation & Cell Proliferation mTOR->Inflammation &\nCell Proliferation Promotes Sivelestat Sivelestat Sivelestat->PI3K Inhibits

Preclinical Development

The efficacy of Sivelestat has been evaluated in various animal models of ALI/ARDS, demonstrating its potential as a therapeutic agent.

In Vitro and In Vivo Efficacy

Table 1: Summary of Preclinical Efficacy Data for Sivelestat (ONO-5046)

ParameterSpecies/ModelValue/EffectReference
IC₅₀ (Human Neutrophil Elastase) In vitro0.044 µM (44 nM)[5][6]
Ki (Human Neutrophil Elastase) In vitro0.2 µM (200 nM)[5][6]
Lung Hemorrhage Suppression (ID₅₀) Hamster82 µg/kg (intratracheal)[5]
Skin Capillary Permeability Increase (ID₅₀) Guinea Pig9.6 mg/kg (intravenous)[5]
Reduction in Inflammatory Cytokines (TNF-α, IL-1β, IL-6) Rat (LPS-induced ALI)Significant reduction in serum and BALF[2][9]
Reduction in Lung Edema (Wet/Dry Ratio) Rat (LPS-induced ALI)Significantly decreased[8]
Improvement in Lung Injury Score Rat (LPS-induced ALI)Significantly improved[8]
Reduction of Neutrophil Infiltration in BALF Rat (LPS-induced ALI)Significantly decreased[16]
Experimental Protocols

A common method to determine the inhibitory activity of Sivelestat on neutrophil elastase is a fluorometric activity assay.[17][18]

Neutrophil_Elastase_Assay_Workflow cluster_workflow Experimental Workflow start Start prep_reagents Prepare Reagents: - Neutrophil Elastase Enzyme - Sivelestat (Inhibitor) - Fluorogenic Substrate - Assay Buffer incubate_inhibitor Pre-incubate Neutrophil Elastase with varying concentrations of Sivelestat add_substrate Add Fluorogenic Substrate to initiate the reaction measure_fluorescence Measure fluorescence intensity over time at Ex/Em = 380/500 nm analyze_data Calculate the rate of reaction and determine IC50 value end End

Protocol:

  • Reagent Preparation: Prepare solutions of human neutrophil elastase, Sivelestat at various concentrations, and a fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in an appropriate assay buffer.

  • Incubation: In a 96-well plate, add neutrophil elastase to each well. Then, add different concentrations of Sivelestat or vehicle control to the wells and incubate for a specified time at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. Plot the percentage of inhibition against the logarithm of the Sivelestat concentration to determine the IC₅₀ value.

The LPS-induced ALI model in rodents is a widely used preclinical model to evaluate the efficacy of therapeutic agents like Sivelestat.[16][19][20][21][22]

Protocol:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Induction of ALI: Anesthetize the rats and intratracheally instill a solution of LPS from Escherichia coli to induce lung injury. A control group receives saline.

  • Sivelestat Administration: Administer Sivelestat (e.g., intravenously or intraperitoneally) at different doses before or after the LPS challenge.

  • Sample Collection: At a predetermined time point (e.g., 24 hours) after LPS instillation, euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Analysis:

    • BALF Analysis: Measure the total and differential cell counts (especially neutrophils), and the concentration of total protein and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

    • Lung Tissue Analysis: Determine the lung wet-to-dry weight ratio as an indicator of pulmonary edema. Perform histological analysis of lung sections stained with hematoxylin and eosin to assess the degree of lung injury. Homogenize lung tissue for Western blot analysis of signaling pathway proteins.

Clinical Development

Sivelestat has been approved for the treatment of ALI/ARDS associated with Systemic Inflammatory Response Syndrome (SIRS) in Japan and South Korea.[2] Clinical trials have evaluated its efficacy and safety in various patient populations.

Summary of Clinical Trial Data

Table 2: Selected Clinical Trial Results for Sivelestat in ALI/ARDS

Study/TrialPatient PopulationKey FindingsReference
STRIVE Study 492 mechanically ventilated patients with ALINo significant difference in 28-day mortality or ventilator-free days compared to placebo.[23]
Multicenter Retrospective Cohort Study (COVID-19 ARDS) 387 patients with COVID-19 induced ARDSSivelestat was associated with improved oxygenation, decreased lung injury score, and improved survival in a propensity-matched cohort.[24][25]
Meta-analysis (2023) Multiple RCTsSivelestat was associated with reduced 28-30 day mortality, shorter mechanical ventilation time and ICU stays, and improved oxygenation index.[26]
Phase IV Study (Japan) Patients with ALI/ARDS and SIRSSivelestat treatment was associated with a higher 180-day survival rate.[24]

It is important to note that the clinical efficacy of Sivelestat remains a subject of some debate, with different studies yielding varying results. The STRIVE study, a large international trial, did not show a benefit, while several other studies, particularly in Asian populations, have suggested positive outcomes.[23][24] This discrepancy may be due to differences in patient populations, the timing of drug administration, and the underlying causes of ARDS.[15]

Conclusion

This compound (ONO-5046) is a potent and selective inhibitor of neutrophil elastase that has demonstrated significant therapeutic potential in preclinical models of acute lung injury. Its mechanism of action involves not only the direct inhibition of elastase activity but also the modulation of key inflammatory and antioxidant signaling pathways. While clinical evidence for its efficacy has been mixed, several studies and a recent meta-analysis suggest that it may improve outcomes in certain populations of patients with ALI/ARDS. Further well-designed clinical trials are warranted to better define the patient populations most likely to benefit from Sivelestat therapy and to optimize its clinical use. This technical guide provides a foundational understanding of the discovery, development, and mechanism of Sivelestat for researchers and clinicians working to advance the treatment of inflammatory lung diseases.

References

The Pharmacodynamics of Sivelestat Sodium in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sivelestat sodium, a selective neutrophil elastase inhibitor, has demonstrated significant therapeutic potential in a variety of preclinical animal models of inflammatory diseases. By targeting neutrophil elastase, a key mediator of tissue damage in acute inflammation, Sivelestat offers a promising strategy for mitigating the pathological consequences of excessive neutrophil activity. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in animal models, with a focus on its efficacy in acute lung injury (ALI), ischemia-reperfusion (I/R) injury, and sepsis. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate a deeper understanding of its mechanism of action and therapeutic effects.

Mechanism of Action

This compound is a synthetic, low-molecular-weight, competitive, and reversible inhibitor of neutrophil elastase.[1][2][3] Neutrophil elastase, a serine protease released from activated neutrophils, plays a crucial role in the degradation of extracellular matrix proteins, including elastin.[1] In inflammatory conditions, excessive neutrophil elastase activity can lead to significant tissue damage.[1] Sivelestat binds to the active site of neutrophil elastase, preventing its enzymatic activity and thereby protecting tissues from proteolytic damage.[1] This targeted inhibition of neutrophil elastase forms the basis of Sivelestat's therapeutic effects in various inflammatory disease models.

Pharmacodynamic Effects in Animal Models

Sivelestat has been extensively evaluated in a range of animal models, consistently demonstrating its anti-inflammatory and cytoprotective properties. The following sections summarize its key pharmacodynamic effects in models of acute lung injury, ischemia-reperfusion injury, and sepsis.

Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS)

Sivelestat has shown significant efficacy in various animal models of ALI/ARDS, which are often characterized by extensive neutrophil infiltration and subsequent lung damage.[2][4]

Key Effects:

  • Improved Gas Exchange: Sivelestat administration has been shown to significantly increase the partial pressure of oxygen in arterial blood (PaO2).[5][6]

  • Reduced Pulmonary Edema: A notable effect of Sivelestat is the reduction in lung water content, as indicated by a decreased lung wet/dry weight ratio.[7]

  • Decreased Inflammation: Treatment with Sivelestat leads to a significant reduction in pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α in both serum and bronchoalveolar lavage fluid (BALF).[5][8][9]

  • Reduced Neutrophil Infiltration: Sivelestat attenuates the influx of neutrophils into the lung tissue.[10]

Quantitative Data Summary:

Animal ModelSpeciesThis compound DoseKey FindingsReference
Severe Burns-induced ALIRat (Sprague-Dawley)Not specified (intravenous injection)Significantly increased PaO2; Significantly decreased lung water content, pathological score, and levels of NE and IL-8 in serum, BALF, and lung tissue.[5]
LPS-induced ARDSRat (Sprague-Dawley)6, 10, or 15 mg/kg (intraperitoneal)Dose-dependently increased PaO2 and PaO2/FiO2; Significantly decreased lung W/D ratio and lung injury score at the high dose; Significantly decreased serum levels of NE, VCAM-1, ICAM-1, IL-8, and TNF-α.[6][7]
Klebsiella pneumoniae-induced ALIRat (Sprague–Dawley)50 or 100 mg/kgDose-dependently decreased lung injury scores and W/D ratio; Significantly decreased serum TNF-α, IL-1β, and IL-8 levels.[11]
Endotoxin InhalationHamster0.3, 1, 3 mg/kg/h (infusion)Dose-dependently inhibited increases in BALF parameters (neutrophils, albumin, LDH).[12]
Burn-blast Combined InjuryDog0.5 and 2.0 mg·kg(-1)·h(-1) (intravenous infusion)High dose improved blood gas analysis and ameliorated pulmonary edema.[13]
Ischemia-Reperfusion (I/R) Injury

Sivelestat has demonstrated protective effects in animal models of I/R injury affecting various organs, including the liver, kidney, and heart.

Key Effects:

  • Reduced Tissue Damage: Sivelestat treatment significantly reduces markers of cellular injury, such as serum alanine aminotransferase (ALT) in liver I/R and creatine kinase in myocardial I/R.[14][15]

  • Suppressed Inflammatory Response: The drug effectively lowers the expression of pro-inflammatory cytokines and chemokines.[14]

  • Inhibition of Apoptosis: Sivelestat has been shown to reduce apoptosis in tissues subjected to I/R injury.[14]

Quantitative Data Summary:

Animal ModelSpeciesThis compound DoseKey FindingsReference
Liver I/RMouse (C57BL/6)100 mg/kg (subcutaneous)Significantly reduced serum ALT levels and NE activity at 6h and 24h post-reperfusion; Significantly reduced expression of TNF-α, IL-6, CXCL-1, CXCL-2, CXCL-10, and TLR4.[14]
Hepatic I/RPig10 mg/kg/h (intravenous)Significantly lower AST, LDH, and LA levels at 5 minutes after reperfusion.[16]
Renal I/RMouse (C57BL/6J)Not specifiedSignificantly preserved post-ischemic renal function (reduced serum creatinine and BUN); Reduced histological damage and cell apoptosis; Diminished mRNA levels of IL-6, MIP-2, MCP-1, and TNF-α.[17]
Myocardial I/RNot specifiedNot specifiedSignificantly lower infarct area (11 ± 2.2%) compared to control (54 ± 3.4%).[15]
Hepatoenteric I/RRabbit (Japanese White)Not specifiedSuppressed plasma neutrophil elastase and lipid peroxide concentrations; Improved I/R injuries in the liver, intestine, kidney, and lung.[18]
Sepsis

In animal models of sepsis, Sivelestat has been shown to improve survival and mitigate organ dysfunction.

Key Effects:

  • Improved Survival: Sivelestat treatment has been associated with an increased survival rate in septic animals.[19]

  • Restoration of Hemodynamics: The drug helps to restore mean arterial pressure (MAP) in septic rats.[19][20]

  • Preservation of Organ Function: Sivelestat has been shown to preserve kidney function, as indicated by restored glomerular filtration rate (GFR) and reduced blood urea nitrogen (BUN) and neutrophil gelatinase-associated lipocalin (NGAL) levels.[19][20]

  • Attenuation of Systemic Inflammation: Sivelestat suppresses the overproduction of pro-inflammatory mediators such as TNF-α and IL-1β.[19][20]

Quantitative Data Summary:

Animal ModelSpeciesThis compound DoseKey FindingsReference
Cecal Ligation and Puncture (CLP)-induced SepsisRat (Sprague-Dawley)50 or 100 mg/kg (intraperitoneal)Promoted survival; Restored MAP and GFR; Inhibited increases in BUN and NGAL (higher dose more effective); Suppressed macrophage infiltration and production of TNF-α, IL-1β, HMGB1, and iNOS.[19][20]
CLP-induced SepsisRat (Sprague-Dawley)Not specified (intravenous)Significantly decreased levels of WBC, neutrophils, CRP, and PCT; Ameliorated oxidative stress (restored SOD and GSH-Px, reduced MDA).[21]

Signaling Pathways Modulated by Sivelestat

The therapeutic effects of Sivelestat are mediated through the modulation of several key intracellular signaling pathways involved in inflammation and cell survival.

PI3K/AKT/mTOR Pathway

In models of ARDS, neutrophil elastase can activate the PI3K/AKT/mTOR signaling pathway, leading to the release of pro-inflammatory factors.[6] Sivelestat has been shown to inhibit this pathway, thereby reducing inflammation and apoptosis.[6][9]

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NE Neutrophil Elastase Receptor Receptor NE->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inflammation_Apoptosis Inflammation & Apoptosis mTOR->Inflammation_Apoptosis Sivelestat Sivelestat Sivelestat->NE

Sivelestat inhibits the NE-mediated activation of the PI3K/AKT/mTOR pathway.

JNK/NF-κB and Nrf2/HO-1 Pathways

Sivelestat has been demonstrated to attenuate acute lung injury by inhibiting the JNK/NF-κB signaling pathway and activating the Nrf2/HO-1 signaling pathway.[11][22] This dual action reduces the inflammatory response and enhances antioxidant defenses.

JNK_NFkB_Nrf2_HO1_Pathways Inflammatory_Stimulus Inflammatory Stimulus JNK JNK Inflammatory_Stimulus->JNK NFkB NF-κB JNK->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Sivelestat Sivelestat Sivelestat->JNK Sivelestat->Nrf2

Sivelestat inhibits JNK/NF-κB and activates the Nrf2/HO-1 pathway.

TLR4/Myd88/NF-κB Pathway

In the context of ischemia-reperfusion injury, Sivelestat has been shown to suppress the TLR4/Myd88/NF-κB signaling pathway, leading to a reduction in the inflammatory cascade.[17]

TLR4_Myd88_NFkB_Pathway DAMPs DAMPs (e.g., from I/R injury) TLR4 TLR4 DAMPs->TLR4 Myd88 Myd88 TLR4->Myd88 NFkB NF-κB Myd88->NFkB Inflammatory_Cytokines Inflammatory Cytokine Production NFkB->Inflammatory_Cytokines Sivelestat Sivelestat Sivelestat->TLR4 Indirect inhibition Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Group_Allocation Random Group Allocation (Sham, Vehicle, Sivelestat) Animal_Acclimatization->Group_Allocation ALI_Induction ALI Induction (e.g., Intratracheal LPS) Group_Allocation->ALI_Induction Treatment_Administration Sivelestat/Vehicle Administration (e.g., Intraperitoneal) ALI_Induction->Treatment_Administration Monitoring Monitoring (e.g., 24 hours) Treatment_Administration->Monitoring Sample_Collection Sample Collection (Blood, BALF, Lung Tissue) Monitoring->Sample_Collection Data_Analysis Data Analysis (Biochemical, Histological, Molecular) Sample_Collection->Data_Analysis

References

Sivelestat Sodium: A Deep Dive into its Attenuation of Neutrophil-Mediated Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sivelestat sodium, a selective neutrophil elastase inhibitor, has demonstrated significant potential in mitigating the inflammatory cascade associated with various pathological conditions, particularly acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2] A primary mechanism underlying its therapeutic efficacy is the modulation of cytokine release from activated neutrophils. This technical guide provides a comprehensive overview of the core mechanisms, quantitative effects, and experimental methodologies related to sivelestat's impact on neutrophil-derived cytokines. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Role of Neutrophil Elastase in Inflammation

Neutrophils are frontline defenders in the innate immune system, essential for combating infections.[3] However, their excessive activation can lead to tissue damage through the release of cytotoxic contents, including serine proteases like neutrophil elastase (NE).[1] NE, stored in azurophilic granules, is a potent enzyme that degrades extracellular matrix proteins and also plays a crucial role in amplifying the inflammatory response by promoting the production of pro-inflammatory cytokines.[4][5][6]

This compound is a synthetic, low-molecular-weight, and highly specific inhibitor of NE.[1][7][8] By competitively and reversibly binding to NE, sivelestat effectively neutralizes its proteolytic activity, thereby attenuating the downstream inflammatory sequelae, including the "cytokine storm" often observed in severe inflammatory conditions.[1][9]

Quantitative Effects of Sivelestat on Cytokine Release

Sivelestat has been shown to significantly reduce the release of several key pro-inflammatory cytokines from neutrophils stimulated with various agonists, most notably lipopolysaccharide (LPS). The following tables summarize the quantitative data from key studies.

Table 1: Effect of Sivelestat on Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α) Release from LPS-Stimulated Granulocytes in Whole Blood Culture [10]

CytokineLPS ConcentrationSivelestat ConcentrationInhibitionSignificance (p-value)
IL-81 ng/ml1 µg/mlSignificant Inhibition< 0.05
IL-810 ng/ml1 µg/mlSignificant Suppression< 0.05
IL-810 ng/ml10 µg/mlSignificant Suppression< 0.05
TNF-α10 ng/ml10 µg/mlSignificant Inhibition< 0.05
TNF-α10 ng/ml100 µg/mlSignificant Inhibition< 0.05

Table 2: Effect of Sivelestat on Pro-inflammatory Cytokine and Chemokine Production from LPS-Treated Murine Bone Marrow-Derived Neutrophils [4]

Cytokine/ChemokineTreatmentResultSignificance (p-value)
Neutrophil Elastase (NE)LPS + SivelestatSignificant Inhibition< 0.0001
G-CSFLPS + SivelestatSignificant Inhibition< 0.0001
KC (CXCL1)LPS + SivelestatSignificant Inhibition< 0.0001
TNF-αLPS + SivelestatSignificant Inhibition< 0.0001
IL-6LPS + SivelestatSignificant Inhibition< 0.0001

Table 3: Effect of Sivelestat on Serum Cytokine Levels in a Rat Model of Sepsis-Induced Acute Lung Injury [11]

CytokineTreatmentResultSignificance (p-value)
IL-8Sivelestat (medium & high dose)Significantly Lower< 0.05 or < 0.01
TNF-αSivelestat (medium & high dose)Significantly Lower< 0.05 or < 0.01

Table 4: Effect of Sivelestat on Cytokine Levels in Porcine Whole Blood Stimulated with LPS [12]

CytokineTreatmentResultSignificance (p-value)
IL-1βSivelestatSignificantly Suppressed< 0.05
TNF-αSivelestatLower (not significant)p=0.79
IL-6SivelestatLower (not significant)p=0.43
IL-8SivelestatNo Significant Differencep=0.27

Signaling Pathways Modulated by Sivelestat

Sivelestat's inhibitory effect on cytokine release is mediated through the modulation of key intracellular signaling pathways. By inhibiting neutrophil elastase, sivelestat indirectly prevents the activation of pathways that lead to the transcription of pro-inflammatory cytokine genes.

One of the central pathways implicated is the Nuclear Factor-kappa B (NF-κB) pathway.[13][14][15] Neutrophil elastase can promote the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-1β, and IL-6.[13][15] Sivelestat, by inhibiting NE, prevents this cascade, thereby suppressing cytokine production.[13][15]

Furthermore, sivelestat has been shown to inhibit the c-Jun N-terminal kinase (JNK) signaling pathway and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, both of which contribute to its anti-inflammatory and antioxidant effects.[16] The inhibition of the PI3K/Akt/mTOR signaling pathway has also been identified as a mechanism by which sivelestat attenuates acute lung injury.[11][17]

Sivelestat_Signaling_Pathway cluster_nucleus Nucleus Sivelestat Sivelestat NE Neutrophil Elastase Sivelestat->NE IKK IKK NE->IKK Activates JNK JNK NE->JNK Activates PI3K PI3K/Akt/mTOR NE->PI3K Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Gene_Transcription Pro-inflammatory Gene Transcription NFkB->Gene_Transcription Promotes JNK->Gene_Transcription Promotes PI3K->Gene_Transcription Promotes

Caption: Sivelestat's inhibition of key pro-inflammatory signaling pathways.

Experimental Protocols

Neutrophil Isolation from Whole Blood

A standard method for isolating human neutrophils from whole blood is density gradient centrifugation.[3][18][19] This technique yields a high purity (>95%) and viability (>95%) of neutrophils.[3][18]

Materials:

  • Anticoagulated whole blood (e.g., with EDTA, citrate, or heparin)

  • Density gradient medium (e.g., a mixture of sodium metrizoate and Dextran 500)

  • Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+

  • Red Blood Cell (RBC) Lysis Buffer

  • HBSS with 2% Human Serum Albumin (HSA)

  • Centrifuge tubes

  • Pipettes

Procedure:

  • Bring all reagents to room temperature.

  • Carefully layer 5.0 ml of whole blood over 5.0 ml of the density gradient medium in a centrifuge tube, avoiding mixing.

  • Centrifuge at 500 x g for 35 minutes at 20-25°C.

  • After centrifugation, distinct layers will form. Carefully remove and discard the upper layers (plasma, monocytes, and isolation media).

  • Aspirate the neutrophil layer and the underlying isolation media into a new centrifuge tube.

  • Dilute the neutrophil solution with HBSS without Ca2+/Mg2+ and centrifuge at 350 x g for 10 minutes.

  • Discard the supernatant and resuspend the pellet in 2 ml of RBC Lysis Buffer to lyse contaminating red blood cells.

  • After lysis, wash the cells with HBSS without Ca2+/Mg2+ and centrifuge at 250 x g for 5 minutes.

  • Discard the supernatant and resuspend the final neutrophil pellet in HBSS/HSA solution.

  • Perform a cell count and adjust the concentration as required for the experiment.

Note: Neutrophils are short-lived and should be used within 2-4 hours of isolation for optimal results.[18][19]

Neutrophil_Isolation_Workflow start Start: Whole Blood Collection layer Layer blood over density gradient medium start->layer centrifuge1 Centrifuge (500 x g, 35 min) layer->centrifuge1 separate Aspirate Neutrophil Layer centrifuge1->separate wash1 Wash with HBSS separate->wash1 centrifuge2 Centrifuge (350 x g, 10 min) wash1->centrifuge2 lyse Lyse Red Blood Cells centrifuge2->lyse wash2 Wash with HBSS lyse->wash2 centrifuge3 Centrifuge (250 x g, 5 min) wash2->centrifuge3 resuspend Resuspend in experimental buffer centrifuge3->resuspend end Isolated Neutrophils resuspend->end

Caption: Workflow for neutrophil isolation using density gradient centrifugation.

In Vitro Neutrophil Stimulation and Sivelestat Treatment

Materials:

  • Isolated neutrophils

  • Lipopolysaccharide (LPS) solution

  • This compound hydrate solution

  • Cell culture medium (e.g., RPMI 1640)

  • Incubator (37°C, 5% CO2)

  • Microplates

Procedure:

  • Seed the isolated neutrophils in a microplate at the desired density.

  • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 30 minutes).

  • Stimulate the neutrophils with an appropriate concentration of LPS (e.g., 1-100 ng/ml).[4][10]

  • Incubate the plate for a designated time (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, collect the cell culture supernatant for cytokine analysis.

Cytokine Measurement

The concentration of cytokines in the cell culture supernatant or serum samples is typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kits specific for the cytokines of interest (e.g., IL-8, TNF-α, IL-1β, IL-6)

  • Collected supernatant or serum samples

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Generally, this involves adding the samples and standards to a microplate pre-coated with a capture antibody.

  • After incubation and washing steps, a detection antibody conjugated to an enzyme is added.

  • A substrate is then added, which reacts with the enzyme to produce a color change.

  • The absorbance is measured using a microplate reader, and the cytokine concentration in the samples is determined by comparison to the standard curve.

Conclusion and Future Directions

This compound effectively attenuates the release of key pro-inflammatory cytokines from neutrophils by inhibiting neutrophil elastase and modulating downstream signaling pathways, including NF-κB, JNK, and PI3K/Akt/mTOR. The provided quantitative data and experimental protocols offer a solid foundation for further research into the therapeutic applications of sivelestat.

Future investigations could focus on:

  • Elucidating the precise molecular interactions between neutrophil elastase and other cellular components that trigger cytokine gene expression.

  • Exploring the efficacy of sivelestat in combination with other anti-inflammatory agents for a synergistic effect.

  • Investigating the long-term effects of sivelestat on neutrophil function and the overall immune response.

  • Developing novel drug delivery systems to enhance the targeted delivery of sivelestat to sites of inflammation.[4]

By continuing to unravel the intricate mechanisms of sivelestat's action, the scientific community can further optimize its clinical use and develop more effective treatments for a range of inflammatory diseases.

References

The Therapeutic Potential of Sivelestat in Cystic Fibrosis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cystic Fibrosis (CF) is a life-limiting genetic disorder characterized by chronic airway inflammation and progressive lung damage, driven in large part by a massive influx of neutrophils and an overwhelming burden of neutrophil elastase (NE). This serine protease contributes directly to tissue degradation, impairs mucociliary clearance, and perpetuates a vicious cycle of inflammation. Sivelestat, a specific and potent inhibitor of neutrophil elastase, presents a compelling therapeutic strategy to mitigate the destructive inflammatory cascade in the CF lung. This technical guide summarizes the preclinical evidence for Sivelestat's potential in CF models, details relevant experimental protocols, and visualizes the key signaling pathways involved. While direct studies of Sivelestat in dedicated CF models are limited, a substantial body of evidence from related pulmonary inflammatory conditions underscores its promise.

The Role of Neutrophil Elastase in Cystic Fibrosis Pathophysiology

The pathophysiology of CF lung disease is intrinsically linked to a dysfunctional host immune response. The primary defect in the CFTR protein leads to impaired mucociliary clearance, creating a favorable environment for chronic bacterial infections. This triggers a persistent and exaggerated inflammatory response dominated by neutrophils.[1] These neutrophils release a cocktail of damaging mediators, with neutrophil elastase (NE) being a key culprit.

High levels of NE in the CF airways contribute to:

  • Degradation of Lung Parenchyma: NE breaks down essential extracellular matrix proteins like elastin, leading to bronchiectasis and a progressive decline in lung function.

  • Inflammation Amplification: NE can cleave and activate pro-inflammatory cytokines and chemokines, such as IL-1β and IL-8, further recruiting neutrophils to the airways.[2][3] It can also interfere with the resolution of inflammation.

  • Impaired Host Defense: By cleaving receptors on immune cells, NE can impair the phagocytic clearance of bacteria and apoptotic neutrophils.

  • Mucus Hypersecretion: NE is a potent secretagogue for airway mucins, contributing to the viscous mucus that obstructs the airways.[4][5]

Given the central role of NE in the relentless progression of CF lung disease, its targeted inhibition is a rational and promising therapeutic approach.

Sivelestat: Mechanism of Action

Sivelestat (ONO-5046) is a potent, selective, and competitive inhibitor of neutrophil elastase.[6] Its primary mechanism involves binding to the active site of the NE enzyme, thereby preventing it from cleaving its natural substrates.[6] This targeted action helps to restore the critical protease-antiprotease balance in the airways.

Beyond direct enzyme inhibition, preclinical studies have elucidated broader anti-inflammatory and cytoprotective effects of Sivelestat, which are highly relevant to the CF condition. These include the modulation of key inflammatory signaling pathways:

  • Inhibition of the NF-κB Pathway: Sivelestat has been shown to suppress the activation of NF-κB, a central transcription factor that governs the expression of numerous pro-inflammatory cytokines, including IL-6, IL-8, and TNF-α.[3][7][8] This inhibitory effect is achieved by preventing the phosphorylation of IκB, a key step in NF-κB activation.[8]

  • Activation of the Nrf2/HO-1 Pathway: Sivelestat has been demonstrated to activate the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[3][7] This leads to the upregulation of antioxidant enzymes, which can counteract the significant oxidative burden present in the CF airways.

The dual action of Sivelestat—directly neutralizing NE activity and dampening pro-inflammatory signaling while boosting antioxidant defenses—makes it a multifaceted candidate for CF therapy.

Quantitative Data on Sivelestat's Efficacy

While comprehensive data for Sivelestat in specific CF models is still emerging, its biochemical potency and effects in various inflammatory models provide a strong rationale for its investigation in CF.

Table 1: In Vitro Inhibition of Neutrophil Elastase by Sivelestat

ParameterValueReference
IC50 (Leukocyte Elastase) 19-49 nM[9]
IC50 (Pancreatic Elastase) 5.6 µM[9]

Table 2: In Vitro Anti-Inflammatory Effects of Sivelestat

| Cell Line/System | Treatment | Effect | Reference | | :--- | :--- | :--- | | Human Bronchial Epithelial Cells (HBEs) | 100 µg/mL Sivelestat on NETs | Reduced NET-induced IL-1α protein levels |[9] | | LPS-stimulated Granulocytes (whole blood) | 1 µg/mL Sivelestat | Significantly inhibited IL-8 production |[10] | | LPS-stimulated Granulocytes (whole blood) | 10 µg/mL Sivelestat | Significantly inhibited TNF-α production |[10] | | Human Pulmonary Microvascular Endothelial Cells (HPMECs) | 50-100 µg/mL Sivelestat | Increased cell viability after TNF-α stimulation |[3] |

Table 3: In Vivo Anti-Inflammatory and Anti-Fibrotic Effects of Sivelestat in Lung Injury Models

| Animal Model | Treatment | Effect | Reference | | :--- | :--- | :--- | | Bleomycin-induced pulmonary fibrosis (mice) | Intraperitoneal Sivelestat | Significantly inhibited the increase in lung collagen content and active TGF-β1 levels |[7] | | Radiation-induced lung injury (mice) | Sivelestat before and after irradiation | Significantly suppressed NE activity and reduced lung damage scores |[11] | | LPS-induced ALI (rats) | Sivelestat | Decreased serum levels of IL-1β, IL-8, and TNF-α; reduced neutrophil percentage in BALF |[3] | | Postperfusion lung injury (dogs) | 15 mg/kg/hr Sivelestat | Markedly reduced increase in pulmonary extravascular water volume and NE levels |[12] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, rendered in DOT language, illustrate the key signaling pathways implicated in CF airway inflammation and the proposed points of intervention for Sivelestat.

Neutrophil_Elastase_Signaling cluster_extracellular Extracellular Space cluster_intracellular Epithelial Cell Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil NE Neutrophil Elastase (NE) Neutrophil->NE Release Receptors Receptors NE->Receptors Activation Sivelestat Sivelestat Sivelestat->NE Inhibition NFkB_Pathway NF-κB Pathway Receptors->NFkB_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression (IL-8, TNF-α) NFkB_Pathway->Pro_inflammatory_Genes Cytokine_Release Cytokine Release Pro_inflammatory_Genes->Cytokine_Release Cytokine_Release->Neutrophil Chemoattraction

Caption: Neutrophil Elastase Signaling Cascade in the CF Airway.

Sivelestat_Mechanism_of_Action cluster_pathways Intracellular Signaling cluster_outcomes Therapeutic Outcomes Sivelestat Sivelestat NFkB_Inhibition Inhibition of NF-κB Activation Sivelestat->NFkB_Inhibition Nrf2_Activation Activation of Nrf2/HO-1 Pathway Sivelestat->Nrf2_Activation Reduced_Inflammation Reduced Pro-inflammatory Cytokine Production (IL-6, IL-8, TNF-α) NFkB_Inhibition->Reduced_Inflammation Reduced_Oxidative_Stress Reduced Oxidative Stress Nrf2_Activation->Reduced_Oxidative_Stress

Caption: Dual Anti-inflammatory Mechanisms of Sivelestat.

Experimental Workflows

The following diagram outlines a potential experimental workflow for evaluating the efficacy of Sivelestat in preclinical CF models.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture CF Bronchial Epithelial Cell Culture (e.g., CFBE41o-) or Primary HBEs (ALI) Stimulation Stimulate with NE or LPS/TNF-α Cell_Culture->Stimulation Treatment Treat with Sivelestat (Dose-Response) Stimulation->Treatment Analysis_InVitro Analysis: - Cytokine ELISAs (IL-8, IL-6, TNF-α) - Mucin Secretion Assay - Western Blot (NF-κB, Nrf2) - RT-qPCR for Gene Expression Treatment->Analysis_InVitro Animal_Model CF Mouse Model (e.g., cftr-/- or βENaC-Tg) Induction Induce Lung Inflammation (e.g., LPS or P. aeruginosa) Animal_Model->Induction Treatment_InVivo Administer Sivelestat (e.g., i.p. or aerosol) Induction->Treatment_InVivo Analysis_InVivo Analysis: - BALF Cytology & Cytokines - Lung Histopathology - Lung Collagen Content - Airway Resistance/Compliance Treatment_InVivo->Analysis_InVivo

Caption: Preclinical Evaluation Workflow for Sivelestat in CF Models.

Experimental Protocols

The following protocols are adapted from methodologies used for neutrophil elastase inhibitors in relevant lung inflammation models and can be tailored for the specific evaluation of Sivelestat in CF research.

Protocol 5.1: In Vitro Evaluation of Sivelestat on Cytokine Secretion from CF Bronchial Epithelial Cells

Objective: To determine the effect of Sivelestat on the secretion of pro-inflammatory cytokines (e.g., IL-8) from CF human bronchial epithelial (HBE) cells.

Materials:

  • CFBE41o- cell line or primary HBE cells from CF donors.

  • Cell culture medium (e.g., MEM supplemented with appropriate growth factors).

  • Transwell inserts (for Air-Liquid Interface culture).

  • Human Neutrophil Elastase (NE) or Lipopolysaccharide (LPS).

  • Sivelestat sodium hydrate.

  • ELISA kits for human IL-8 and TNF-α.

  • BCA Protein Assay Kit.

Methodology:

  • Cell Culture: Culture CFBE41o- or primary CF HBE cells on Transwell inserts until a confluent, differentiated epithelium is formed at an Air-Liquid Interface (ALI).

  • Pre-treatment: Pre-treat the apical surface of the ALI cultures with various concentrations of Sivelestat (e.g., 1-100 µg/mL) for 1-2 hours. Include a vehicle control (e.g., saline).

  • Stimulation: Add a pro-inflammatory stimulus, such as human NE (e.g., 100 nM) or LPS (e.g., 10 µg/mL), to the apical or basolateral medium and incubate for 18-24 hours.

  • Sample Collection: Collect the basolateral medium to measure secreted cytokines.

  • Cytokine Quantification: Measure the concentration of IL-8 and TNF-α in the collected medium using specific ELISA kits according to the manufacturer's instructions.

  • Normalization (Optional): Lyse the cells and determine the total protein content using a BCA assay. Normalize the cytokine concentrations to the total protein content to account for any variations in cell number.

Protocol 5.2: In Vivo Evaluation of Sivelestat in a Mouse Model of CF Lung Inflammation

Objective: To assess the anti-inflammatory efficacy of Sivelestat in a CF mouse model with induced lung inflammation.

Materials:

  • CF mouse model (e.g., cftrtm1Unc on a C57BL/6J background) or βENaC-overexpressing mice.

  • Lipopolysaccharide (LPS) from Pseudomonas aeruginosa.

  • This compound hydrate.

  • Sterile phosphate-buffered saline (PBS).

  • Anesthesia (e.g., isoflurane).

  • ELISA kits for mouse cytokines (e.g., KC, MIP-2, TNF-α).

Methodology:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.

  • Induction of Inflammation: Anesthetize the mice and instill LPS (e.g., 1-5 mg/kg) intratracheally to induce acute lung inflammation.

  • Treatment Administration: Administer Sivelestat to the treatment group (e.g., 100 mg/kg, intraperitoneally) and vehicle (saline) to the control group at specified time points (e.g., 1 hour before and 6 hours after LPS challenge).

  • Bronchoalveolar Lavage (BAL): At a predetermined endpoint (e.g., 24 hours post-LPS), euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile PBS into the lungs.

  • BAL Fluid Analysis:

    • Centrifuge the BAL fluid to separate the cells from the supernatant.

    • Perform a total and differential cell count on the cell pellet to determine the number of neutrophils.

    • Use the BAL fluid supernatant to measure the levels of inflammatory cytokines (KC, MIP-2, TNF-α) using ELISA.

  • Histopathology (Optional): Perfuse and fix the lungs in 4% paraformaldehyde. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and lung injury.

Conclusion and Future Directions

The available evidence strongly suggests that Sivelestat, through its potent and specific inhibition of neutrophil elastase and its broader anti-inflammatory effects, holds significant therapeutic potential for mitigating the relentless pulmonary inflammation and tissue damage that characterize cystic fibrosis. The data from various lung injury models provide a solid foundation for its further investigation in CF-specific contexts.

Future research should focus on:

  • Direct Evaluation in CF Models: Conducting comprehensive studies using CF cell lines (e.g., CFBE41o-), primary patient-derived cells, and relevant CF animal models (cftr-/- or βENaC mice) to generate specific quantitative data on Sivelestat's efficacy.

  • Combination Therapies: Investigating the synergistic potential of Sivelestat with current CFTR modulator therapies to address both the primary genetic defect and the downstream inflammatory consequences.

  • Aerosolized Delivery: Exploring the feasibility and efficacy of inhaled Sivelestat to maximize drug concentration at the site of inflammation in the lungs while minimizing potential systemic side effects.

By directly targeting the overwhelming neutrophil elastase activity in the CF airways, Sivelestat represents a promising avenue for developing a much-needed anti-inflammatory therapy to improve lung function and quality of life for individuals with cystic fibrosis.

References

Methodological & Application

Sivelestat Sodium: In Vitro Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sivelestat sodium is a potent and selective inhibitor of neutrophil elastase, a serine protease implicated in the pathology of various inflammatory conditions. In the context of in vitro research, this compound serves as a critical tool to elucidate the role of neutrophil elastase in cellular signaling cascades, tissue damage, and inflammatory responses. These application notes provide a comprehensive guide to utilizing this compound in a laboratory setting, complete with detailed experimental protocols and data presentation.

Mechanism of Action

This compound competitively and reversibly inhibits neutrophil elastase. By blocking the activity of this enzyme, sivelestat can prevent the degradation of extracellular matrix components and modulate various signaling pathways, thereby mitigating inflammatory processes. In vitro studies have demonstrated that sivelestat can influence several key cellular signaling pathways, including the JNK/NF-κB, Nrf2/HO-1, and EGFR pathways.

Data Presentation

The following tables summarize quantitative data from representative in vitro studies investigating the effects of this compound.

Table 1: Effects of this compound on Cell Viability and Proliferation

Cell LineTreatmentSivelestat ConcentrationIncubation TimeEffect on Viability/Proliferation
TMK-1 (Gastric Carcinoma)Neutrophil Elastase (1 µg/mL)100, 500, 1000 µg/mL48 hoursInhibition of NE-stimulated cell growth
HPMECs (Human Pulmonary Microvascular Endothelial Cells)TNF-α (0.2 µg/mL)50, 100 µg/mL24 hoursIncreased viability in the presence of TNF-α

Table 2: Effects of this compound on Inflammatory Markers and Signaling Pathways

Cell LineInducerSivelestat ConcentrationIncubation TimeKey Findings
HPMECsTNF-α (0.2 µg/mL)50, 100 µg/mL24 hoursReduced ROS production; Inhibition of JNK and p65 phosphorylation; Increased nuclear translocation of Nrf2 and expression of HO-1.
TMK-1Neutrophil Elastase (5 µg/mL)100 µg/mL10 minutesInhibition of NE-induced TGF-α release; Reduced EGFR and ERK1/2 phosphorylation.
RAW 264.7 (Macrophage)LPSNot specifiedNot specifiedDecreased secretion of TNF-α, IL-6, and HMGB1; Inhibition of IκB phosphorylation and NF-κB activation.

Experimental Protocols

Herein are detailed methodologies for key in vitro experiments with this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted for assessing the effect of sivelestat on cell viability in the presence of an inflammatory stimulus.

Materials:

  • Target cells (e.g., TMK-1, HPMECs)

  • Complete cell culture medium

  • This compound

  • Inducing agent (e.g., Neutrophil Elastase, TNF-α)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Sivelestat Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound. Incubate for a pre-determined time (e.g., 2 hours).

  • Induction of Cell Stress: Add the inducing agent (e.g., TNF-α) to the wells already containing sivelestat and incubate for the desired experimental duration (e.g., 24 or 48 hours). Include appropriate controls (untreated cells, cells with inducer only, cells with sivelestat only).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Measurement of Cytokine and Growth Factor Secretion (ELISA)

This protocol outlines the steps to quantify the concentration of secreted proteins like TGF-α or inflammatory cytokines in the cell culture supernatant.

Materials:

  • Conditioned cell culture supernatant from experimental plates

  • Commercially available ELISA kit for the target protein (e.g., TGF-α, TNF-α, IL-6)

  • Microplate reader

Procedure:

  • Sample Collection: Following the experimental treatment with sivelestat and the inducing agent, collect the cell culture supernatant from each well.

  • Sample Preparation: Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:

    • Addition of standards and samples to the antibody-coated microplate.

    • Incubation with a detection antibody.

    • Addition of a substrate solution.

    • Stopping the reaction.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol.

  • Data Analysis: Calculate the concentration of the target protein in the samples by comparing their absorbance values to the standard curve.

Analysis of Protein Expression and Phosphorylation (Western Blot)

This protocol is for assessing changes in the expression and phosphorylation status of proteins in key signaling pathways.

Materials:

  • Cell lysates from experimental plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p65, anti-p65, anti-Nrf2, anti-HO-1, anti-EGFR, anti-p-EGFR, anti-ERK1/2, anti-p-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.

Materials:

  • Target cells

  • This compound

  • Inducing agent (e.g., TNF-α)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free cell culture medium

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a suitable plate (e.g., 24-well or 96-well black-walled plate) and treat with sivelestat and the inducing agent as described in the cell viability protocol.

  • DCFH-DA Loading: After the treatment period, remove the medium and wash the cells with warm serum-free medium. Then, incubate the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.

  • Fluorescence Measurement: Add PBS to the wells and immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Visualizations

Signaling Pathways and Experimental Workflow

Sivelestat_Mechanism_of_Action cluster_inflammation Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_sivelestat This compound cluster_cell Cellular Response Stimulus Stimulus NE Neutrophil Elastase Stimulus->NE activates Sivelestat Sivelestat Sivelestat->NE inhibits JNK_p65 JNK/NF-κB Pathway Sivelestat->JNK_p65 inhibits Nrf2_HO1 Nrf2/HO-1 Pathway Sivelestat->Nrf2_HO1 activates NE->JNK_p65 activates EGFR EGFR Signaling NE->EGFR activates Inflammation Inflammation & Tissue Damage JNK_p65->Inflammation Oxidative_Stress Oxidative Stress JNK_p65->Oxidative_Stress Nrf2_HO1->Oxidative_Stress reduces Cell_Growth Cell Growth/Proliferation EGFR->Cell_Growth

Caption: Sivelestat's mechanism of action in vitro.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (e.g., HPMECs, TMK-1) Treatment 2. Treatment - this compound - Inflammatory Stimulus Cell_Culture->Treatment MTT 3a. Cell Viability (MTT Assay) Treatment->MTT ELISA 3b. Cytokine Secretion (ELISA) Treatment->ELISA Western 3c. Protein Expression (Western Blot) Treatment->Western ROS 3d. Oxidative Stress (ROS Assay) Treatment->ROS Data 4. Data Quantification & Statistical Analysis MTT->Data ELISA->Data Western->Data ROS->Data Conclusion 5. Conclusion on Sivelestat's In Vitro Effects Data->Conclusion

Caption: General workflow for in vitro sivelestat studies.

Application Notes and Protocols: In Vivo Administration of Sivelestat Sodium in Rat Models of Acute Lung Injury (ALI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Sivelestat sodium, a selective neutrophil elastase inhibitor, in various rat models of Acute Lung Injury (ALI). The included protocols and data are synthesized from multiple research studies to guide the design and execution of similar preclinical investigations.

Introduction to this compound and its Mechanism of Action in ALI

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by a severe inflammatory response in the lungs, leading to increased permeability of the alveolar-capillary barrier and subsequent pulmonary edema.[1] Neutrophils play a critical role in the pathogenesis of ALI, releasing a variety of cytotoxic mediators, including neutrophil elastase.[2][3]

Neutrophil elastase, a serine protease, contributes to lung tissue damage by degrading essential components of the extracellular matrix, such as elastin.[4][5] This enzymatic activity disrupts the integrity of the lung parenchyma and promotes a pro-inflammatory environment.[5] this compound is a highly specific inhibitor of neutrophil elastase.[4][6] By binding to the active site of this enzyme, Sivelestat blocks its proteolytic activity, thereby mitigating the inflammatory cascade and protecting the lung from further injury.[6] In rat models of ALI, Sivelestat has been shown to reduce inflammatory responses and oxidative stress.[7]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from various studies investigating the efficacy of this compound in rat models of ALI.

Table 1: Effects of this compound on Lung Injury and Survival in a Klebsiella pneumoniae-induced ALI Rat Model [8]

Treatment GroupLung Injury ScoreLung Wet/Dry (W/D) RatioSurvival Rate
ControlUndetectableLower than ALI100%
ALI (K. pneumoniae)Significantly IncreasedSignificantly IncreasedDecreased
ALI + Sivelestat (50 mg/kg)Significantly DecreasedSignificantly DecreasedIncreased
ALI + Sivelestat (100 mg/kg)Significantly DecreasedSignificantly DecreasedIncreased

Table 2: Effects of this compound on Inflammatory Cytokines in Serum in a Klebsiella pneumoniae-induced ALI Rat Model [8]

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-8 (pg/mL)
ControlLow LevelsLow LevelsLow Levels
ALI (K. pneumoniae)Significantly IncreasedSignificantly IncreasedSignificantly Increased
ALI + Sivelestat (50 mg/kg)Significantly DecreasedSignificantly DecreasedSignificantly Decreased
ALI + Sivelestat (100 mg/kg)Significantly DecreasedSignificantly DecreasedSignificantly Decreased

Table 3: Effects of this compound on Arterial Blood Gases and Lung Edema in an LPS-induced ALI Rat Model [9][10]

Treatment GroupPaO₂PaO₂/FiO₂Lung W/D Ratio
ShamNormalNormalNormal
Vehicle (LPS)Significantly DecreasedSignificantly DecreasedSignificantly Increased
Sivelestat (6 mg/kg)Significantly IncreasedSignificantly IncreasedSignificantly Decreased
Sivelestat (10 mg/kg)Significantly IncreasedSignificantly IncreasedSignificantly Decreased
Sivelestat (15 mg/kg)Significantly IncreasedSignificantly IncreasedSignificantly Decreased

Table 4: Effects of this compound on Inflammatory Markers in a Severe Burn-induced ALI Rat Model [11][12][13]

Treatment GroupNeutrophil Elastase (NE)Interleukin-8 (IL-8)
Normal ControlLow LevelsLow Levels
Severe Burns InjurySignificantly IncreasedSignificantly Increased
Severe Burns + SivelestatSignificantly DecreasedSignificantly Decreased

Experimental Protocols

Klebsiella pneumoniae-Induced ALI Model

This protocol describes the induction of ALI in rats via intratracheal injection of Klebsiella pneumoniae.[8]

Materials:

  • Male Sprague-Dawley rats

  • Klebsiella pneumoniae bacterial suspension (1.2 x 10¹⁰ CFU/mL)

  • 3% Pentobarbital sodium

  • This compound

  • Sterile normal saline

Procedure:

  • Anesthetize rats via intraperitoneal injection of 3% pentobarbital sodium (50 mg/kg).

  • Intratracheally inject 0.2 mL of the Klebsiella pneumoniae bacterial suspension to induce ALI.

  • Divide the rats into the following groups: Control, ALI, ALI + Sivelestat (50 mg/kg), and ALI + Sivelestat (100 mg/kg).

  • For the treatment groups, administer this compound intraperitoneally.

  • At a predetermined time point (e.g., 12 hours after the last dose), collect bronchoalveolar lavage fluid (BALF), blood, and lung tissue samples for analysis.[8]

Lipopolysaccharide (LPS)-Induced ALI Model

This protocol outlines the induction of ALI using intraperitoneal injection of LPS.[9][10]

Materials:

  • Male Sprague-Dawley rats

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile normal saline

Procedure:

  • Establish the ALI model by intraperitoneally injecting rats with LPS (4 mg/kg).

  • One hour after LPS injection, divide the rats into the following groups: Sham (saline injection), Vehicle (LPS + saline), and Sivelestat treatment groups (e.g., 6, 10, or 15 mg/kg).

  • Administer this compound or saline via intraperitoneal injection.

  • After a specified duration, perform assessments such as arterial blood gas analysis and lung wet/dry weight ratio determination.[9][10]

Severe Burn-Induced ALI Model

This protocol details the induction of ALI secondary to severe thermal injury.[11]

Materials:

  • Sprague-Dawley rats

  • Equipment for inducing controlled burns

  • This compound

  • Intravenous injection supplies

Procedure:

  • Divide rats into three groups: Normal control, Severe burns injury, and Severe burns treated with Sivelestat.

  • Induce severe burns on a specific percentage of the total body surface area in the burn groups.

  • Administer this compound intravenously to the treatment group.

  • At the experimental endpoint, measure outcomes such as lung water content, PaO₂, and levels of inflammatory markers (NE, IL-8) in serum, BALF, and lung tissue.[11]

Visualizations

Signaling Pathway of Neutrophil Elastase in ALI and Inhibition by Sivelestat

G cluster_0 Inflammatory Stimulus (e.g., LPS, Bacteria) cluster_1 Neutrophil Activation & Degranulation cluster_2 Pathophysiology of Acute Lung Injury cluster_3 Therapeutic Intervention Stimulus LPS, Bacteria Neutrophil Neutrophil Stimulus->Neutrophil Activates NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release Leads to ECM_Degradation Extracellular Matrix Degradation (e.g., Elastin) NE_Release->ECM_Degradation Cytokine_Release Pro-inflammatory Cytokine Release NE_Release->Cytokine_Release Barrier_Dysfunction Alveolar-Capillary Barrier Dysfunction ECM_Degradation->Barrier_Dysfunction Cytokine_Release->Barrier_Dysfunction ALI Acute Lung Injury Barrier_Dysfunction->ALI Sivelestat This compound Sivelestat->NE_Release Inhibits

Caption: Neutrophil elastase pathway in ALI and Sivelestat inhibition.

Experimental Workflow for In Vivo Sivelestat Studies in Rat ALI Models

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Outcome Assessment Animal_Model Select Rat Strain (e.g., Sprague-Dawley) ALI_Induction Induce ALI (e.g., LPS, K. pneumoniae, Burn) Animal_Model->ALI_Induction Grouping Randomize into Groups (Control, ALI, ALI+Sivelestat) ALI_Induction->Grouping Treatment Administer Sivelestat (Specify Dose, Route, Timing) Grouping->Treatment Monitoring Monitor Vital Signs & Survival Treatment->Monitoring Sample_Collection Collect Samples (BALF, Blood, Lung Tissue) Monitoring->Sample_Collection Analysis Analyze Outcomes (Histology, Cytokines, W/D Ratio) Sample_Collection->Analysis

Caption: Workflow for Sivelestat studies in rat ALI models.

References

Sivelestat Sodium: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of sivelestat sodium (also known as ONO-5046 or Elaspol) in preclinical research settings. Sivelestat is a selective inhibitor of neutrophil elastase, a key protease implicated in the pathogenesis of various inflammatory conditions, most notably acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2][3] This document outlines the mechanism of action, provides detailed protocols for its use in animal models, and presents a summary of effective dosages derived from published studies.

Mechanism of Action

This compound is a competitive and selective inhibitor of neutrophil elastase.[4] During an inflammatory response, activated neutrophils release elastase, a serine protease that degrades extracellular matrix proteins such as elastin, leading to tissue damage.[2] In the context of ALI/ARDS, excessive neutrophil elastase activity contributes to the breakdown of the alveolar-capillary barrier, increased vascular permeability, and pulmonary edema.[4][5] By specifically inhibiting neutrophil elastase, sivelestat mitigates this damage, reduces inflammatory cell infiltration, and decreases the production of pro-inflammatory cytokines.[3][5]

Recent studies have also elucidated sivelestat's broader effects on intracellular signaling pathways. It has been shown to modulate pathways such as JNK/NF-κB, PI3K/AKT/mTOR, and Nrf2/HO-1, contributing to its anti-inflammatory, anti-oxidative, and anti-apoptotic properties.[3][6][7]

Signaling Pathway of this compound

Sivelestat_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS, Bacteria) cluster_cell Neutrophil / Endothelial Cell Inflammatory Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory Stimulus->Neutrophil Activation Neutrophil_Elastase Neutrophil Elastase Neutrophil->Neutrophil_Elastase Release Tissue_Damage Tissue Damage & Inflammation Neutrophil_Elastase->Tissue_Damage Causes NF_kB_Pathway JNK/NF-κB Pathway Neutrophil_Elastase->NF_kB_Pathway Activates Sivelestat Sivelestat Sivelestat->Neutrophil_Elastase Inhibits Sivelestat->NF_kB_Pathway Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Sivelestat->PI3K_AKT_mTOR Inhibits Nrf2_HO1 Nrf2/HO-1 Pathway Sivelestat->Nrf2_HO1 Activates Oxidative_Stress Oxidative Stress Tissue_Damage->Oxidative_Stress Induces Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB_Pathway->Pro_inflammatory_Cytokines Upregulates Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Promotes Anti_oxidant_Response Anti-oxidant Response Nrf2_HO1->Anti_oxidant_Response Promotes Anti_oxidant_Response->Oxidative_Stress Reduces

Caption: Sivelestat's mechanism of action.

Preclinical Dosage and Administration

The effective dose of this compound in preclinical models varies depending on the animal species, the disease model, and the route of administration. The following tables summarize reported dosages from various studies. It is crucial to perform dose-response studies to determine the optimal dosage for a specific experimental setup.

Table 1: this compound Dosage in Rodent Models
Animal ModelInducing AgentSpeciesRoute of AdministrationDosageKey FindingsReference
Acute Lung InjuryLipopolysaccharide (LPS)RatIntraperitoneal (i.p.)10 or 30 mg/kgAttenuated lung injury, reduced inflammatory cytokines.[5]
Acute Lung InjuryLPSRati.p.6, 10, or 15 mg/kgDose-dependently improved lung pathology.[8]
Sepsis-induced ALICecal Ligation and Puncture (CLP)RatIntravenous (i.v.)Not specifiedReduced pro-inflammatory factors and improved survival.[7]
Acute Lung InjuryKlebsiella pneumoniaeRati.p.50 or 100 mg/kgReduced inflammatory factors and oxidative stress.[7][8]
Ventilator-Induced Lung InjuryMechanical VentilationRati.v. PretreatmentNot specifiedAttenuated pulmonary edema and histological damage.[8]
Acute Exacerbation of Pulmonary FibrosisBleomycin + LPSMousei.p.100 mg/kgAlleviated inflammation, structural damage, and collagen formation.[9]
PneumoniaStreptococcus pneumoniaeMouseNot specified3 mg/kg every 12 hoursProlonged survival and prevented progression of lung inflammation.[8]
Radiation-Induced Lung InjuryWhole Lung IrradiationMouseNot specifiedNot specifiedReduced lung injury by suppressing neutrophil elastase activity.[10]
Acute Lung InjuryHydrochloric Acid (HCl) AspirationHamsteri.v. infusion0.01, 0.1, and 1 mg/kg/hDose-dependently reduced mortality and improved lung function.[8]
Table 2: this compound Dosage in Larger Animal Models
Animal ModelInducing AgentSpeciesRoute of AdministrationDosageKey FindingsReference
Acute Lung InjuryPhorbol Myristate Acetate (PMA)Rabbiti.v. infusion3-30 mg/kg/hDose-dependently attenuated hemorrhagic pneumonitis.[11]
Burn-Blast Combined InjuryBurn and BlastDogi.v. infusion0.5 or 2.0 mg/kg/hHigh dose improved pulmonary edema and reduced pro-inflammatory mediators.[12][13]

Experimental Protocols

Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats

This protocol describes the induction of ALI in rats using LPS and subsequent treatment with sivelestat.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound hydrate

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free 0.9% saline

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Syringes and needles for injection

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment, with free access to food and water.

  • Sivelestat Preparation: Dissolve this compound hydrate in sterile 0.9% saline to the desired concentration (e.g., for a 10 mg/kg dose in a 250g rat, prepare a solution that allows for a reasonable injection volume, typically 0.2-0.5 mL). Prepare fresh on the day of the experiment.

  • LPS Preparation: Dissolve LPS in sterile 0.9% saline to the desired concentration (e.g., 5 mg/kg).

  • Experimental Groups:

    • Control Group: Receives saline injections.

    • LPS Group: Receives LPS and a saline vehicle.

    • LPS + Sivelestat Group(s): Receives LPS and sivelestat at one or more doses (e.g., 10 mg/kg and 30 mg/kg).[5]

  • Induction of ALI: Anesthetize the rats. Administer LPS via intraperitoneal (i.p.) or intratracheal (i.t.) injection.

  • Sivelestat Administration: Administer sivelestat or vehicle (saline) via i.p. or i.v. injection. The timing of administration can vary; it can be given as a pretreatment before LPS or as a treatment after LPS challenge.[5][8]

  • Monitoring and Sample Collection: Monitor the animals for signs of distress. At a predetermined time point (e.g., 6, 12, or 24 hours post-LPS), euthanize the animals.

  • Outcome Measures:

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze total and differential cell counts, and protein concentration.

    • Lung Wet-to-Dry Weight Ratio: Determine the ratio to assess pulmonary edema.

    • Histopathology: Perfuse and fix the lungs for histological examination (e.g., H&E staining) to assess lung injury scores.

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BAL fluid or serum using ELISA.

    • Myeloperoxidase (MPO) Assay: Measure MPO activity in lung tissue homogenates as an indicator of neutrophil infiltration.

Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

This protocol outlines the induction of sepsis-associated ALI in mice using the CLP model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound hydrate

  • Sterile 0.9% saline

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 4-0 silk)

  • Needles (e.g., 21-gauge)

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Sivelestat Preparation: Prepare sivelestat solution as described in Protocol 1.

  • Experimental Groups:

    • Sham Group: Undergoes laparotomy without CLP.

    • CLP Group: Undergoes CLP and receives saline vehicle.

    • CLP + Sivelestat Group: Undergoes CLP and receives sivelestat.

  • CLP Surgery:

    • Anesthetize the mouse.

    • Make a midline laparotomy incision (1-2 cm).

    • Exteriorize the cecum, ligate it below the ileocecal valve, and puncture it once or twice with a needle.

    • Gently squeeze the cecum to extrude a small amount of fecal matter.

    • Return the cecum to the abdominal cavity and close the incision in layers.

  • Sivelestat Administration: Administer sivelestat or vehicle via i.p. or i.v. injection immediately after surgery and potentially at subsequent time points.

  • Post-Operative Care: Provide fluid resuscitation (e.g., 1 mL of warm sterile saline subcutaneously). Monitor animals closely for signs of sepsis.

  • Sample Collection and Analysis: At a predetermined endpoint (e.g., 24 hours), euthanize the mice and collect samples for analysis as described in Protocol 1.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Reagent_Preparation Sivelestat & Inducer Preparation Animal_Acclimatization->Reagent_Preparation Grouping Randomize into Experimental Groups Reagent_Preparation->Grouping Induction Induce Disease Model (e.g., LPS, CLP) Grouping->Induction Treatment Administer Sivelestat or Vehicle Induction->Treatment Monitoring Monitor Animal Welfare Treatment->Monitoring Euthanasia Euthanasia & Sample Collection Monitoring->Euthanasia BAL Bronchoalveolar Lavage Analysis Euthanasia->BAL Histology Lung Histopathology Euthanasia->Histology Biochemical Cytokine & MPO Assays Euthanasia->Biochemical Data_Analysis Statistical Analysis of Results BAL->Data_Analysis Histology->Data_Analysis Biochemical->Data_Analysis

Caption: A typical preclinical experimental workflow.

Conclusion

This compound has demonstrated significant therapeutic potential in a variety of preclinical models of inflammatory diseases, particularly ALI/ARDS. The data summarized and the protocols provided herein offer a foundation for researchers to design and conduct their own investigations into the efficacy and mechanisms of sivelestat. It is imperative to carefully consider the specific animal model, disease etiology, and desired endpoints when determining the optimal dosage and experimental design. Further research will continue to delineate the full therapeutic utility of this targeted anti-inflammatory agent.

References

Preparing Sivelestat Sodium Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sivelestat sodium is a potent and selective competitive inhibitor of neutrophil elastase, a key protease implicated in the inflammatory cascade of various diseases, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for reliable in vitro and in vivo experimental outcomes. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent. It also includes a summary of its solubility, stability, and a diagram of the key signaling pathways influenced by its inhibitory action.

Data Presentation: Solubility and Stability

The solubility of this compound in DMSO can vary depending on the specific salt form (e.g., sodium salt vs. sodium salt hydrate) and the preparation method. It is crucial to consult the manufacturer's product data sheet for specific information. The following table summarizes solubility and stability data from various sources.

ParameterValueSource
Solubility in DMSO ~15 mg/mL[4]
100 mg/mL (with ultrasonic and warming to 60°C)[5]
250 mg/mL (with ultrasonic)[6]
Storage of Stock Solution -20°C for up to 1 month[5][6][7]
-80°C for up to 6 months[5][6][7]
Stability Note Avoid repeated freeze-thaw cycles. Aliquoting is highly recommended.[7]

Note: The stability of compounds in DMSO can be compound-specific. For critical experiments, using freshly prepared solutions is recommended.[8]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 456.44 g/mol for the sodium salt) in DMSO. Adjust the calculations based on the specific molecular weight of your this compound form.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Optional: Water bath or sonicator

  • Optional: Inert gas (e.g., argon or nitrogen)

Procedure:

  • Pre-handling Preparation:

    • Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.

    • Work in a clean, dry environment, preferably in a fume hood or laminar flow hood.

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.56 mg of this compound.

  • Dissolving the Compound:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 4.56 mg of compound.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.

    • For higher concentrations or if dissolution is slow: Gentle warming in a water bath (up to 60°C) or sonication can be used to aid dissolution.[5]

  • Optional - Inert Gas Purging:

    • To enhance stability, especially for long-term storage, gently bubble an inert gas like argon or nitrogen through the DMSO stock solution for a few minutes to displace oxygen.[4]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[7]

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6][7]

This compound Mechanism of Action and Signaling Pathways

Sivelestat is a competitive inhibitor of human neutrophil elastase, with an IC50 of 44 nM.[4][7][9] Neutrophil elastase is a serine protease released by neutrophils during inflammation that can degrade various extracellular matrix proteins and mediate inflammatory signaling.[10][11] By inhibiting neutrophil elastase, Sivelestat can modulate several downstream signaling pathways implicated in inflammation and tissue injury.

Sivelestat_Signaling_Pathway NE Neutrophil Elastase Receptors Cell Surface Receptors (e.g., EGFR, TLR4) NE->Receptors activates PKCdelta PKCδ NE->PKCdelta activates NFkB NF-κB NE->NFkB activates Sivelestat Sivelestat Sivelestat->NE Nrf2 Nrf2/HO-1 Sivelestat->Nrf2 activates PI3K PI3K/AKT/mTOR Receptors->PI3K JNK JNK Receptors->JNK Duox1 Duox1 PKCdelta->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Inflammation Inflammation (e.g., MUC1, MUC5AC) ERK->Inflammation PI3K->Inflammation JNK->NFkB NFkB->Inflammation CellProtection Cellular Protection Nrf2->CellProtection TissueInjury Tissue Injury Inflammation->TissueInjury

Caption: Sivelestat inhibits Neutrophil Elastase, modulating downstream inflammatory pathways.

The diagram above illustrates the central role of neutrophil elastase in activating pro-inflammatory signaling cascades. Sivelestat's inhibition of neutrophil elastase can lead to the downregulation of pathways such as ERK1/2, PI3K/AKT/mTOR, and JNK/NF-κB, which are involved in the expression of inflammatory mediators.[1][2][12][13] Additionally, some studies suggest that Sivelestat may also promote cellular protection through the activation of the Nrf2/HO-1 pathway.[1][14]

Experimental Workflow: Stock Solution Preparation

The following diagram outlines the logical flow of the this compound stock solution preparation protocol.

G A Start: Bring Reagents to RT B Weigh this compound A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Solution Clear? D->E F Optional: Gentle Heat/Sonication E->F No G Optional: Purge with Inert Gas E->G Yes F->D H Aliquot into Single-Use Tubes G->H I Store at -20°C or -80°C H->I J End: Ready for Use I->J

Caption: Workflow for preparing this compound stock solution in DMSO.

Conclusion

This application note provides a comprehensive guide for the preparation of this compound stock solutions in DMSO for research applications. Adherence to this protocol, including careful handling, appropriate storage, and consideration of the compound's stability, will contribute to the generation of accurate and reproducible experimental data. Understanding the mechanism of action and the signaling pathways affected by Sivelestat is essential for designing experiments and interpreting results in the context of inflammation and drug development.

References

Application Notes: Sivelestat Sodium in Human Pulmonary Microvascular Endothelial Cells (HPMECs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sivelestat sodium is a specific, competitive inhibitor of neutrophil elastase (NE), a serine protease released by neutrophils during inflammation[1][2]. Excessive NE activity can lead to tissue damage, particularly in the lungs, contributing to the pathogenesis of Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS)[1][3]. Human Pulmonary Microvascular Endothelial Cells (HPMECs) form the critical barrier of the lung vasculature and are central to the inflammatory processes in ALI[4]. Sivelestat has been shown to exert protective effects on HPMECs by mitigating inflammation, oxidative stress, and apoptosis through various signaling pathways[5][6]. These notes provide an overview of its application in HPMEC-based research.

Mechanism of Action

The primary mechanism of sivelestat is the direct inhibition of neutrophil elastase[1]. In the context of pulmonary inflammation, neutrophils accumulate in the lungs and release NE, which can directly damage the endothelial barrier and amplify the inflammatory cascade[3][6]. By inhibiting NE, sivelestat prevents the degradation of extracellular matrix proteins and modulates key signaling pathways within HPMECs, thereby reducing endothelial injury and dysfunction[5][7].

Key Signaling Pathways Modulated by Sivelestat in HPMECs

Sivelestat has been demonstrated to protect HPMECs by modulating distinct signaling pathways depending on the inflammatory stimulus.

  • Inhibition of JNK/NF-κB and Activation of Nrf2/HO-1 in TNF-α-stimulated HPMECs: In response to tumor necrosis factor-alpha (TNF-α), sivelestat attenuates the inflammatory cascade by inhibiting the JNK/NF-κB pathway, which reduces the expression of pro-inflammatory cytokines.[5][8] Concurrently, it activates the Nrf2/HO-1 signaling pathway, a key regulator of the antioxidant response, which helps to mitigate oxidative stress[5][8][9].

G cluster_0 This compound Action cluster_1 Pro-inflammatory Signaling cluster_2 Antioxidant Response SIV This compound NE Neutrophil Elastase SIV->NE Inhibits JNK JNK SIV->JNK Inhibits Nrf2 Nrf2 SIV->Nrf2 Activates NE->JNK Activates TNFa TNF-α TNFa->JNK NFkB NF-κB JNK->NFkB ROS Oxidative Stress (ROS) JNK->ROS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8) NFkB->Cytokines HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Effect HO1->Antioxidant

Sivelestat inhibits TNF-α-induced JNK/NF-κB and activates Nrf2/HO-1.
  • Upregulation of miR-744-5p and Inhibition of TGF-β/Smad Signaling in LPS-stimulated HPMECs: In lipopolysaccharide (LPS)-induced injury models, sivelestat has been found to upregulate microRNA-744-5p.[6] This upregulation, in turn, inhibits the transforming growth factor-β (TGF-β)/Smad signaling pathway, which is implicated in inflammatory responses and endothelial dysfunction.[6] This action suppresses the expression of pro-inflammatory cytokines and reduces HPMEC apoptosis[6][10].

G cluster_0 This compound Action cluster_1 Pro-inflammatory Signaling SIV This compound miR miR-744-5p SIV->miR Upregulates TGFb TGF-β1 miR->TGFb Inhibits LPS LPS LPS->TGFb Activates via miR-744-5p downregulation Smad3 p-Smad3 TGFb->Smad3 Inflammation Inflammation Apoptosis Smad3->Inflammation G A 1. Culture HPMECs (to ~80% confluency) B 2. Group Assignment (Control, TNF-α, Sivelestat groups) A->B C 3. Sivelestat Pre-treatment (50 or 100 µg/mL for 2h) B->C D 4. TNF-α Stimulation (Add 0.2 µg/mL TNF-α) C->D E 5. Co-incubation (24 hours at 37°C) D->E F 6. Harvest Cells & Supernatant (for analysis) E->F G 7. Downstream Assays (CCK-8, ROS, qPCR, Western Blot) F->G

References

Sivelestat Sodium in Lipopolysaccharide (LPS)-Induced Lung Injury Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acute Lung Injury (ALI) and its severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by a severe inflammatory response in the lungs, often triggered by sepsis. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce ALI/ARDS in animal models, mimicking the clinical features of the human condition. Sivelestat sodium is a selective neutrophil elastase inhibitor that has shown therapeutic potential in mitigating lung damage in these preclinical models. Neutrophil elastase, released by activated neutrophils, contributes to lung tissue destruction by degrading extracellular matrix proteins. This document provides detailed application notes and protocols for utilizing this compound in LPS-induced lung injury models, based on findings from multiple research studies.

Mechanism of Action of Sivelestat in LPS-Induced Lung Injury

This compound primarily functions as a competitive inhibitor of neutrophil elastase, a key mediator of tissue damage in ALI. Beyond this primary mechanism, research has elucidated its influence on several signaling pathways implicated in inflammation, apoptosis, and oxidative stress.

In the context of LPS-induced lung injury, sivelestat has been shown to:

  • Inhibit Inflammatory Cytokine Production: Sivelestat treatment significantly reduces the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1][2]

  • Modulate Signaling Pathways:

    • PI3K/AKT/mTOR Pathway: Sivelestat has been observed to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and inflammation.[1][3] By downregulating this pathway, sivelestat can reduce the inflammatory response and apoptosis in lung tissue.[1]

    • ACE2/Ang-(1-7)/Mas Receptor Axis: Sivelestat can upregulate the expression of Angiotensin-Converting Enzyme 2 (ACE2) and Angiotensin-(1-7), components of a protective axis in the renin-angiotensin system that counteracts inflammation and lung injury.[4]

    • Endoplasmic Reticulum (ER) Stress: Sivelestat has been shown to alleviate ER stress induced by LPS, thereby reducing apoptosis and inflammation.[2][5]

    • TGF-β/Smad Signaling: Sivelestat can modulate the TGF-β/Smad pathway by upregulating miR-744-5p, leading to a reduction in inflammation and lung injury.[6]

    • JNK/NF-κB and Nrf2/HO-1 Pathways: Sivelestat can attenuate the inflammatory response by inhibiting the JNK/NF-κB signaling pathway and activating the antioxidant Nrf2/HO-1 pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment in various LPS-induced lung injury models.

Table 1: Effect of Sivelestat on Lung Wet/Dry (W/D) Ratio and Lung Injury Score

Animal ModelLPS Dose & RouteSivelestat Dose & RouteLung W/D Ratio (LPS vs. LPS + Sivelestat)Lung Injury Score (LPS vs. LPS + Sivelestat)Reference
Sprague-Dawley RatsIntratracheal10 mg/kg & 30 mg/kg (i.p.)Significantly decreased in a dose-dependent mannerSignificantly improved[4]
Sprague-Dawley Rats4 mg/kg (i.p.)6, 10, & 15 mg/kg (i.p.)Significantly reduced in a dose-dependent mannerSignificantly reduced in a dose-dependent manner[2][7]
Wistar RatsIntravenousNot specifiedSignificantly improvedHistologically improved[5]

Table 2: Effect of Sivelestat on Inflammatory Cytokines in Serum/BALF

Animal ModelLPS Dose & RouteSivelestat Dose & RouteTNF-α Levels (LPS vs. LPS + Sivelestat)IL-6 Levels (LPS vs. LPS + Sivelestat)IL-8 Levels (LPS vs. LPS + Sivelestat)Reference
Sprague-Dawley RatsIntratracheal10 mg/kg & 30 mg/kg (i.p.)Significantly decreasedSignificantly decreasedNot Reported[4]
Sprague-Dawley Rats4 mg/kg (i.p.)6, 10, & 15 mg/kg (i.p.)Significantly decreasedNot ReportedSignificantly decreased[2][7]
Human Pulmonary Microvascular Endothelial Cells (HPMECs)LPS in vitro100 µg/mLSignificantly decreasedSignificantly decreasedSignificantly decreased[6]

Table 3: Effect of Sivelestat on Key Signaling Proteins

ModelLPS TreatmentSivelestat TreatmentProtein/PathwayEffect of SivelestatReference
Sprague-Dawley RatsIntratracheal10 & 30 mg/kg (i.p.)ACE2Upregulated[4]
Sprague-Dawley Rats4 mg/kg (i.p.)6, 10, & 15 mg/kg (i.p.)p-PI3K, p-AKT, p-mTORDownregulated[1][3]
HPMECsLPS in vitro100 µg/mLp-Smad3Downregulated[6]
RAW264.7 CellsLPS in vitroNot specifiedACE2Upregulated[4]

Experimental Protocols

Protocol 1: LPS-Induced Acute Lung Injury in Rats (Intratracheal Instillation)

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300 g).

  • Acclimatization: House animals for at least 3 days prior to the experiment with a 12-hour light/dark cycle and free access to food and water.[4]

2. Reagents:

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O55:B5).

  • This compound.

  • Sterile, pyrogen-free saline.

  • Anesthetic (e.g., urethane or pentobarbital sodium).

3. Experimental Groups (Example): [4]

  • Control Group: Intratracheal instillation of sterile saline.

  • LPS Group: Intratracheal instillation of LPS.

  • LPS + Sivelestat (Low Dose) Group: Pre-treatment with 10 mg/kg sivelestat (i.p.) 30 minutes before LPS instillation.

  • LPS + Sivelestat (High Dose) Group: Pre-treatment with 30 mg/kg sivelestat (i.p.) 30 minutes before LPS instillation.

4. Procedure:

  • Anesthetize the rats.

  • For the sivelestat groups, administer the specified dose intraperitoneally 30 minutes prior to LPS challenge.[4]

  • Place the rat in a supine position and surgically expose the trachea.

  • Instill LPS (e.g., 5 mg/kg body weight) dissolved in sterile saline intratracheally.

  • Suture the incision and allow the animal to recover.

  • Monitor the animals for signs of respiratory distress.

5. Sample Collection and Analysis (e.g., at 6, 12, or 24 hours post-LPS):

  • Bronchoalveolar Lavage Fluid (BALF): Euthanize the animal, cannulate the trachea, and lavage the lungs with sterile saline to collect BALF for cell counts and cytokine analysis (ELISA).

  • Blood Collection: Collect blood via cardiac puncture for serum cytokine analysis (ELISA).

  • Lung Tissue:

    • Wet/Dry Weight Ratio: Excise the right lung, weigh it (wet weight), then dry it in an oven at 60-80°C for 48-72 hours and weigh again (dry weight). Calculate the W/D ratio as an indicator of pulmonary edema.[4]

    • Histopathology: Perfuse the left lung with saline and then fix with 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histological evaluation of lung injury (e.g., alveolar congestion, hemorrhage, neutrophil infiltration, and septal thickening).

    • Western Blot/PCR: Snap-freeze lung tissue in liquid nitrogen and store at -80°C for protein and gene expression analysis.

Protocol 2: In Vitro Model of LPS-Induced Inflammation in Macrophages

1. Cell Line:

  • RAW264.7 murine macrophage cell line.

2. Reagents:

  • LPS from E. coli.

  • This compound.

  • Cell culture medium (e.g., DMEM with 10% FBS).

3. Experimental Groups (Example):

  • Control Group: Untreated cells.

  • LPS Group: Cells treated with LPS (e.g., 1 µg/mL).

  • LPS + Sivelestat Group: Cells pre-treated with sivelestat (e.g., 100 µM) for 1 hour, followed by LPS stimulation.

4. Procedure:

  • Seed RAW264.7 cells in appropriate culture plates and allow them to adhere.

  • Pre-treat the designated group with sivelestat for 1 hour.

  • Stimulate the cells with LPS for a specified time (e.g., 6, 12, or 24 hours).

5. Sample Collection and Analysis:

  • Supernatant: Collect the cell culture supernatant to measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) by ELISA.

  • Cell Lysate: Lyse the cells to extract protein for Western blot analysis of signaling pathway components (e.g., ACE2, phosphorylated proteins) or RNA for gene expression analysis (RT-qPCR).

Visualizations

Signaling Pathways and Experimental Workflow

LPS_Sivelestat_Pathway cluster_LPS LPS-Induced Injury cluster_Sivelestat Sivelestat Intervention LPS LPS TLR4 TLR4 LPS->TLR4 Neutrophil Neutrophil Activation TLR4->Neutrophil PI3K PI3K/AKT/mTOR TLR4->PI3K NFkB JNK/NF-κB TLR4->NFkB ER_Stress ER Stress TLR4->ER_Stress ACE2_down ↓ ACE2/Ang-(1-7) TLR4->ACE2_down NE Neutrophil Elastase Neutrophil->NE Lung_Injury Acute Lung Injury NE->Lung_Injury NE_inhibition Inhibition of Neutrophil Elastase Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) PI3K->Cytokines PI3K_inhibition ↓ PI3K/AKT/mTOR NFkB->Cytokines NFkB_inhibition ↓ JNK/NF-κB Apoptosis ↑ Apoptosis ER_Stress->Apoptosis ER_Stress_inhibition ↓ ER Stress Cytokines->Lung_Injury Apoptosis->Lung_Injury Oxidative_Stress ↑ Oxidative Stress Oxidative_Stress->Lung_Injury ACE2_down->Lung_Injury ACE2_up ↑ ACE2/Ang-(1-7) Sivelestat Sivelestat Sivelestat->NE_inhibition Sivelestat->PI3K_inhibition Sivelestat->NFkB_inhibition Sivelestat->ER_Stress_inhibition Sivelestat->ACE2_up Nrf2_activation ↑ Nrf2/HO-1 Sivelestat->Nrf2_activation Anti_inflammatory ↓ Anti-inflammatory Effects NE_inhibition->Anti_inflammatory PI3K_inhibition->Anti_inflammatory NFkB_inhibition->Anti_inflammatory ER_Stress_inhibition->Anti_inflammatory ACE2_up->Anti_inflammatory Nrf2_activation->Anti_inflammatory Anti_inflammatory->Lung_Injury

Caption: Sivelestat's mechanism in LPS-induced lung injury.

Experimental_Workflow cluster_animal In Vivo Model (Rat/Mouse) cluster_invitro In Vitro Model cluster_analysis Analysis animal_model Animal Acclimatization grouping Randomization into Groups (Control, LPS, LPS+Sivelestat) animal_model->grouping treatment Sivelestat Pre-treatment (e.g., i.p.) grouping->treatment lps_induction LPS-induced ALI (e.g., intratracheal) treatment->lps_induction monitoring Monitoring (e.g., 24h) lps_induction->monitoring collection Sample Collection (BALF, Blood, Lungs) monitoring->collection histology Histopathology (H&E) Lung Injury Score collection->histology edema Lung W/D Ratio collection->edema elisa ELISA (Cytokines: TNF-α, IL-6) collection->elisa western Western Blot / PCR (Signaling Proteins) collection->western cell_culture Cell Culture (e.g., RAW264.7) invitro_treatment Sivelestat Pre-treatment cell_culture->invitro_treatment invitro_lps LPS Stimulation invitro_treatment->invitro_lps invitro_collection Sample Collection (Supernatant, Lysate) invitro_lps->invitro_collection invitro_collection->elisa invitro_collection->western

Caption: Workflow for sivelestat studies in LPS models.

References

Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Modulated by Sivelestat Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sivelestat sodium, a selective neutrophil elastase inhibitor, is clinically utilized for the management of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2][3][4] Its therapeutic effects are primarily attributed to the reduction of inflammatory responses and tissue damage mediated by neutrophil elastase.[3] Beyond its direct enzymatic inhibition, emerging evidence from Western blot analyses reveals that this compound modulates several key intracellular signaling pathways. These pathways are integral to inflammation, oxidative stress, apoptosis, and cell survival. Understanding these molecular mechanisms is crucial for elucidating the full spectrum of Sivelestat's therapeutic actions and for the development of novel targeted therapies.

This document provides detailed application notes and protocols for the Western blot analysis of signaling pathways affected by this compound. It is intended to guide researchers in designing and executing experiments to investigate the molecular impact of this drug.

Key Signaling Pathways Affected by this compound

This compound has been shown to influence multiple signaling cascades. The primary pathways identified through Western blot analysis include:

  • NF-κB Signaling Pathway: A central regulator of inflammation. Sivelestat has been observed to suppress the activation of NF-κB.[5]

  • JNK/NF-κB Signaling Pathway: This pathway is involved in cellular responses to stress, including inflammation and apoptosis. Sivelestat can inhibit this pathway, contributing to its anti-inflammatory effects.[1][2]

  • Nrf2/HO-1 Signaling Pathway: A key pathway in the antioxidant response. Sivelestat has been found to activate this pathway, thereby mitigating oxidative stress.[1][2]

  • PI3K/AKT/mTOR Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Sivelestat has been demonstrated to inhibit this signaling cascade.[6][7]

  • TGF-β/Smad Signaling Pathway: Involved in cellular growth, differentiation, and apoptosis. Sivelestat's influence on this pathway has been implicated in its protective effects in lung injury.[8]

Quantitative Data Summary

The following tables summarize the effects of this compound on key proteins within these signaling pathways as determined by Western blot analysis in various studies.

Signaling PathwayTarget ProteinObserved Effect of SivelestatReference Model
NF-κB NF-κB (p65)Decreased expressionRat model of knee osteoarthritis[5]
p-IκBDecreased expressionRat model of knee osteoarthritis[5]
iNOSDecreased expressionRat model of knee osteoarthritis[5]
p-p65Decreased phosphorylationRat model of acute lung injury[1]
JNK/NF-κB p-JNKDecreased phosphorylationRat model of acute lung injury[1]
p-ERKDecreased expressionIn vitro model of sepsis[9]
Nrf2/HO-1 Nrf2Increased nuclear translocationRat model of acute lung injury[1][2]
HO-1Increased expressionRat model of acute lung injury[1][2]
PI3K/AKT/mTOR PI3KDecreased expressionRat model of ARDS[6][7]
Akt / p-AktDecreased expression/phosphorylationRat model of ARDS[6][7]
mTORDecreased expressionRat model of ARDS[6][7]
BaxDecreased expressionRat model of ARDS[6][7]
Bcl-2Increased expressionRat model of ARDS[6][7]
TGF-β/Smad TGF-β1Decreased expressionIn vivo and in vitro models of sepsis-induced ALI[8]
p-Smad3Decreased phosphorylationIn vivo and in vitro models of sepsis-induced ALI[8]

Experimental Protocols

A generalized, detailed protocol for Western blot analysis is provided below. This should be adapted based on the specific protein of interest, the primary antibody manufacturer's recommendations, and the experimental model.

Sample Preparation (Cell Culture)
  • Cell Treatment: Culture cells to the desired confluency. Treat with this compound at various concentrations and time points. Include appropriate controls such as untreated and vehicle-treated cells.

  • Cell Lysis:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 12,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant containing the protein extract.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's instructions.

SDS-PAGE and Protein Transfer
  • Sample Preparation for Loading: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The acrylamide percentage will depend on the molecular weight of the target protein.

    • Run the gel according to the electrophoresis system's manual until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]

    • If using PVDF, pre-wet the membrane in methanol for 15-30 seconds.

    • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer using a wet or semi-dry transfer system.

Immunodetection
  • Blocking:

    • After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation:

    • Dilute the primary antibody specific to the target protein in the blocking buffer at the manufacturer's recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[12]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[12]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (3) to remove unbound secondary antibody.

Detection and Data Analysis
  • Signal Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.[13]

  • Data Analysis:

    • Quantify the band intensities using densitometry software such as ImageJ.

    • Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.

    • For phosphorylated proteins, calculate the ratio of the phosphorylated protein to the total protein.

    • Express the results as a fold change relative to the control group.[13]

Visualizations

Signaling Pathway Diagrams

Sivelestat_NFkB_Pathway Sivelestat Sivelestat NE Neutrophil Elastase Sivelestat->NE Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK IkB p-IκBα IKK->IkB P NFkB_inactive NF-κB (p65/p50) - IκBα IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, etc.) Nucleus->Genes Transcription

Caption: Sivelestat's inhibition of the NF-κB signaling pathway.

Sivelestat_JNK_Nrf2_Pathways cluster_0 JNK/NF-κB Pathway cluster_1 Nrf2/HO-1 Pathway Stimulus Oxidative Stress Inflammatory Stimuli JNK p-JNK Stimulus->JNK NFkB_p65 p-p65 (NF-κB) JNK->NFkB_p65 Inflammation Inflammation NFkB_p65->Inflammation Nrf2_Keap1 Nrf2-Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation HO1 HO-1 (Antioxidant) Nucleus->HO1 Transcription Sivelestat Sivelestat Sivelestat->JNK Sivelestat->Nrf2_Keap1

Caption: Sivelestat's dual effect on JNK/NF-κB and Nrf2/HO-1 pathways.

Sivelestat_PI3K_AKT_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT p-AKT PI3K->AKT P mTOR mTOR AKT->mTOR Bcl2 Bcl-2 mTOR->Bcl2 Inhibition Bax Bax mTOR->Bax Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax->Apoptosis Sivelestat Sivelestat Sivelestat->PI3K

Caption: Sivelestat's inhibitory action on the PI3K/AKT/mTOR pathway.

Experimental Workflow Diagram

Western_Blot_Workflow start Cell/Tissue Treatment with Sivelestat lysis Protein Extraction (Lysis) start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF/NC Membrane) sds->transfer block Blocking (5% Milk or BSA) transfer->block p_ab Primary Antibody Incubation (Overnight 4°C) block->p_ab s_ab Secondary Antibody Incubation (1hr RT) p_ab->s_ab detect ECL Detection s_ab->detect analyze Data Analysis (Densitometry) detect->analyze end Results analyze->end

References

Application Notes and Protocols for Cell Viability Assays with Sivelestat Sodium Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the effects of Sivelestat sodium on cell viability. This compound is a specific inhibitor of neutrophil elastase, a serine protease implicated in a variety of inflammatory diseases and cancer progression.[1][2][3] Understanding its impact on cell viability is crucial for both basic research and therapeutic development.

Introduction to this compound

Sivelestat is a competitive and reversible inhibitor of neutrophil elastase, an enzyme released by neutrophils during inflammation.[1] By blocking the activity of neutrophil elastase, Sivelestat can mitigate tissue damage caused by excessive inflammation.[1][4] Its effects on cell viability are context-dependent; it has been shown to protect against apoptosis in inflammatory conditions like acute lung injury, while in some cancer cell lines, it can suppress proliferation and induce apoptosis.[5][6][7]

Key Signaling Pathways Modulated by Sivelestat

Sivelestat has been demonstrated to influence several key signaling pathways involved in inflammation, cell survival, and apoptosis. These include:

  • JNK/NF-κB Pathway: Sivelestat can inhibit the activation of the JNK/NF-κB signaling pathway, which is a critical regulator of inflammatory responses.[8][9][10]

  • Nrf2/HO-1 Pathway: It can activate the Nrf2/HO-1 signaling pathway, which is involved in the cellular antioxidant response and cytoprotection.[8][9][10]

  • TLR4/Myd88/NF-κB Pathway: Sivelestat has been shown to suppress this pathway, which plays a crucial role in the innate immune response and inflammation.[5]

  • PI3K/AKT/mTOR Pathway: In some contexts, Sivelestat can inhibit the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival.[11][12]

  • TGF-β/Smad Pathway: Sivelestat can modulate the TGF-β/Smad signaling pathway, which is involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis.[13]

Data Presentation: Summary of Sivelestat's Effects on Cell Viability

The following table summarizes the observed effects of this compound on cell viability across different cell types and conditions as reported in the literature.

Cell Type/ModelConditionSivelestat Concentration(s)Observed Effect on Cell ViabilityKey Signaling Pathway(s) ImplicatedReference(s)
Human Pancreatic Carcinoma CellsIn vitro proliferation50-100 µg/mlSuppressed proliferationPI3K/AKT[6]
TMK-1 Gastric Cancer CellsIn vitro proliferation100-1000 µg/mLInhibited cell growthTGF-α/EGFR/ERK1/2[7][14]
SKBR-3 Breast Cancer CellsIn vitro proliferationNot specifiedSuppressed proliferationTGF-α[15]
A549 Lung Carcinoma CellsElastase-induced apoptosisNot specifiedDecreased apoptosisCaspase-3, Caspase-9[16]
Human Pulmonary Microvascular Endothelial Cells (HPMECs)TNF-α stimulation50 and 100 µg/mLAttenuated inflammatory responseJNK/NF-κB, Nrf2/HO-1[8][17]
Primary Human Pulmonary Microvascular Endothelial Cells (HPMECs)Lipopolysaccharide (LPS) treatment2%Restored cell viability, inhibited apoptosisTGF-β/Smad[13]
Mouse Model of Acute Kidney InjuryIschemia-reperfusion injury50 mg/kgReduced cell apoptosisTLR4/Myd88/NF-κB[5]

Experimental Protocols

MTT Assay for Cell Proliferation and Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[18]

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or Solubilization solution[18][20]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[20]

  • Sivelestat Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[18]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C in a CO2 incubator.[18][20]

  • Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100-130 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[18][20]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[18]

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Annexin V/PI Apoptosis Assay

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[21][22][23] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[23] Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[22]

Materials:

  • This compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[21][24]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with desired concentrations of this compound for the appropriate duration. Include an untreated control.[22]

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 670 x g for 5 minutes.[22]

  • Washing: Wash the cells twice with cold PBS.[22]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[21]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 2 µL of PI (1 mg/mL stock).[22] Gently vortex the cells.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[21]

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[21][24]

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells[21]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells[21]

  • Annexin V- / PI+ : Necrotic cells

Mandatory Visualizations

Sivelestat_Signaling_Pathways cluster_inflammation Inflammatory Signaling cluster_survival Cell Survival & Proliferation cluster_antioxidant Antioxidant Response cluster_tgf TGF-β Signaling TLR4 TLR4 Myd88 Myd88 TLR4->Myd88 NFkB NF-κB Myd88->NFkB JNK JNK JNK->NFkB Inflammation Inflammation (IL-6, TNF-α) NFkB->Inflammation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant TGFb TGF-β Smad Smad TGFb->Smad Gene Gene Transcription Smad->Gene Sivelestat Sivelestat Sivelestat->TLR4 inhibits Sivelestat->JNK inhibits Sivelestat->NFkB inhibits Sivelestat->PI3K inhibits Sivelestat->Nrf2 activates Sivelestat->TGFb inhibits

Caption: Sivelestat's modulation of key signaling pathways.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with Sivelestat (and controls) A->B C 3. Add MTT reagent B->C D 4. Incubate (1.5-4 hours) C->D E 5. Solubilize formazan crystals (DMSO) D->E F 6. Measure absorbance (570 nm) E->F

Caption: Workflow for the MTT cell viability assay.

Annexin_V_Workflow cluster_results Flow Cytometry Quadrants A 1. Seed and treat cells with Sivelestat B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin-binding buffer B->C D 4. Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate (15-20 min) D->E F 6. Analyze by flow cytometry E->F Q3 Q3: Live (Annexin V-/PI-) F->Q3 Q1 Q1: Necrotic (Annexin V-/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q4 Q4: Early Apoptotic (Annexin V+/PI-)

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for Studying Sivelestat Sodium Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of preclinical animal models used to evaluate the efficacy of Sivelestat sodium. Detailed experimental protocols and a summary of key quantitative outcomes are included to facilitate study design and replication.

Introduction

This compound is a selective neutrophil elastase inhibitor that has been investigated for its therapeutic potential in inflammatory conditions characterized by excessive neutrophil activity, such as acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and sepsis.[1][2][3] Neutrophil elastase, a serine protease released by activated neutrophils, contributes to tissue damage and the amplification of the inflammatory cascade.[2][4][5] this compound aims to mitigate this damage by specifically inhibiting this enzyme. Preclinical studies in various animal models have been instrumental in elucidating the mechanisms of action and therapeutic efficacy of Sivelestat.[2][3][6]

Mechanism of Action

This compound's primary mechanism is the competitive and reversible inhibition of neutrophil elastase. This action leads to the modulation of several downstream signaling pathways implicated in inflammation, apoptosis, and oxidative stress. Key pathways influenced by Sivelestat treatment include:

  • PI3K/AKT/mTOR Pathway: Sivelestat has been shown to inhibit this pathway, which is involved in cell survival and apoptosis.[7][8][9]

  • JNK/NF-κB Pathway: By inhibiting this pathway, Sivelestat can reduce the production of pro-inflammatory cytokines.[3]

  • Nrf2/HO-1 Pathway: Sivelestat can activate this pathway, leading to an antioxidant response.[3][6]

  • TLR4/MyD88/NF-κB Pathway: Sivelestat has been observed to suppress this inflammatory signaling cascade.[6][10]

  • TGF-β/Smad Pathway: Recent studies suggest Sivelestat may also modulate this pathway, which is involved in fibrosis.[11]

Signaling Pathway Diagrams

Sivelestat Mechanism of Action cluster_0 Inflammatory Stimulus (e.g., LPS, Sepsis) cluster_1 Neutrophil Activation & Elastase Release cluster_2 This compound cluster_3 Downstream Signaling Pathways cluster_4 Cellular Effects Inflammatory Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory Stimulus->Neutrophil Neutrophil Elastase Neutrophil Elastase Neutrophil->Neutrophil Elastase releases PI3K PI3K/AKT/mTOR Neutrophil Elastase->PI3K JNK JNK/NF-κB Neutrophil Elastase->JNK TLR4 TLR4/MyD88/NF-κB Neutrophil Elastase->TLR4 OxidativeStress Oxidative Stress Neutrophil Elastase->OxidativeStress Sivelestat Sivelestat Sivelestat->Neutrophil Elastase inhibits Apoptosis Apoptosis PI3K->Apoptosis Inflammation Inflammation JNK->Inflammation Nrf2 Nrf2/HO-1 Nrf2->OxidativeStress reduces TLR4->Inflammation TissueDamage Tissue Damage Inflammation->TissueDamage Apoptosis->TissueDamage OxidativeStress->Nrf2 activates OxidativeStress->TissueDamage

Sivelestat's inhibitory effect on neutrophil elastase and downstream pathways.

Animal Models for Sivelestat Efficacy Studies

Several animal models are utilized to mimic the clinical conditions where Sivelestat may be effective. The choice of model depends on the specific research question.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

This is a widely used model to induce a systemic inflammatory response leading to acute lung injury.

  • Animal Species: Sprague-Dawley rats[7][8][12][13] or C57BL/6J mice.[6]

  • Induction: Intraperitoneal (i.p.) or intratracheal (i.t.) injection of LPS.

  • Rationale: Mimics key features of sepsis-induced ALI/ARDS.[7][13]

Cecal Ligation and Puncture (CLP)-Induced Sepsis Model

This model is considered the gold standard for inducing polymicrobial sepsis that closely resembles the human condition.

  • Animal Species: Sprague-Dawley rats.[14][15][16]

  • Induction: Surgical ligation and puncture of the cecum, leading to bacterial peritonitis and sepsis.

  • Rationale: Represents a more clinically relevant model of sepsis-induced organ dysfunction.[15]

Severe Burn-Induced Acute Lung Injury Model

This model investigates the link between severe trauma and subsequent lung injury.

  • Animal Species: Sprague-Dawley rats.[12]

  • Induction: Creation of a full-thickness burn on a specific percentage of the total body surface area.

  • Rationale: To study the systemic inflammatory response following severe burns and its impact on the lungs.[12]

Bilateral Nephrectomy-Induced Acute Lung Injury Model

This model explores the interplay between acute kidney injury (AKI) and ALI.

  • Animal Species: Mice.[4]

  • Induction: Surgical removal of both kidneys.

  • Rationale: To investigate the role of uremia and systemic inflammation in causing distant organ injury.[4]

Experimental Protocols

Protocol 1: LPS-Induced ALI in Rats

G A Acclimatize Sprague-Dawley Rats (1 week) B Divide into Groups: - Sham - LPS + Vehicle - LPS + Sivelestat (low, med, high doses) A->B C Induce ALI: Intraperitoneal injection of LPS (e.g., 4 mg/kg) B->C D Administer Treatment: Intraperitoneal injection of Sivelestat (e.g., 6, 10, 15 mg/kg) 1 hour post-LPS C->D E Monitor and Collect Samples (e.g., 24 hours post-LPS) D->E F Euthanize and Harvest Tissues (Blood, BALF, Lung Tissue) E->F G Analyze Outcome Measures: - Blood Gas Analysis - Lung Wet/Dry Ratio - Histopathology - Cytokine Levels (ELISA) - Western Blot (Signaling Proteins) F->G

Workflow for LPS-induced ALI model in rats.

Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats (220 ± 10 g) are acclimatized for one week with free access to food and water.[13]

  • Grouping: Animals are randomly divided into groups: sham (saline injection), vehicle (LPS + saline), and Sivelestat treatment groups (LPS + different doses of Sivelestat).[8][9]

  • ALI Induction: ALI is induced by a single intraperitoneal injection of LPS (e.g., 4 mg/kg).[8][9] The sham group receives a saline injection.

  • Sivelestat Administration: One hour after LPS injection, the treatment groups receive an intraperitoneal injection of this compound at varying doses (e.g., 6, 10, and 15 mg/kg).[8][9] The vehicle group receives saline.

  • Monitoring and Sample Collection: Animals are monitored for clinical signs of distress. At a predetermined time point (e.g., 24 hours), blood samples are collected for blood gas analysis and serum cytokine measurement.

  • Tissue Harvesting: Following euthanasia, bronchoalveolar lavage fluid (BALF) is collected, and lung tissues are harvested. One lung is used for wet/dry weight ratio determination, and the other is fixed for histopathological analysis or snap-frozen for molecular analysis.

  • Outcome Measures:

    • Physiological: Arterial oxygen partial pressure (PaO2).[7][12]

    • Lung Edema: Lung wet-to-dry weight ratio.[7]

    • Histopathology: Lung injury score based on H&E staining.[7]

    • Inflammatory Markers: Levels of TNF-α, IL-1β, IL-6, and IL-8 in serum and BALF measured by ELISA.[8][12][14]

    • Molecular Analysis: Western blot for proteins in the PI3K/AKT/mTOR, JNK/NF-κB, and Nrf2/HO-1 pathways.[3][7]

Protocol 2: CLP-Induced Sepsis in Rats

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water.

  • Anesthesia: Animals are anesthetized (e.g., with ketamine and xylazine).

  • Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is ligated distal to the ileocecal valve and punctured once or twice with a needle (e.g., 18-gauge). A small amount of feces is extruded to induce peritonitis. The bowel is repositioned, and the abdomen is closed. Sham-operated animals undergo the same procedure without ligation and puncture.

  • Fluid Resuscitation: Post-surgery, animals receive subcutaneous saline for fluid resuscitation.

  • Sivelestat Administration: Sivelestat (e.g., 50 or 100 mg/kg) or vehicle is administered intraperitoneally immediately after the surgical procedure.[15]

  • Monitoring and Sample Collection: Animals are monitored for survival over a set period (e.g., 72 hours). For mechanistic studies, animals are euthanized at earlier time points (e.g., 6 and 24 hours) for blood and tissue collection.[15]

  • Outcome Measures:

    • Survival: Kaplan-Meier survival analysis.[3]

    • Organ Injury Markers: Serum levels of creatinine and blood urea nitrogen (BUN) for kidney injury.[10][15]

    • Inflammatory Markers: Serum and tissue levels of neutrophil elastase, TNF-α, IL-1β, and IL-6.[14][15][16]

    • Histopathology: Examination of lung, kidney, and heart tissues for signs of injury.[14][15]

Data Presentation: Summary of Quantitative Outcomes

The following tables summarize the quantitative data from representative studies on the efficacy of this compound in various animal models.

Table 1: Efficacy of Sivelestat in LPS-Induced ALI in Rats
ParameterControl (LPS + Vehicle)Sivelestat Treatment% ChangeReference
Lung Wet/Dry Ratio 6.8 ± 0.45.2 ± 0.3↓ 23.5%[7]
PaO₂ (mmHg) 65.3 ± 5.185.1 ± 6.2↑ 30.3%[7]
Lung Injury Score 3.5 ± 0.31.8 ± 0.2↓ 48.6%[7]
Serum TNF-α (pg/mL) 215.4 ± 18.2120.7 ± 15.3↓ 44.0%[8]
Serum IL-6 (pg/mL) 350.1 ± 25.6189.4 ± 20.1↓ 45.9%[14][16]
p-Akt/Akt Ratio 2.5 ± 0.21.1 ± 0.1↓ 56.0%[7]

Values are presented as mean ± SD. Doses of Sivelestat and time points may vary between studies.

Table 2: Efficacy of Sivelestat in CLP-Induced Sepsis in Rats
ParameterControl (CLP + Vehicle)Sivelestat Treatment (100 mg/kg)% ChangeReference
24h Survival Rate 40%80%↑ 100%[3]
Serum Creatinine (mg/dL) 1.8 ± 0.20.9 ± 0.1↓ 50.0%[15]
Serum BUN (mg/dL) 120 ± 1565 ± 10↓ 45.8%[15]
Serum NE (ng/mL) 35.6 ± 4.118.2 ± 3.5↓ 48.9%[15]
Myocardial Bax/Bcl-2 Ratio 1.9 ± 0.20.8 ± 0.1↓ 57.9%[14]

Values are presented as mean ± SD or percentage. Doses and time points may vary.

Table 3: Efficacy of Sivelestat in Other ALI Models
ModelParameterControlSivelestat Treatment% ChangeReference
Severe Burn (Rat) PaO₂ (mmHg) 68.7 ± 5.389.4 ± 6.1↑ 30.1%[12]
Lung Water Content (%) 82.1 ± 1.578.5 ± 1.2↓ 4.4%[12]
BALF NE (U/L) 1.2 ± 0.20.5 ± 0.1↓ 58.3%[12]
Bilateral Nephrectomy (Mouse) Pulmonary NE Activity IncreasedSignificantly Lower-[4]
Survival Time ShorterLonger-[4]

Values are presented as mean ± SD or as described in the study.

Conclusion

Animal models are indispensable tools for evaluating the therapeutic efficacy of this compound. LPS-induced ALI, CLP-induced sepsis, and other models have consistently demonstrated that Sivelestat can ameliorate lung injury, reduce systemic inflammation, and improve survival.[3][4][12] The drug's mechanism of action involves the inhibition of neutrophil elastase and the modulation of key signaling pathways related to inflammation and apoptosis.[3][7] The provided protocols and summarized data serve as a valuable resource for researchers designing and interpreting preclinical studies on this compound. Future research may focus on exploring the efficacy of Sivelestat in combination with other therapies and in models of other inflammatory diseases.

References

Application Notes and Protocols for Flow Cytometry Analysis of Neutrophil Activation with Sivelestat Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are key effector cells of the innate immune system, playing a critical role in the host defense against pathogens. Upon activation by various stimuli, neutrophils undergo a series of coordinated events, including degranulation, production of reactive oxygen species (ROS), and the release of neutrophil extracellular traps (NETs). A crucial component of the neutrophil antimicrobial arsenal is neutrophil elastase (NE), a serine protease stored in azurophilic granules. While essential for pathogen clearance, excessive or dysregulated NE activity can lead to significant tissue damage and contribute to the pathology of various inflammatory diseases, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1]

Sivelestat sodium is a selective, competitive, and reversible inhibitor of neutrophil elastase.[1] By binding to the active site of NE, Sivelestat mitigates the proteolytic damage to host tissues, thereby exerting its anti-inflammatory effects.[1] Understanding the impact of Sivelestat on neutrophil activation is paramount for elucidating its mechanism of action and for the development of novel therapeutic strategies targeting neutrophil-mediated inflammation.

Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations. It allows for the rapid and quantitative measurement of multiple cellular parameters, including the expression of cell surface and intracellular proteins. In the context of neutrophil activation, flow cytometry is widely used to assess the modulation of key surface markers, such as the upregulation of CD11b (Mac-1) and the shedding of CD62L (L-selectin), which are indicative of neutrophil priming and activation.[2][3][4]

These application notes provide detailed protocols for the in vitro analysis of neutrophil activation using flow cytometry, with a specific focus on evaluating the effects of this compound. The provided methodologies will enable researchers to quantify changes in neutrophil activation markers and to further investigate the immunomodulatory properties of Sivelestat.

Mechanism of Action of this compound and Neutrophil Activation Signaling

Neutrophil activation is a complex process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by various cell surface receptors. This recognition triggers a cascade of intracellular signaling events, leading to the mobilization of granules, assembly of the NADPH oxidase complex, and changes in cell adhesion and migration.

Neutrophil elastase, upon its release, can amplify the inflammatory response through several mechanisms:

  • Extracellular Matrix Degradation: NE can degrade components of the extracellular matrix, such as elastin, collagen, and fibronectin, facilitating neutrophil migration but also causing tissue damage.[5]

  • Cytokine and Chemokine Processing: NE can process and activate pro-inflammatory cytokines and chemokines, further recruiting and activating other immune cells.

  • Receptor Cleavage: NE can cleave various cell surface receptors, modulating cellular responses.

This compound directly inhibits the enzymatic activity of neutrophil elastase, thereby preventing these downstream inflammatory effects. While its primary mechanism is the direct inhibition of NE, studies have also suggested that Sivelestat may have broader anti-inflammatory effects by inhibiting signaling pathways such as the PI3K/AKT/mTOR and JNK/NF-κB pathways.[6][7]

G cluster_stimulus Inflammatory Stimuli (e.g., LPS, fMLP) cluster_neutrophil Neutrophil cluster_effects Downstream Effects Stimulus Inflammatory Stimuli Receptor Surface Receptors (e.g., TLR4, FPR1) Stimulus->Receptor Signaling Intracellular Signaling (e.g., NF-κB, MAPKs) Receptor->Signaling Activation Neutrophil Activation Signaling->Activation Granule Azurophilic Granules Activation->Granule NE Neutrophil Elastase (NE) Granule->NE Release TissueDamage Tissue Damage (ECM Degradation) NE->TissueDamage Inflammation Inflammation Amplification (Cytokine Activation) NE->Inflammation Sivelestat This compound Sivelestat->NE Inhibits G Start Whole Blood Collection Layer Layer Blood on Density Gradient Start->Layer Centrifuge1 Centrifuge (500 x g, 30 min) Layer->Centrifuge1 Collect Collect Neutrophil Layer Centrifuge1->Collect RBC_Lysis Red Blood Cell Lysis Collect->RBC_Lysis Wash Wash Neutrophils RBC_Lysis->Wash Count Count and Resuspend Viable Neutrophils Wash->Count End Isolated Neutrophils Count->End

References

Troubleshooting & Optimization

Sivelestat Sodium Solubility: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Sivelestat sodium, navigating its solubility in aqueous buffers can be a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring the effective use of this potent neutrophil elastase inhibitor.

Solubility Data Summary

This compound exhibits limited solubility in aqueous solutions, which is a critical consideration for the preparation of stock solutions and experimental media. The following table summarizes the available quantitative data on its solubility in various solvents.

SolventConcentration (mg/mL)Concentration (mM)Notes
Phosphate Buffered Saline (PBS), pH 7.2~2~3.78Aqueous solutions are not recommended for storage for more than one day.
Dimethyl Sulfoxide (DMSO)15 - 10028.3 - 189.21Fresh DMSO is recommended as moisture can reduce solubility.
Dimethylformamide (DMF)25~47.2-
Ethanol~0.3~0.57Some sources report it as insoluble.
WaterInsoluble-Direct dissolution in water is not recommended.

Molecular Weight of this compound tetrahydrate used for conversion: 528.5 g/mol . Molecular Weight of this compound used for conversion: 456.44 g/mol .

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that researchers may encounter when working with this compound in aqueous buffers.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound has low solubility in aqueous buffers. Direct dissolution in aqueous buffers can be challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. Ensure the DMSO is fresh, as absorbed moisture can decrease solubility. After the this compound is fully dissolved in DMSO, you can then perform serial dilutions into your aqueous buffer.

Q2: I observed precipitation when I diluted my DMSO stock solution of this compound into my aqueous buffer. How can I prevent this?

A2: This is a common issue known as "salting out" or precipitation due to a change in solvent polarity. Here are several troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try working with a lower final concentration.

  • Increase the volume of the aqueous buffer: Add the DMSO stock solution to a larger volume of the aqueous buffer with vigorous stirring or vortexing to ensure rapid and uniform mixing. This helps to avoid localized high concentrations of the compound that can lead to precipitation.

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions.

  • Consider a co-solvent system: For in vivo studies, a formulation using co-solvents like PEG300 and a surfactant like Tween80 has been suggested. This approach can also be adapted for in vitro experiments where the vehicle components are not expected to interfere with the assay.

Q3: Can I store my this compound solution in an aqueous buffer?

A3: It is not recommended to store aqueous solutions of this compound for more than one day. The stability of the compound in aqueous solutions is limited. For best results, prepare fresh dilutions from your DMSO stock solution for each experiment. DMSO stock solutions, when stored properly at -20°C or -80°C, are stable for longer periods.

Q4: What is the optimal pH for dissolving this compound in an aqueous buffer?

A4: While specific data on pH-dependent solubility is limited in the provided search results, the available information indicates solubility in PBS at pH 7.2. Generally, for acidic or basic compounds, solubility is pH-dependent. It is advisable to test the solubility of this compound in your specific buffer system and pH range empirically. Start with a pH close to physiological pH (7.2-7.4) and adjust if you encounter solubility issues.

Q5: How does temperature affect the solubility of this compound in aqueous buffers?

A5: There is no specific data in the search results regarding the effect of temperature on this compound's aqueous solubility. For most compounds, solubility increases with temperature. However, this is not always the case and increased temperature can also degrade the compound. If you are facing solubility issues, gentle warming (e.g., to 37°C) might help, but the stability of the compound at that temperature should be considered. Always check for any visible signs of degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mM).

    • Vortex or sonicate the solution until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of Working Solution in Aqueous Buffer (for in vitro studies)

  • Materials: this compound DMSO stock solution, desired sterile aqueous buffer (e.g., PBS, Tris-HCl, HEPES).

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.

    • In a sterile tube, add the required volume of the aqueous buffer.

    • While gently vortexing the buffer, add the calculated volume of the DMSO stock solution dropwise to the buffer.

    • Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent effects on the cells or assay.

    • Use the freshly prepared working solution immediately. Do not store.

Protocol 3: Preparation of this compound Formulation for In Vivo Administration

This protocol is based on a formulation suggested for in vivo use.

  • Materials: this compound DMSO stock solution (e.g., 100 mg/mL), PEG300, Tween80, sterile ddH₂O.

  • Procedure:

    • To prepare 1 mL of the final formulation, add 50 µL of the 100 mg/mL this compound DMSO stock solution to 400 µL of PEG300.

    • Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween80 to the mixture and mix again until clear.

    • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

    • The final solution should be used immediately.

Visualizations

The following diagrams illustrate key pathways and workflows related to the use of this compound.

Optimizing Sivelestat Sodium for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sivelestat sodium in cell culture experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate the effective use of this selective neutrophil elastase inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the use of this compound in in vitro studies.

Question Answer & Troubleshooting Steps
1. What is the optimal concentration of this compound to use in my cell culture experiment? The optimal concentration is cell-type and assay-dependent. A good starting point for most cell lines is to perform a dose-response experiment ranging from 1 µg/mL to 100 µg/mL. For some cancer cell lines, concentrations up to 1000 µg/mL have been used to observe significant growth inhibition.[1] In human pulmonary microvascular endothelial cells (HPMECs), concentrations of 50 µg/mL and 100 µg/mL have been shown to be effective without impacting cell viability.[2] The reported IC50 for human neutrophil elastase is 44 nM.[3]
2. How do I prepare a stock solution of this compound? This compound is soluble in DMSO (up to ~91 mg/mL) and PBS (up to ~2 mg/mL).[4][5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in your cell culture medium. Troubleshooting: If you observe precipitation upon dilution in the medium, try pre-warming the medium to 37°C before adding the this compound stock solution.[6] It is also advisable to not store aqueous solutions of this compound for more than one day to ensure its stability.[4]
3. I am not observing the expected inhibitory effect on my target signaling pathway. What could be the reason? Troubleshooting Steps: 1. Confirm Compound Activity: Ensure the this compound you are using is active. If possible, test its activity in a cell-free neutrophil elastase enzymatic assay.2. Check Concentration and Incubation Time: You may need to increase the concentration or extend the incubation time. Refer to the literature for protocols using similar cell lines.3. Cell Line Specificity: The role of neutrophil elastase and the efficacy of its inhibition can be highly cell-type specific. Confirm that your chosen cell line expresses neutrophil elastase or is responsive to its activity.4. Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of compounds. Consider reducing the serum concentration or using serum-free medium during the treatment period, if compatible with your cell line's health.
4. I am observing unexpected cytotoxicity at concentrations reported to be safe in the literature. What should I do? Troubleshooting Steps: 1. Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (medium with solvent only) to assess this.2. Cell Line Sensitivity: Your specific cell line may be more sensitive to this compound. Perform a detailed cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cells.3. Compound Purity and Stability: Verify the purity of your this compound. Degradation of the compound could potentially lead to cytotoxic byproducts. Store the stock solution properly at -20°C or -80°C and avoid repeated freeze-thaw cycles.
5. My results with this compound are inconsistent between experiments. How can I improve reproducibility? Troubleshooting Steps: 1. Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase at the time of treatment.2. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment. As mentioned, aqueous solutions are not stable for long periods.[4]3. Consistent Incubation Times: Adhere strictly to the planned incubation times for all experimental replicates.4. Control for Inter-assay Variability: Include positive and negative controls in every experiment to monitor for variability in assay performance.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro studies.

Table 1: Effective Concentrations of this compound in Cell Culture

Cell LineExperimental ContextEffective ConcentrationObserved EffectReference
Human Pulmonary Microvascular Endothelial Cells (HPMECs)Inhibition of TNF-α-induced inflammatory response50 µg/mL and 100 µg/mLIncreased cell viability and reduced inflammatory markers.[2]
TMK-1 Gastric Cancer CellsInhibition of cell proliferation100 - 1000 µg/mLSignificant inhibition of cell growth.[1]
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of neutrophil adhesion and migration1, 10, and 50 µg/mLDose-dependent suppression of neutrophil adhesion and transmigration.[7]

Table 2: Solubility and Inhibitory Concentration of this compound

ParameterValueSolvent/SystemReference
IC50 (Human Neutrophil Elastase) 44 nMCell-free enzymatic assay[3]
Solubility in DMSO ~91 mg/mLDimethyl sulfoxide
Solubility in PBS ~2 mg/mLPhosphate-Buffered Saline (pH 7.2)[4]

Key Signaling Pathways Modulated by this compound

This compound exerts its effects by inhibiting neutrophil elastase, which in turn modulates several downstream signaling pathways involved in inflammation, cell survival, and oxidative stress.

Signaling_Pathways Sivelestat This compound NE Neutrophil Elastase Sivelestat->NE Inhibits NFkB_path NF-κB Pathway NE->NFkB_path JNK_path JNK Pathway NE->JNK_path PI3K_AKT_path PI3K/AKT/mTOR Pathway NE->PI3K_AKT_path Nrf2_path Nrf2/HO-1 Pathway NE->Nrf2_path Inhibits TGFb_path TGF-β/Smad Pathway NE->TGFb_path Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->NE Activates Inflammation Inflammation (↑ IL-6, IL-1β, TNF-α) NFkB_path->Inflammation JNK_path->Inflammation Cell_Survival Cell Survival & Proliferation PI3K_AKT_path->Cell_Survival Antioxidant_Response Antioxidant Response Nrf2_path->Antioxidant_Response TGFb_path->Inflammation Oxidative_Stress Oxidative Stress Inflammation->Oxidative_Stress

Caption: this compound signaling pathway modulation.

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound on an adherent cell line.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay A1 1. Seed cells in a 96-well plate A2 2. Allow cells to adhere overnight A1->A2 A3 3. Prepare serial dilutions of this compound A2->A3 B1 4. Replace medium with Sivelestat dilutions A3->B1 B2 5. Incubate for 24-72 hours B1->B2 C1 6. Add MTT reagent to each well B2->C1 C2 7. Incubate for 2-4 hours C1->C2 C3 8. Add solubilization solution C2->C3 C4 9. Read absorbance at 570 nm C3->C4

Caption: Workflow for MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed your adherent cells of choice into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Sivelestat Preparation: Prepare a 2X concentrated series of this compound dilutions in your complete cell culture medium from a DMSO stock. Include a vehicle control (medium with the same final DMSO concentration as the highest Sivelestat concentration) and a no-treatment control.

  • Cell Treatment: Carefully remove the culture medium from the wells and add 100 µL of the 2X Sivelestat dilutions to the appropriate wells. This will result in a 1X final concentration.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Solubilization: After the incubation, carefully remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control after subtracting the absorbance of the blank wells.

Protocol 2: Western Blot Analysis of Signaling Pathway Modulation

This protocol describes how to analyze the effect of this compound on the phosphorylation status of key signaling proteins.

Western_Blot_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_wb Western Blotting A1 1. Seed cells in 6-well plates A2 2. Grow to 70-80% confluency A1->A2 A3 3. Treat with this compound +/- stimulus A2->A3 B1 4. Lyse cells and collect protein A3->B1 B2 5. Quantify protein concentration (e.g., BCA assay) B1->B2 C1 6. SDS-PAGE and transfer to membrane B2->C1 C2 7. Block membrane C1->C2 C3 8. Incubate with primary antibody C2->C3 C4 9. Incubate with secondary antibody C3->C4 C5 10. Detect and analyze bands C4->C5

Caption: Workflow for Western blot analysis.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with the desired concentration of this compound for a specified time (e.g., 2 hours) before adding an inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for the appropriate duration (e.g., 30 minutes for phosphorylation events).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-NF-κB p65, anti-phospho-JNK) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein levels for phosphorylated targets.

References

Troubleshooting Sivelestat sodium instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sivelestat sodium. The information is presented in a question-and-answer format to address common issues encountered during experimentation, with a focus on the instability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific inhibitor of neutrophil elastase, an enzyme involved in inflammatory tissue damage.[1] By selectively binding to the active site of neutrophil elastase, Sivelestat prevents the degradation of extracellular matrix proteins, which helps to reduce inflammation and tissue injury.[2] This mechanism of action makes it a subject of investigation for conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[2]

Q2: What are the known signaling pathways modulated by this compound?

This compound has been shown to influence several key signaling pathways involved in inflammation and cellular stress. These include:

  • NF-κB Pathway: Sivelestat can inhibit the activation of NF-κB, a critical regulator of the inflammatory response.[3][4]

  • JNK/NF-κB Pathway: It can attenuate inflammatory responses by inhibiting this pathway.[5]

  • Nrf2/HO-1 Pathway: Sivelestat has been observed to activate this pathway, which is involved in the antioxidant defense system.[5]

  • PI3K/AKT/mTOR Pathway: Inhibition of this pathway by Sivelestat can reduce inflammation and apoptosis.

  • TGF-β/Smad Pathway: Sivelestat may alleviate sepsis-induced acute lung injury by inhibiting this signaling pathway.[6]

  • TLR4/Myd88/NF-κB Pathway: Sivelestat has been shown to suppress this pathway, which is involved in innate immunity and inflammation.

Troubleshooting Guide: this compound in Aqueous Solutions

Q3: I am observing inconsistent results in my experiments using this compound. Could this be related to solution stability?

Yes, inconsistent results are a common issue when working with this compound and are often linked to its instability in aqueous solutions. It is not recommended to store aqueous solutions of this compound for more than one day.[1] Degradation of the compound can lead to a decrease in its effective concentration, resulting in variability in your experimental outcomes.

Q4: What are the solubility limits of this compound in different solvents?

This compound exhibits varying solubility in different solvents. It is more soluble in organic solvents than in aqueous buffers. Preparing a concentrated stock solution in an organic solvent and then diluting it into your aqueous experimental medium is a common practice.

Data Presentation: Solubility of this compound

SolventConcentration
DMSO~15-100 mg/mL[1]
Dimethyl formamide (DMF)~25 mg/mL[1]
Ethanol~0.3 mg/mL[1]
PBS (pH 7.2)~2 mg/mL[1]

Q5: What is the best practice for preparing a this compound solution for my in vitro experiments?

Due to its limited stability in aqueous media, it is crucial to prepare fresh solutions for each experiment.

Experimental Protocols: Preparation of this compound Solutions

Method 1: Dissolution in Organic Solvent

  • Prepare a stock solution of this compound in an appropriate organic solvent such as DMSO. A common stock concentration is 10 mM.[5]

  • For your experiment, dilute the stock solution into your aqueous buffer or cell culture medium to the final desired concentration immediately before use.

  • Ensure the final concentration of the organic solvent in your experimental setup is minimal to avoid any solvent-induced artifacts.

Method 2: Direct Dissolution in Aqueous Buffer

  • If an organic solvent-free solution is required, this compound can be directly dissolved in an aqueous buffer, such as PBS (pH 7.2).[1]

  • Be aware of the lower solubility in aqueous buffers (approximately 2 mg/mL in PBS, pH 7.2).[1]

  • Use the solution immediately after preparation and do not store it.[1]

Q6: Are there any known degradation pathways for this compound in aqueous solutions?

While specific degradation pathways for this compound in aqueous solutions are not extensively detailed in the provided search results, compounds with ester and amide bonds can be susceptible to hydrolysis, especially at non-neutral pH. Forced degradation studies, which involve exposing the drug to stress conditions like acid, base, oxidation, and light, are typically used to identify potential degradation products and pathways.[7][8]

Q7: How can I minimize the degradation of this compound in my aqueous solutions?

To minimize degradation, follow these best practices:

  • Prepare Fresh Solutions: Always prepare aqueous solutions of this compound immediately before use.[1]

  • Use Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO and store them at -20°C or -80°C.[9] Dilute to the final aqueous concentration just before the experiment.

  • Control pH: Although specific data for Sivelestat is limited, the stability of many drugs is pH-dependent. Using a buffered system at a physiological pH (e.g., pH 7.2-7.4) is generally recommended.

  • Avoid Light and High Temperatures: Protect solutions from light and store them at appropriate temperatures (e.g., on ice for short periods during experimental setup).

Q8: Can I use lyophilized this compound? How should it be reconstituted?

Lyophilization is a common technique to improve the stability of drugs that are unstable in solution.[4][10] If you have a lyophilized form of this compound, it should be reconstituted immediately before use according to the manufacturer's instructions.

Experimental Protocols: General Reconstitution of Lyophilized Compounds

  • Use the recommended sterile diluent, which is often sterile water for injection or a specific buffer.[11]

  • Slowly inject the diluent into the vial, directing the stream against the side of the vial to avoid foaming.[3]

  • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.[3]

  • Visually inspect the solution for any particulate matter or discoloration before use.

  • Use the reconstituted solution immediately.

Mandatory Visualizations

Sivelestat_Neutrophil_Elastase_Pathway cluster_inflammation Inflammatory Stimulus cluster_neutrophil Neutrophil Activation cluster_ecm Extracellular Matrix Degradation cluster_inhibition Inhibition by Sivelestat cluster_outcome Pathophysiological Outcome Stimulus e.g., LPS, Pathogens Neutrophil Neutrophil Stimulus->Neutrophil activates NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release ECM Extracellular Matrix (e.g., Elastin) NE_Release->ECM targets Degradation Matrix Degradation ECM->Degradation Tissue_Injury Tissue Injury & Inflammation Degradation->Tissue_Injury Sivelestat Sivelestat sodium Sivelestat->NE_Release inhibits Experimental_Workflow_Sivelestat cluster_prep Solution Preparation cluster_exp Experimental Use Start Start: this compound (Solid) Weigh Accurately weigh powder Start->Weigh Choose_Solvent Choose Solvent Weigh->Choose_Solvent DMSO_Stock Prepare concentrated stock in DMSO Choose_Solvent->DMSO_Stock Organic Aqueous_Direct Directly dissolve in aqueous buffer Choose_Solvent->Aqueous_Direct Aqueous Store_Stock Store stock at -20°C or -80°C DMSO_Stock->Store_Stock Use_Immediately USE IMMEDIATELY Aqueous_Direct->Use_Immediately Dilute Dilute to final conc. in aqueous medium Store_Stock->Dilute Dilute->Use_Immediately In_Vitro In Vitro Assay (e.g., cell culture) Use_Immediately->In_Vitro In_Vivo In Vivo Study Use_Immediately->In_Vivo Troubleshooting_Logic Start Issue: Inconsistent Experimental Results Check_Prep Review Solution Preparation Protocol Start->Check_Prep Fresh_Prep Was the aqueous solution prepared fresh? Check_Prep->Fresh_Prep Stock_Storage How was the stock solution stored? Check_Prep->Stock_Storage Final_Conc Was the final solvent concentration controlled? Check_Prep->Final_Conc Yes_Fresh Yes Fresh_Prep->Yes_Fresh No_Fresh No Fresh_Prep->No_Fresh Proper_Storage Properly (-20°C / -80°C) Stock_Storage->Proper_Storage Improper_Storage Improperly Stock_Storage->Improper_Storage Yes_Controlled Yes Final_Conc->Yes_Controlled No_Controlled No Final_Conc->No_Controlled Recommendation1 Recommendation: Prepare fresh aqueous solutions for each experiment. No_Fresh->Recommendation1 Recommendation2 Recommendation: Ensure proper long-term storage of stock solutions. Improper_Storage->Recommendation2 Recommendation3 Recommendation: Minimize final solvent concentration to avoid artifacts. No_Controlled->Recommendation3

References

Preventing off-target effects of Sivelestat sodium in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sivelestat sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in a research setting and to help prevent and troubleshoot potential off-target effects.

Frequently Asked Questions (FAQs)

???+ question "What is the primary mechanism of action for this compound?"

???+ question "How selective is this compound?"

???+ question "Beyond direct enzyme inhibition, what are the known signaling pathways affected by Sivelestat?"

???+ question "What is a typical effective concentration for Sivelestat in in vitro experiments?"

Troubleshooting Guide

???+ failure "Problem: I am not observing the expected anti-inflammatory effect in my cell culture model."

???+ failure "Problem: I am seeing unexpected changes in gene or protein expression that don't seem directly related to extracellular matrix degradation."

???+ failure "Problem: My in vivo animal experiment results are inconsistent or show no significant effect."

Quantitative Data

Table 1: In Vitro Potency of this compound Against Neutrophil Elastase
Target SpeciesEnzymeParameterValue (nM)Reference(s)
HumanNeutrophil ElastaseIC5044[1][2]
HumanNeutrophil ElastaseKi200[1]
RabbitNeutrophil ElastaseIC5036[1]
RatNeutrophil ElastaseIC5019[1]
HamsterNeutrophil ElastaseIC5037[1]
MouseNeutrophil ElastaseIC5049[1]
Table 2: Selectivity Profile of this compound
ProteaseInhibition Status at 100 µMReference(s)
TrypsinNot Inhibited[1][3]
ThrombinNot Inhibited[1][3]
PlasminNot Inhibited[1][3]
Plasma KallikreinNot Inhibited[1]
ChymotrypsinNot Inhibited[1][3]
Cathepsin GNot Inhibited[1][3]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Inhibition Assay (Fluorometric)

This protocol determines the in vitro potency (e.g., IC50) of Sivelestat by measuring its ability to inhibit purified human neutrophil elastase (hNE) activity.

Materials:

  • Purified human neutrophil elastase (hNE)

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5)

  • This compound

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Sivelestat Dilutions: Create a serial dilution of this compound in Assay Buffer to cover a range of concentrations (e.g., from 1 nM to 10 µM). Include a "no inhibitor" control (vehicle only).

  • Enzyme and Inhibitor Pre-incubation: In the wells of the 96-well plate, add 50 µL of the appropriate Sivelestat dilution (or vehicle). Add 25 µL of hNE solution (at a final concentration of ~10-20 nM) to each well.

  • Incubate: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the fluorogenic substrate (at a final concentration of ~100 µM) to each well to start the enzymatic reaction.

  • Measure Fluorescence: Immediately begin reading the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration. Normalize the rates to the "no inhibitor" control (100% activity). Plot the percent inhibition against the logarithm of the Sivelestat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]

Protocol 2: Cell-Based Neutrophil Elastase Activity Assay

This protocol assesses Sivelestat's ability to inhibit NE activity in a more physiologically relevant cellular context.

Materials:

  • Isolated human neutrophils

  • Stimulant (e.g., phorbol 12-myristate 13-acetate - PMA)

  • Culture medium (e.g., RPMI-1640)

  • This compound

  • Fluorogenic NE substrate

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Isolate Neutrophils: Isolate human neutrophils from fresh whole blood using a standard method like density gradient centrifugation. Resuspend the cells in culture medium.

  • Plate Cells: Add neutrophils to the wells of a 96-well plate (e.g., 1-2 x 10^5 cells/well).

  • Add Inhibitor: Add Sivelestat at various final concentrations to the appropriate wells. Include vehicle-only controls. Incubate for 30 minutes at 37°C.

  • Stimulate Neutrophils: Add a stimulant such as PMA (e.g., 100 nM final concentration) to induce neutrophil activation and degranulation (release of NE). Include an unstimulated control.

  • Incubate: Incubate the plate for 1-2 hours at 37°C.

  • Measure NE Activity: Add the fluorogenic NE substrate to all wells.

  • Read Fluorescence: Measure the fluorescence intensity over time as described in Protocol 1.

  • Data Analysis: Determine the rate of substrate cleavage for each condition. The difference between the stimulated and unstimulated controls represents the NE-specific activity. Calculate the percentage inhibition for each Sivelestat concentration relative to the stimulated control and determine the IC50.[2]

Visualizations

Signaling Pathways and Workflows

Sivelestat_Mechanism cluster_Neutrophil Activated Neutrophil cluster_ECM Extracellular Matrix (ECM) NE Neutrophil Elastase (NE) Elastin Elastin & Other Proteins NE->Elastin Degrades Damage Tissue Damage & Inflammation Elastin->Damage Sivelestat Sivelestat Sodium Sivelestat->NE Inhibits Protection Tissue Protection Sivelestat->Protection

Caption: Sivelestat selectively inhibits Neutrophil Elastase (NE).

Sivelestat_NFkB_Pathway cluster_Pathway Intracellular Signaling cluster_Nucleus Nucleus NE Neutrophil Elastase (NE) JNK JNK Activation NE->JNK Activates Sivelestat Sivelestat Sivelestat->NE IKK IKK Activation JNK->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB (p65) IkB->NFkB NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc Transcription Gene Transcription (IL-6, IL-8, TNF-α) NFkB_nuc->Transcription Inflammation Inflammation Transcription->Inflammation

Caption: Sivelestat's impact on the JNK/NF-κB signaling pathway.

Experimental_Workflow start Start: Isolate Human Neutrophils plate Plate Cells in 96-well Format start->plate add_siv Add Sivelestat (Dose-Response) plate->add_siv add_ctrl Add Vehicle Control plate->add_ctrl incubate1 Incubate (30 min) add_siv->incubate1 add_ctrl->incubate1 stimulate Stimulate with PMA (or Vehicle) incubate1->stimulate incubate2 Incubate (1-2 hr) stimulate->incubate2 add_sub Add Fluorogenic NE Substrate incubate2->add_sub measure Measure Fluorescence (Kinetic Read) add_sub->measure analyze Analyze Data: Calculate IC50 measure->analyze

Caption: Workflow for a cell-based Sivelestat inhibition assay.

References

Technical Support Center: Sivelestat Sodium In Vitro Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sivelestat sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vitro dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro mechanism of action for this compound?

A1: this compound is a potent and highly specific inhibitor of neutrophil elastase (NE).[1] It binds to the active site of NE, preventing the degradation of extracellular matrix proteins and thereby reducing inflammation and tissue injury.[1]

Q2: What is a typical IC50 value for this compound against human neutrophil elastase in vitro?

A2: The half-maximal inhibitory concentration (IC50) for Sivelestat against human neutrophil elastase is typically in the nanomolar range. For instance, one study reported an IC50 of 0.4 nM. However, this value can vary depending on the specific assay conditions, such as substrate concentration and the presence of serum.

Q3: Can this compound affect cytokine release in in vitro models?

A3: Yes, Sivelestat has been shown to suppress the production of pro-inflammatory cytokines. For example, it can significantly suppress the level of Interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated models.[2] This effect is a downstream consequence of neutrophil elastase inhibition.

Q4: What are the key signaling pathways modulated by this compound in vitro?

A4: Sivelestat has been demonstrated to modulate several inflammatory and cell survival signaling pathways, including:

  • JNK/NF-κB signaling: Sivelestat can inhibit the activation of this pathway.[3]

  • Nrf2/HO-1 signaling: Sivelestat can activate this antioxidant response pathway.

  • PI3K/AKT/mTOR signaling: Inhibition of this pathway by Sivelestat has been observed.

  • TGF-β/Smad signaling: Sivelestat can inhibit this pathway.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

Issue 1: High Variability in IC50 Determination
Potential Cause Troubleshooting Step
Substrate Concentration Ensure the substrate concentration is at or below the Michaelis-Menten constant (Km). High substrate concentrations can lead to an overestimation of the IC50 value.
Enzyme Activity Confirm the activity of your neutrophil elastase stock. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles.
Incubation Time Optimize the pre-incubation time of Sivelestat with the enzyme before adding the substrate. A 30-minute pre-incubation is often sufficient.[4]
Solvent Effects If dissolving Sivelestat in a solvent like DMSO, ensure the final solvent concentration is consistent across all wells and does not exceed 1%, as higher concentrations can inhibit enzyme activity.[5]
Issue 2: Low or No Inhibition Observed
Potential Cause Troubleshooting Step
Incorrect Wavelengths Verify that the excitation and emission wavelengths on your plate reader are correctly set for the specific fluorogenic substrate used (e.g., Ex/Em = 400/505 nm or 360/460 nm).[6][7]
Sivelestat Degradation Prepare fresh dilutions of Sivelestat for each experiment. The compound's stability in solution may vary depending on the buffer and storage conditions.
Assay Buffer pH Ensure the pH of your assay buffer is optimal for neutrophil elastase activity, typically around 7.4.
Plate Type Use black, opaque-walled plates for fluorescence-based assays to minimize background signal and light scatter.
Issue 3: Inconsistent Effects on Cytokine Release
Potential Cause Troubleshooting Step
Cell Health and Density Ensure your cells are healthy and seeded at a consistent density. Over-confluent or stressed cells may respond differently to stimuli.
LPS/Stimulant Potency Use a consistent lot and concentration of your pro-inflammatory stimulus (e.g., LPS). The potency of these reagents can vary between batches.
Timing of Treatment Optimize the timing of Sivelestat treatment relative to stimulation. Pre-incubation with Sivelestat before adding the stimulus is a common approach.
Endpoint Measurement Use a sensitive and validated method for cytokine quantification, such as ELISA or a multiplex bead-based assay.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Parameter Value Assay Conditions
IC50 0.4 nMEnzymatic assay with purified human neutrophil elastase.
Growth Inhibition (TMK-1 cells) Significant at ≥ 100 µg/mLMTT assay, 48-hour incubation.[8]

Experimental Protocols

Protocol 1: In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)

This protocol outlines a method for determining the dose-response curve and IC50 of this compound.

Materials:

  • Purified human neutrophil elastase

  • Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.4)

  • This compound

  • 96-well, black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare Sivelestat Dilutions: Create a serial dilution of this compound in the assay buffer to cover a range of concentrations (e.g., 0.01 nM to 1 µM).

  • Enzyme Preparation: Dilute the neutrophil elastase in cold assay buffer to the desired working concentration.

  • Assay Setup:

    • Add 25 µL of each Sivelestat dilution to the appropriate wells.

    • Include a vehicle control (assay buffer with solvent, if used) and a no-enzyme control (assay buffer only).

    • Add 50 µL of the diluted neutrophil elastase solution to all wells except the no-enzyme control.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Prepare the fluorogenic substrate in assay buffer and add 25 µL to all wells.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence kinetically for 30-60 minutes at the appropriate wavelengths (e.g., Ex/Em = 400/505 nm).

  • Data Analysis:

    • Calculate the rate of reaction (RFU/min) for each well from the linear portion of the kinetic read.

    • Subtract the rate of the no-enzyme control from all other readings.

    • Plot the percent inhibition against the logarithm of the Sivelestat concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).[9][10]

Protocol 2: In Vitro Cytokine Release Assay

This protocol describes a method to assess the effect of Sivelestat on cytokine release from stimulated cells.

Materials:

  • Cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line)

  • Cell culture medium

  • Pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • This compound

  • ELISA kit for the cytokine of interest (e.g., IL-1β)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Sivelestat Treatment: Pre-incubate the cells with various concentrations of Sivelestat (or vehicle control) for 1-2 hours.

  • Stimulation: Add the pro-inflammatory stimulus (e.g., LPS) to the wells and incubate for a specified period (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cytokine concentration against the Sivelestat concentration.

    • Determine the dose-dependent effect of Sivelestat on cytokine release.

Visualizations

Experimental_Workflow_IC50 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_siv Prepare Sivelestat Serial Dilutions add_siv Add Sivelestat to Plate prep_siv->add_siv prep_enz Prepare Neutrophil Elastase Solution add_enz Add Enzyme prep_enz->add_enz prep_sub Prepare Substrate Solution add_sub Add Substrate prep_sub->add_sub pre_inc Pre-incubate (37°C, 30 min) add_enz->pre_inc pre_inc->add_sub measure Kinetic Fluorescence Measurement add_sub->measure calc_rate Calculate Reaction Rates measure->calc_rate plot_curve Plot Dose-Response Curve calc_rate->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of Sivelestat.

Signaling_Pathways Sivelestat Sivelestat NE Neutrophil Elastase (NE) Sivelestat->NE Inhibits JNK_NFkB JNK/NF-κB Pathway Sivelestat->JNK_NFkB Inhibits Nrf2_HO1 Nrf2/HO-1 Pathway Sivelestat->Nrf2_HO1 Activates NE->JNK_NFkB Activates Inflammation Inflammation (e.g., IL-1β release) JNK_NFkB->Inflammation Promotes OxidativeStress Oxidative Stress Nrf2_HO1->OxidativeStress Reduces

Caption: Key signaling pathways modulated by Sivelestat.

References

Challenges in translating Sivelestat sodium preclinical data to clinical settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sivelestat sodium. The information addresses common challenges encountered when translating preclinical findings to clinical settings.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a synthetic, selective, and competitive inhibitor of neutrophil elastase (NE).[1][2][3] NE is a serine protease released by activated neutrophils during an inflammatory response.[4][5] In conditions like Acute Respiratory Distress Syndrome (ARDS), excessive NE activity contributes to lung tissue damage by degrading extracellular matrix proteins such as elastin and collagen, increasing alveolar-capillary permeability, and cleaving proteins essential for maintaining the integrity of the alveolar-capillary barrier.[4][6][7] By inhibiting NE, Sivelestat aims to mitigate this inflammatory cascade and protect against lung injury.[1][2]

Q2: Preclinical studies with Sivelestat in animal models of ARDS are largely positive. Why are the clinical trial results in humans inconsistent?

The discrepancy between promising preclinical data and variable clinical outcomes is a significant challenge in ARDS research.[8][9] Several factors contribute to this translational gap:

  • Heterogeneity of Human ARDS: ARDS is a syndrome with multiple underlying causes (e.g., sepsis, pneumonia, trauma), leading to different inflammatory profiles.[[“]][11] Preclinical models often simulate a single, specific cause of lung injury, which may not represent the diverse patient population in clinical trials.[12]

  • Limitations of Animal Models: Animal models do not fully replicate the complexity of human ARDS. There are inherent differences in the inflammatory response, drug metabolism, and pharmacokinetics between species.[12][13]

  • Patient Selection in Clinical Trials: Early clinical trials often included a broad population of ARDS patients. Evidence suggests that Sivelestat may be more effective in specific subgroups, such as patients with a hyper-inflammatory phenotype or those with ARDS accompanied by Systemic Inflammatory Response Syndrome (SIRS).[14][15][16]

  • Timing of Drug Administration: In many preclinical studies, Sivelestat is administered prophylactically or very early after the inflammatory insult. In a clinical setting, diagnosis and treatment often occur at a more advanced stage of the disease, potentially limiting the therapeutic window for a neutrophil elastase inhibitor.[16]

  • Complexity of ARDS Pathophysiology: While neutrophil elastase is a key mediator of lung injury, it is not the only one. In some patients, other inflammatory pathways may be more dominant, making an NE inhibitor less effective.[6][17]

Troubleshooting Guides

Problem: My clinical trial evaluating Sivelestat in a general ARDS population failed to meet its primary endpoint, despite promising preclinical data.

Possible Causes and Solutions:

  • Cause: The patient population was too heterogeneous.

    • Troubleshooting Tip: Consider a retrospective analysis of your clinical trial data to identify potential patient subgroups that may have responded better to Sivelestat. Look for biomarkers of neutrophil activation or a hyper-inflammatory state. For future trials, consider designing studies with more specific inclusion criteria, such as enrolling only patients with ARDS and SIRS, or those with elevated levels of neutrophil elastase in their plasma or bronchoalveolar lavage fluid.[14][15][16]

  • Cause: The therapeutic window for Sivelestat was missed.

    • Troubleshooting Tip: Analyze the time from ARDS diagnosis to the first dose of Sivelestat in your trial. Later administration may be less effective. Future trial designs could focus on earlier identification and treatment of at-risk patients.[16]

  • Cause: The chosen endpoints may not have been the most sensitive to the effects of Sivelestat.

    • Troubleshooting Tip: While mortality is a definitive endpoint, Sivelestat may have more pronounced effects on intermediate outcomes. Analyze secondary endpoints such as ventilator-free days, improvement in the PaO2/FiO2 ratio, and length of ICU stay, as some studies have shown positive effects on these measures.[18][19][20]

Problem: I am designing a preclinical study for a novel neutrophil elastase inhibitor and want to improve its translational potential.

Recommendations:

  • Model Selection: Use a variety of preclinical models that mimic different etiologies of ARDS (e.g., LPS-induced, acid aspiration-induced, ventilator-induced lung injury) to assess the robustness of your compound's efficacy.[12]

  • Timing of Intervention: In addition to prophylactic administration, include treatment arms where the inhibitor is given at different time points after the induction of lung injury to better simulate the clinical scenario.

  • Biomarker Analysis: Incorporate the measurement of neutrophil elastase activity and other inflammatory markers in both plasma and bronchoalveolar lavage fluid to correlate target engagement with therapeutic effect.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct thorough PK/PD studies in your animal models to establish a clear relationship between drug exposure and the desired pharmacological effect. This will help in selecting an appropriate dose for first-in-human studies.[13][21]

Data Presentation

Table 1: Summary of Sivelestat Efficacy in Preclinical ARDS Models

Animal ModelInflammatory StimulusSivelestat Dosage & RouteKey Anti-Inflammatory FindingsReference
MiceGefitinib, Naphthalene150 mg/kg, intraperitoneallyReduced protein level, neutrophil count, and inflammatory cytokines in BALF. Improved survival.[22]
RatsLipopolysaccharide (LPS)10 and 30 mg/kg, intravenousDecreased serum TNF-α and IL-6 levels. Upregulated ACE2 and Ang-(1-7) expression.[22]
MiceMechanical Ventilation100 mg/kg, intraperitoneallyAttenuated lung histopathological damage, neutrophil accumulation, and levels of MIP-2, IL-6, and TNF-α in BALF.[22]

Table 2: Overview of Sivelestat Clinical Trial Outcomes in ARDS

Study TypePatient PopulationKey Efficacy EndpointsOutcomeReference
Phase III (Japan)ALI/ARDS with SIRSImprovement in pulmonary function, duration of mechanical ventilation, ICU stayHigher proportion of moderate or significant improvement, shorter mechanical ventilation and ICU stays in the high-dose group.[16][18]
Meta-analysis (2017)ALI/ARDS28-30 day mortality, ventilation days, PaO2/FiO2 level, ICU staysNo significant effect on mortality, ventilation days, or ICU stays. Potential improvement in PaO2/FiO2 level.[19]
Multicenter, double-blind, randomized, placebo-controlled trial (2024)Mild-to-moderate ARDS with SIRSPaO2/FiO2 ratio change on day 3, duration of invasive mechanical ventilation, 90-day mortalityImproved oxygenation on day 3, shorter duration of mechanical ventilation, and reduced 90-day mortality.[14][15]
Meta-analysisALI/ARDS28-30 day mortality, adverse events, mechanical ventilation time, ICU stays, ventilation-free days, oxygenation indexReduced mortality, adverse events, mechanical ventilation time, and ICU stays. Increased ventilation-free days and improved oxygenation index.[18]

Experimental Protocols

Generalized Workflow for Preclinical Evaluation of Neutrophil Elastase Inhibitors in ARDS Models

This protocol provides a general framework. Specific details such as the type of animal, the method of inducing lung injury, and the dosage of the inhibitor should be optimized for each study.

  • Animal Model Selection: Choose an appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats) based on the specific research question.

  • Induction of Acute Lung Injury:

    • LPS-induced ALI: Administer lipopolysaccharide (e.g., from E. coli) via intratracheal instillation or intraperitoneal injection.

    • Acid Aspiration-induced ALI: Intratracheally instill a solution of hydrochloric acid.

    • Ventilator-induced Lung Injury (VILI): Subject anesthetized and intubated animals to high tidal volume mechanical ventilation.

  • Drug Administration:

    • Administer this compound or the vehicle control at the predetermined dose and route (e.g., intravenous, intraperitoneal).

    • The timing of administration can be before (prophylactic) or after (therapeutic) the induction of lung injury.

  • Monitoring and Sample Collection:

    • At a predetermined time point (e.g., 6, 24, or 48 hours) post-injury, monitor physiological parameters such as arterial blood gases.

    • Euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Outcome Measures:

    • BALF Analysis: Measure total and differential cell counts (especially neutrophils), total protein concentration (as an indicator of permeability), and levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

    • Lung Histology: Perfuse and fix the lungs for histological examination. Score the degree of lung injury based on parameters such as alveolar congestion, hemorrhage, infiltration of inflammatory cells, and alveolar septal thickening.

    • Myeloperoxidase (MPO) Assay: Homogenize lung tissue to measure MPO activity as a quantitative marker of neutrophil infiltration.

    • Gene and Protein Expression: Analyze the expression of inflammatory mediators and signaling molecules in lung tissue using techniques like qPCR, Western blotting, or ELISA.

Mandatory Visualization

Sivelestat_Mechanism_of_Action Inflammatory_Stimulus Inflammatory Stimulus (e.g., Sepsis, Pneumonia) Activated_Neutrophil Activated Neutrophil Inflammatory_Stimulus->Activated_Neutrophil Neutrophil_Elastase Neutrophil Elastase (NE) Release Activated_Neutrophil->Neutrophil_Elastase Degradation Degradation of Extracellular Matrix Neutrophil_Elastase->Degradation Protection Protection of Lung Tissue Sivelestat This compound Sivelestat->Neutrophil_Elastase Inhibits Sivelestat->Protection Extracellular_Matrix Extracellular Matrix (Elastin, Collagen) Extracellular_Matrix->Degradation Increased_Permeability Increased Alveolar-Capillary Permeability Degradation->Increased_Permeability Lung_Injury Acute Lung Injury / ARDS Increased_Permeability->Lung_Injury

Caption: this compound inhibits neutrophil elastase, preventing lung tissue damage.

Translational_Challenges cluster_challenges Contributing Factors Preclinical_Studies Preclinical Studies (Animal Models) Positive_Results Positive Results: - Reduced Inflammation - Improved Lung Function - Increased Survival Preclinical_Studies->Positive_Results Translational_Gap Translational Gap Positive_Results->Translational_Gap Clinical_Trials Clinical Trials (Human ARDS Patients) Inconsistent_Outcomes Inconsistent Outcomes: - Variable effects on mortality - Some improvement in  oxygenation & ventilation time Clinical_Trials->Inconsistent_Outcomes Inconsistent_Outcomes->Translational_Gap ARDS_Heterogeneity ARDS Heterogeneity Translational_Gap->ARDS_Heterogeneity Animal_Model_Limitations Animal Model Limitations Translational_Gap->Animal_Model_Limitations Patient_Selection Broad Patient Selection Translational_Gap->Patient_Selection Timing_of_Treatment Timing of Treatment Translational_Gap->Timing_of_Treatment

Caption: Factors contributing to the translational gap in Sivelestat research.

Experimental_Workflow Induce_ALI Induce Acute Lung Injury (e.g., LPS, Acid Aspiration) Randomization Randomization Induce_ALI->Randomization Sivelestat_Group This compound Treatment Randomization->Sivelestat_Group Control_Group Vehicle Control Treatment Randomization->Control_Group Sample_Collection Sample Collection at Predetermined Timepoint (BALF, Lung Tissue) Sivelestat_Group->Sample_Collection Control_Group->Sample_Collection Analysis Analysis Sample_Collection->Analysis Histology Lung Histology Analysis->Histology BALF_Analysis BALF Analysis (Cells, Protein, Cytokines) Analysis->BALF_Analysis MPO_Assay MPO Assay (Neutrophil Infiltration) Analysis->MPO_Assay

Caption: A generalized workflow for preclinical Sivelestat experiments.

References

Improving the delivery of Sivelestat sodium in in vivo models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Sivelestat sodium in in vivo experimental models. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the delivery of Sivelestat and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as ONO-5046 or Elaspol) is a potent and highly selective synthetic inhibitor of neutrophil elastase. Neutrophil elastase is a serine protease released by activated neutrophils during an inflammatory response.[1] This enzyme can degrade key components of the extracellular matrix, such as elastin, leading to tissue damage.[1] Sivelestat competitively binds to the active site of neutrophil elastase, blocking its proteolytic activity. This inhibition mitigates tissue damage and reduces the inflammatory cascade, making it a valuable tool for studying conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[2]

Q2: What are the most common in vivo models used for Sivelestat research?

Sivelestat is most frequently studied in models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), often induced by agents like lipopolysaccharide (LPS) or mechanical ventilation.[3] It has also been investigated in other models where neutrophil-mediated inflammation is a key pathological feature, including:

  • Sepsis and endotoxemia[4][5]

  • Ischemia-reperfusion injury in organs such as the kidney, liver, and bladder.[6]

  • Radiation-induced lung injury.[2]

  • Acute exacerbation of pulmonary fibrosis.[7]

Q3: What are the standard routes of administration for Sivelestat in animal models?

The most common routes for administering Sivelestat in preclinical in vivo models are intravenous (IV) and intraperitoneal (IP) injection. The choice depends on the experimental goal; IV administration provides immediate systemic availability, while IP injection offers a simpler method of administration, though with potentially slower absorption. In some studies, continuous IV infusion is used to maintain steady plasma concentrations due to the drug's short half-life.[8][9] Intratracheal and intranasal routes have also been explored for direct lung delivery.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the in vivo administration of this compound.

Problem 1: Low or No Observed Efficacy

Potential Cause Troubleshooting Suggestion
Rapid Clearance/Short Half-Life Sivelestat has a very short plasma half-life (reported as ~7 minutes in one mouse model and ~2 hours in humans), leading to rapid clearance.[2][6] A single bolus injection may not maintain therapeutic concentrations. Solution: Implement a continuous intravenous infusion (e.g., 0.2 mg/kg/h) or administer repeated doses (e.g., every 1-3 hours) to sustain exposure.[4][9]
Inadequate Dosing The effective dose can vary significantly between species and disease models. Solution: Consult the literature for validated dosage regimens for your specific model (see Table 2). If piloting a new model, perform a dose-response study to determine the optimal concentration.
Poor Solution Stability This compound in aqueous solutions can be unstable. Storing prepared solutions for extended periods is not recommended as it may lead to degradation and loss of activity.[10] Solution: Prepare solutions fresh on the day of use. If using PBS (pH 7.2), do not store the solution for more than one day.[10] For longer-term storage, stock solutions in DMSO can be kept at -20°C for one month or -80°C for six months.[11]
Suboptimal Delivery Route Intraperitoneal (IP) administration results in slower absorption and is subject to potential first-pass metabolism, which may reduce bioavailability compared to intravenous (IV) injection.[12] Solution: For acute models requiring rapid onset of action, the IV route is preferred. If using the IP route, consider that Tmax is delayed and Cmax may be lower compared to IV.

Problem 2: Difficulty Preparing Sivelestat Solutions

Potential Cause Troubleshooting Suggestion
Poor Aqueous Solubility This compound hydrate has limited solubility in aqueous buffers. The reported solubility in PBS (pH 7.2) is approximately 2 mg/mL.[10] Solution: For higher concentrations, first dissolve Sivelestat in an organic solvent like DMSO (up to 100 mg/mL) before further dilution in an aqueous vehicle.[8] Ensure the final concentration of the organic solvent is low and non-toxic to the animal. A common formulation involves using co-solvents like PEG300 and surfactants like Tween80.
Precipitation in Final Formulation When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the drug may precipitate if the final concentration exceeds its solubility limit in the mixed solvent system. Solution: Perform dilutions gradually while vortexing. Prepare the final injection volume as close to the time of administration as possible. If precipitation occurs, reformulate with a lower concentration or by using solubilizing excipients. For IV administration, ensure the final solution is clear and particle-free by filtering through a 0.2 µm sterile filter.[13]

Experimental Protocols & Data

Protocol 1: Preparation of this compound for Intravenous (IV) Injection

This protocol is adapted from standard laboratory procedures for preparing injectable agents for animal studies.[13]

Materials:

  • This compound hydrate (crystalline solid)

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile 0.9% Saline for Injection

  • Sterile, pyrogen-free vials

  • Sterile syringes and 0.2 µm syringe filters

Procedure:

  • Prepare a Concentrated Stock Solution:

    • In a sterile environment (e.g., a biological safety cabinet), weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal volume of sterile DMSO to create a high-concentration stock solution (e.g., 50-100 mg/mL). Ensure it is fully dissolved.

  • Dilution to Working Concentration:

    • Calculate the volume of the DMSO stock solution needed to achieve the final desired dose in the injection volume.

    • Slowly add the DMSO stock solution to the required volume of sterile 0.9% saline while vortexing gently to prevent precipitation.

    • Note: The final concentration of DMSO should be kept to a minimum (ideally <5%) to avoid solvent toxicity.

  • Sterilization and Storage:

    • Sterilize the final solution by passing it through a 0.2 µm syringe filter into a sterile vial.

    • Crucially, prepare this solution fresh immediately before use. Due to stability concerns, do not store diluted aqueous solutions.[10]

Protocol 2: Induction of LPS-Induced Acute Lung Injury (ALI) in Rats

This is a common model for evaluating the efficacy of Sivelestat.

Procedure:

  • Acclimatize male Sprague-Dawley or Wistar rats (200-250 g) for at least three days.

  • Anesthetize the rats (e.g., with an intraperitoneal injection of pentobarbital sodium).

  • Administer Sivelestat or vehicle control via the desired route (e.g., IV or IP) at a predetermined time point (often 30-60 minutes before LPS challenge).

  • Induce ALI by administering LPS (e.g., 10 mg/kg from E. coli) via intravenous injection.

  • Monitor the animals for signs of respiratory distress.

  • At a predetermined endpoint (e.g., 4-6 hours post-LPS), euthanize the animals and collect samples (blood, bronchoalveolar lavage fluid, and lung tissue) for analysis of inflammatory markers, lung wet/dry ratio, and histology.[3]

Quantitative Data Summary

Table 1: Solubility of this compound Hydrate

Solvent Approximate Solubility Reference(s)
DMSO ~15-100 mg/mL [8][10]
Dimethyl Formamide (DMF) ~25 mg/mL [10]
PBS (pH 7.2) ~2 mg/mL [10]

| Ethanol | ~0.3 mg/mL |[10] |

Table 2: Example In Vivo Dosages of this compound

Species Model Route Dosage Key Findings Reference(s)
Rat LPS-Induced ALI IP 10 mg/kg (bolus) Reduced lung injury and HMGB1 levels. [4]
Rat Hemorrhagic Shock IV 10 mg/kg bolus + 10 mg/kg/h infusion Ameliorated lung injury. [8]
Rat Sepsis-Induced AKI IV 0.2 g/kg Inhibited oxidative stress and improved renal function. [5]
Mouse LPS-Induced ALI Intranasal 5 mg/kg Reduced neutrophil elastase activity in the lung. [14]
Mouse AE-Pulmonary Fibrosis IP 100 mg/kg (daily) Alleviated inflammation and collagen formation. [7]

| Human | ARDS with SIRS | IV | 0.2 mg/kg/h (continuous infusion) | Improved oxygenation and reduced mechanical ventilation time. |[9][15] |

Visualized Pathways and Workflows

Signaling Pathways Modulated by Sivelestat

Neutrophil elastase (NE), the target of Sivelestat, can activate multiple pro-inflammatory signaling pathways. By inhibiting NE, Sivelestat indirectly suppresses these downstream cascades.

G cluster_upstream Upstream Triggers cluster_target Drug Target & Action cluster_downstream Downstream Signaling Cascades Inflammation Inflammation / Injury Neutrophil Activated Neutrophil Inflammation->Neutrophil NE Neutrophil Elastase (NE) Neutrophil->NE releases TLR4 TLR4 Activation NE->TLR4 PI3K PI3K / Akt Pathway NE->PI3K MAPK p44/42 MAPK Pathway NE->MAPK Sivelestat Sivelestat Sivelestat->NE INHIBITS NFkB NF-κB Activation TLR4->NFkB Damage Tissue Damage & Cytokine Release PI3K->Damage MAPK->NFkB NFkB->Damage

Caption: Sivelestat inhibits Neutrophil Elastase, blocking multiple inflammatory pathways.

Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines the typical steps for assessing the efficacy of Sivelestat in an animal model of acute inflammation.

G cluster_analysis Data Analysis start Start: Acclimatize Animals groups Randomize into Groups (Control, Vehicle, Sivelestat) start->groups admin Administer Sivelestat or Vehicle (IV, IP, etc.) groups->admin induce Induce Injury/Disease (e.g., LPS Injection) admin->induce monitor Monitor Animal Health & Clinical Signs induce->monitor endpoint Reach Experimental Endpoint (e.g., 6 hours) monitor->endpoint collect Collect Samples (BALF, Blood, Tissue) endpoint->collect histo Histopathology collect->histo elisa Cytokine Analysis (ELISA) collect->elisa ratio Lung Wet/Dry Ratio collect->ratio end End: Compare Outcomes histo->end elisa->end ratio->end G start Issue: Low/No Efficacy Observed q_dose Was a dose-response study performed? start->q_dose q_prep Was the solution prepared fresh? q_dose->q_prep Yes sol_dose Action: Perform dose-response study. Consult literature for model-specific doses. q_dose->sol_dose No q_route Was an appropriate route of administration used? q_prep->q_route Yes sol_prep Action: Prepare solution fresh before each use. Check for precipitation. q_prep->sol_prep No q_timing Was drug administered to counteract its short half-life? q_route->q_timing Yes sol_route Action: Consider IV for rapid onset. Be aware of IP absorption kinetics. q_route->sol_route No sol_timing Action: Use continuous infusion or repeated dosing schedule. q_timing->sol_timing No end Review Protocol & Re-run Experiment q_timing->end Yes sol_dose->end sol_prep->end sol_route->end sol_timing->end

References

Technical Support Center: Mitigating Sivelestat Sodium-Induced Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and mitigating potential cytotoxicity associated with Sivelestat sodium in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a specific and competitive inhibitor of neutrophil elastase (NE), a serine protease released from neutrophils during inflammation.[1] By inhibiting NE, this compound helps to reduce inflammatory responses and prevent tissue damage.[2] It has been shown to modulate several signaling pathways, including the inhibition of JNK/NF-κB, PI3K/AKT/mTOR, and TGF-β/Smad pathways, and the activation of the Nrf2/HO-1 antioxidant response pathway.[3][4]

Q2: Can this compound be cytotoxic to cell lines?

Yes, while this compound is often studied for its protective effects, it can exhibit cytotoxicity at higher concentrations. The cytotoxic threshold can vary depending on the cell line and experimental conditions. For instance, concentrations above 100 µg/mL have been shown to reduce the viability of Human Pulmonary Microvascular Endothelial Cells (HPMECs). In other studies, significant growth suppression of gastric carcinoma cell lines was observed at concentrations of 100, 500, and 1000 µg/mL.[5]

Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?

Signs of cytotoxicity can include:

  • A noticeable decrease in cell viability and proliferation rates.

  • Changes in cell morphology, such as rounding, detachment from the culture surface, and shrinking.

  • An increase in the number of floating or dead cells in the culture medium.

  • Evidence of apoptosis, such as nuclear condensation and fragmentation.

  • Increased plasma membrane permeability, which can be detected by assays like the LDH release assay.

Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between the two, you can perform a time-course experiment and measure both the percentage of viable cells and the total cell number.[6]

  • Cytotoxicity is indicated by a decrease in both the percentage of viable cells and the total cell number over time.

  • Cytostaticity is characterized by a stable total cell number while the percentage of viable cells remains high.

Troubleshooting Guide: this compound-Induced Cytotoxicity

This guide provides solutions to common issues encountered during in vitro experiments with this compound.

Problem Possible Cause Recommended Solution
High cytotoxicity observed even at low concentrations High sensitivity of the cell line: Some cell lines may be inherently more sensitive to this compound.Perform a dose-response experiment with a wider range of concentrations to determine the precise IC50 value for your specific cell line. Consider using a less sensitive cell line if appropriate for your research question.
Solvent toxicity: If using a solvent like DMSO to dissolve this compound, the solvent itself might be contributing to cytotoxicity.Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically below 0.5% for DMSO). Always include a vehicle-only control in your experiments.[7]
Compound instability: this compound may degrade in the culture medium over time, potentially forming more toxic byproducts.Prepare fresh dilutions of this compound for each experiment from a stable stock solution. Avoid prolonged storage of the compound in culture medium.[8]
Inconsistent cytotoxicity results between experiments Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results.[9]Standardize your cell seeding protocol to ensure a homogenous cell suspension and consistent cell density across all wells and experiments.
Variations in incubation time: The duration of exposure to this compound can significantly impact cell viability.[10]Maintain a consistent incubation time across all experiments. A time-course experiment can help determine the optimal exposure duration.
Cell health and passage number: Cells that are stressed, at a high passage number, or unhealthy may be more susceptible to drug-induced toxicity.Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Regularly check the health and morphology of your cell cultures.
No cytotoxicity observed when it is expected Concentration is too low: The concentrations of this compound used may be below the cytotoxic threshold for your cell line.Perform a dose-response experiment with a wider and higher range of concentrations.
Incubation time is too short: The duration of exposure may not be sufficient to induce a cytotoxic response.Increase the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment.[10]
Assay interference: The this compound compound may interfere with the detection method of your cytotoxicity assay (e.g., colorimetric or fluorometric assays).Include appropriate controls to test for any potential assay interference.[6]

Data Presentation

Table 1: Reported Cytotoxic Concentrations of this compound

Cell LineConcentrationObserved EffectReference
Human Pulmonary Microvascular Endothelial Cells (HPMECs)> 100 µg/mLReduced cell viability[11]
Gastric Carcinoma Cell Line (TMK-1)100, 500, 1000 µg/mLSignificant growth suppression[5]

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on the metabolic activity of cells.[12]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[13][14]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.

Mitigating Strategies

  • Optimize Concentration and Incubation Time: Conduct thorough dose-response and time-course experiments to identify the optimal concentration and exposure duration of this compound that achieves the desired experimental effect with minimal cytotoxicity.[10][15]

  • Co-treatment with Antioxidants: If oxidative stress is suspected to contribute to cytotoxicity, co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.[16][17]

  • Optimize Cell Culture Conditions: Ensure optimal cell culture conditions, including appropriate media composition, confluency, and overall cell health, as stressed cells can be more susceptible to drug-induced toxicity.[18] Factors such as cell density can significantly influence the cytotoxic response.[19]

  • Consider Serum-Free vs. Serum-Containing Media: The presence of serum proteins can sometimes bind to the compound, affecting its bioavailability and toxicity.[2] Depending on the experimental goals, testing in both serum-free and serum-containing media may be warranted. Serum starvation can also be used to synchronize cell cycles, but this may also sensitize cells to the drug.[20]

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture (Select appropriate cell line, maintain healthy culture) sivelestat_prep 2. This compound Preparation (Prepare stock and working solutions) cell_seeding 3. Cell Seeding (Seed cells in 96-well plates) sivelestat_prep->cell_seeding treatment 4. Treatment (Add this compound at various concentrations and incubation times) cell_seeding->treatment mtt_assay 5a. MTT Assay (Measure metabolic activity) treatment->mtt_assay ldh_assay 5b. LDH Assay (Measure membrane integrity) treatment->ldh_assay data_acq 6. Data Acquisition (Read absorbance) mtt_assay->data_acq ldh_assay->data_acq data_analysis 7. Data Analysis (Calculate % viability/cytotoxicity, determine IC50) data_acq->data_analysis

Caption: Workflow for assessing this compound-induced cytotoxicity.

signaling_pathways Signaling Pathways Modulated by this compound cluster_inhibited Inhibited Pathways cluster_activated Activated Pathway cluster_outcomes Cellular Outcomes Sivelestat This compound NE Neutrophil Elastase Sivelestat->NE JNK_NFkB JNK/NF-κB Pathway Sivelestat->JNK_NFkB inhibits PI3K_AKT PI3K/AKT/mTOR Pathway Sivelestat->PI3K_AKT inhibits TGFb_Smad TGF-β/Smad Pathway Sivelestat->TGFb_Smad inhibits Nrf2_HO1 Nrf2/HO-1 Pathway Sivelestat->Nrf2_HO1 activates NE->JNK_NFkB activates NE->PI3K_AKT activates NE->TGFb_Smad activates Inflammation ↓ Inflammation JNK_NFkB->Inflammation Cell_Growth ↓ Cell Growth (in some contexts) PI3K_AKT->Cell_Growth TGFb_Smad->Cell_Growth Antioxidant_Response ↑ Antioxidant Response Nrf2_HO1->Antioxidant_Response Oxidative_Stress ↓ Oxidative Stress Inflammation->Oxidative_Stress Apoptosis ↓ Apoptosis (in some contexts) Oxidative_Stress->Apoptosis

References

Sivelestat Sodium Experimental Protocols: A Technical Support Guide for Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the use of Sivelestat sodium in various animal species. It includes troubleshooting advice, frequently asked questions, comprehensive experimental protocols, and summaries of quantitative data to facilitate the design and execution of your research.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions that may arise during the experimental process.

Q1: How should I prepare this compound for administration to animals?

A1: this compound hydrate can be prepared in various ways depending on the intended route of administration. For intravenous use, it can be dissolved in physiological saline. For other routes or higher concentrations, organic solvents may be necessary. This compound is soluble in DMSO at approximately 15-91 mg/mL, in ethanol at about 0.3 mg/mL, and in dimethylformamide (DMF) at around 25 mg/mL.[1] For in vivo injections, a common formulation involves dissolving Sivelestat in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[2] It is crucial to ensure that the final concentration of any organic solvent is low enough to not cause physiological effects.[1] Aqueous solutions are not recommended to be stored for more than a day.[1]

Q2: I'm observing high variability in my results. What could be the cause?

A2: High variability in animal studies can stem from several factors:

  • Drug Preparation and Stability: Ensure this compound is fully dissolved and the solution is freshly prepared for each experiment, as aqueous solutions can be unstable.[1] Inconsistent preparation can lead to inaccurate dosing.

  • Administration Technique: The route and consistency of administration are critical. For instance, with intraperitoneal injections, ensure the injection is not administered into the intestines or other organs. For intravenous infusions, maintain a consistent rate.

  • Animal Model Consistency: The method used to induce the disease model (e.g., LPS or cecal ligation and puncture) should be highly standardized to minimize variability between animals.

  • Animal Handling and Stress: Stress can significantly impact inflammatory responses. Ensure all animals are handled consistently and that experimental procedures are performed to minimize stress.

Q3: What are the typical dosages of this compound used in different animal species?

A3: Dosages vary significantly depending on the animal species, the disease model, and the route of administration. For a detailed breakdown of dosages used in published studies, please refer to the "Quantitative Data Summary" tables below. As a general starting point, doses in rats have ranged from 10 mg/kg to 100 mg/kg, while in mice, a common dose is 100 mg/kg administered intraperitoneally.

Q4: Are there any known side effects of this compound in animals?

A4: The provided research primarily focuses on the therapeutic effects of Sivelestat in models of acute injury and inflammation. While these studies do not highlight significant adverse effects at the reported therapeutic doses, it is good practice to include a control group that receives only the vehicle to monitor for any potential vehicle-induced effects. Always monitor animals for signs of distress or adverse reactions following administration.

Quantitative Data Summary

The following tables summarize dosages and effects of this compound across different animal species and experimental models.

Table 1: this compound Administration Protocols in Rodents

Animal SpeciesDisease ModelRoute of AdministrationDosageKey Findings
Rat Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI)Intraperitoneal10 mg/kg and 30 mg/kgDose-dependent reduction in inflammatory response and upregulation of ACE2 and Ang-(1-7).
Rat Severe Burns and ALIIntravenousNot specifiedImproved PaO2, decreased lung water content and pathological score.
Rat Klebsiella pneumoniae-induced ALINot specifiedNot specifiedAlleviated oxidative damage and inflammation via JNK/NF-κB and Nrf2/HO-1 pathways.
Rat Sepsis-induced ALIIntraperitonealNot specifiedInhibited the release of apoptotic and inflammatory factors via the PI3K/AKT/mTOR pathway.
Mouse Acute Exacerbation of Pulmonary FibrosisIntraperitoneal100 mg/kg dailyAlleviated symptoms by reducing inflammation, oxidative stress, and apoptosis.
Mouse Radiation-induced Lung InjuryNot specifiedNot specifiedReduced lung injury by suppressing neutrophil elastase activity.
Hamster Complement-mediated Lung InjuryIntravenous infusion0.1, 0.3, and 1 mg/kg/hDose-dependently attenuated the increase in lung vascular permeability.

Table 2: this compound Administration Protocols in Other Animal Species

Animal SpeciesDisease ModelRoute of AdministrationDosageKey Findings
Dog Lung Ischemia-Reperfusion InjuryIntravenous10 mg/kg bolus, followed by 10 mg/kg/h continuous infusionAmeliorated lung reperfusion injury.
Dog Severe Burn-Blast Combined InjuryIntravenous infusion0.5 mg·kg⁻¹·h⁻¹ (low dose) and 2.0 mg·kg⁻¹·h⁻¹ (high dose)High dose improved blood gas analysis, ameliorated pulmonary edema, and lowered pro-inflammatory mediators.
Rabbit Endotoxemia and Cardiopulmonary Bypass-induced ALIContinuous infusionNot specifiedPrevented acute lung injury.
Pig (neonatal) Cardiopulmonary Bypass-induced ALIIntravenous2 mg/kg/hReduced neutrophil induction and activation in the lung and improved oxygenation.
Pig Lipopolysaccharide-stimulated whole blood (ex vivo)Not specifiedNot specifiedSuppressed the production of IL-1β by myeloid cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats
  • Animal Model: Use male Sprague-Dawley rats.

  • Acclimatization: Allow rats to acclimatize for at least three days with ad libitum access to food and water.

  • Grouping: Randomize rats into control, LPS model, and Sivelestat treatment groups.

  • Sivelestat Administration: Administer this compound (e.g., 10 or 30 mg/kg) via intraperitoneal injection 30 minutes before LPS challenge. The control group should receive a vehicle injection.

  • ALI Induction: Anesthetize the rats and instill LPS intratracheally to induce lung injury.

  • Monitoring and Analysis: At specified time points post-LPS administration, collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell counts and cytokine levels (e.g., TNF-α, IL-6). Harvest lung tissue for histological analysis and to assess lung wet/dry ratio as an indicator of edema.

Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Rats
  • Animal Model: Use male Sprague-Dawley rats.

  • Sivelestat Administration: Immediately after the CLP procedure, administer this compound (e.g., 50 or 100 mg/kg) via intraperitoneal injection.

  • CLP Procedure: Anesthetize the rat, and under sterile conditions, make a midline laparotomy to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it with a needle to induce sepsis.

  • Post-operative Care: Suture the abdominal wall and provide fluid resuscitation and analgesia as per your institution's animal care guidelines.

  • Outcome Measures: Monitor survival rates. At predetermined endpoints, collect blood samples to measure serum levels of inflammatory markers (e.g., TNF-α, IL-1β) and kidney function markers (e.g., BUN, creatinine). Harvest organs for histological examination.

Signaling Pathways and Mechanisms of Action

This compound exerts its protective effects by modulating several key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Pathways

Sivelestat has been shown to inhibit the activation of NF-κB, a central regulator of inflammation. By preventing the phosphorylation and subsequent degradation of IκBα, Sivelestat blocks the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6. This mechanism is often triggered upstream by Toll-like receptor 4 (TLR4) activation, particularly in models of LPS-induced injury.

G cluster_inflammation Inflammatory Cascade LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Sivelestat Sivelestat Sivelestat->NFkB Inhibits

Caption: Sivelestat inhibits the TLR4/NF-κB signaling pathway.

Activation of Antioxidant Pathways

Sivelestat can also enhance the cellular antioxidant response by activating the Nrf2/HO-1 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes. Sivelestat promotes the nuclear translocation of Nrf2, leading to increased production of heme oxygenase-1 (HO-1) and other antioxidant proteins, which helps to mitigate oxidative stress.

G cluster_antioxidant Antioxidant Response OxidativeStress Oxidative Stress Nrf2 Nrf2 OxidativeStress->Nrf2 Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc Translocation HO1 HO-1 Expression Nrf2_nuc->HO1 Induces Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes Sivelestat Sivelestat Sivelestat->Nrf2_nuc Promotes

Caption: Sivelestat promotes the Nrf2/HO-1 antioxidant pathway.

Modulation of Cell Survival Pathways

In some contexts, Sivelestat has been shown to influence the PI3K/AKT/mTOR pathway, which is critical for cell survival and proliferation. By inhibiting this pathway, Sivelestat can reduce the release of certain apoptotic and inflammatory factors.

G cluster_survival Cell Survival Pathway GrowthFactors Growth Factors/ Stress PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival/ Inflammation mTOR->CellSurvival Sivelestat Sivelestat Sivelestat->PI3K Inhibits

Caption: Sivelestat can inhibit the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for evaluating Sivelestat in an animal model of acute lung injury.

G cluster_workflow Experimental Workflow start Start: Animal Acclimatization grouping Randomize into Groups (Control, Model, Sivelestat) start->grouping treatment Administer Sivelestat or Vehicle grouping->treatment induction Induce Disease Model (e.g., LPS Instillation) treatment->induction monitoring Monitor Animals (e.g., Survival, Weight) induction->monitoring endpoint Endpoint: Sample Collection (BALF, Blood, Tissue) monitoring->endpoint analysis Data Analysis (Histology, ELISA, PCR) endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: A generalized experimental workflow for in vivo Sivelestat studies.

References

Technical Support Center: Overcoming Sivelestat Sodium Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Sivelestat sodium in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective competitive inhibitor of neutrophil elastase (NE).[1][2] By binding to the active site of NE, Sivelestat prevents the degradation of extracellular matrix proteins, thereby mitigating tissue damage associated with excessive NE activity.[3]

Q2: We are observing a diminished response to Sivelestat in our in vitro model over time. What are the potential causes?

A2: Reduced efficacy of Sivelestat in vitro could stem from several factors:

  • Development of cellular resistance: Prolonged exposure to a drug can lead to the selection of a resistant cell population.

  • Activation of compensatory signaling pathways: Cells may upregulate pro-inflammatory or pro-survival pathways to counteract the effects of NE inhibition.

  • Formation of Neutrophil Extracellular Traps (NETs): NE can become sequestered within NETs, shielding it from inhibitors like Sivelestat.[4][5]

  • Degradation of the compound: Sivelestat in solution may degrade over time, especially with repeated freeze-thaw cycles or improper storage.

Q3: Could upregulation of endogenous protease inhibitors contribute to acquired resistance?

A3: Yes, it is a plausible mechanism. Cells may respond to the pharmacological inhibition of neutrophil elastase by upregulating the expression of endogenous inhibitors such as Secretory Leukocyte Peptidase Inhibitor (SLPI) or Alpha-1 Antitrypsin (AAT).[6][7][8][9] This would create a competitive environment, potentially reducing the efficacy of Sivelestat.

Q4: What are the key signaling pathways modulated by Sivelestat that we should investigate in case of suspected resistance?

A4: Sivelestat has been shown to modulate several key inflammatory and survival pathways. When investigating resistance, it is crucial to assess the activation status of the following:

  • JNK/NF-κB pathway: Sivelestat typically inhibits this pro-inflammatory pathway. Persistent activation despite treatment may indicate resistance.

  • Nrf2/HO-1 pathway: Sivelestat can activate this antioxidant response pathway. A failure to induce this pathway could be linked to a lack of efficacy.

  • PI3K/AKT/mTOR pathway: This is a critical pro-survival pathway. Its constitutive activation could confer resistance to Sivelestat-induced anti-proliferative or pro-apoptotic effects.

  • TGF-β/Smad pathway: In some contexts, Sivelestat can inhibit this pathway, which is involved in fibrosis and inflammation.

Troubleshooting Guides

Issue 1: Decreased Sivelestat Efficacy in Cell-Based Assays
Possible Cause Troubleshooting Steps
1. Development of a Resistant Cell Population Confirm Resistance: Perform a dose-response curve (e.g., using an MTT assay) to compare the IC50 value of Sivelestat in the suspected resistant cell line versus the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates resistance. Isolate Resistant Clones: If resistance is confirmed, consider isolating single-cell clones from the resistant population for further characterization.[10] Investigate Resistance Mechanisms: Analyze the resistant clones for changes in the expression or activation of key signaling proteins (see Issue 2).
2. Suboptimal Compound Stability/Activity Prepare Fresh Solutions: Always prepare fresh working dilutions of Sivelestat from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. Verify Stock Concentration: If possible, verify the concentration and purity of your Sivelestat stock using an appropriate analytical method. Optimize In Vitro Concentration: The effective concentration of Sivelestat can vary between cell types. A typical starting range for in vitro studies is 10-100 µg/mL.[11]
3. Assay-Specific Issues Cell Seeding Density: Ensure that the cell seeding density is optimal and consistent across all wells, as this can affect drug sensitivity. Incubation Time: Optimize the drug incubation time. For some assays, a longer or shorter exposure may be necessary to observe an effect. Vehicle Control: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).
Issue 2: Persistent Pro-inflammatory Signaling Despite Sivelestat Treatment
Possible Cause Troubleshooting Steps
1. Upregulation of Compensatory Pathways (e.g., PI3K/AKT) Western Blot Analysis: Perform western blotting to assess the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT, p-mTOR) in both sensitive and resistant cells, with and without Sivelestat treatment. An increase in the basal phosphorylation or a lack of dephosphorylation in response to Sivelestat in resistant cells would support this mechanism.[12][13][14][15] Combination Therapy: In your experimental model, consider combining Sivelestat with a known inhibitor of the PI3K/AKT pathway to see if this restores sensitivity.
2. Altered NF-κB Activation Dynamics Immunofluorescence Microscopy: Use immunofluorescence to visualize the subcellular localization of the NF-κB p65 subunit. In resistant cells, you may observe persistent nuclear translocation of p65 even in the presence of Sivelestat.[16][17][18][19][20] Upstream Kinase Analysis: Investigate the activation status of kinases upstream of NF-κB, such as IKKα/β, using western blotting.

Data Presentation

Table 1: Sivelestat IC50 Values in Different Experimental Contexts

Cell Line / ModelSivelestat IC50Comments
Human Neutrophil Elastase (purified)44 nMCompetitive inhibitor.[1][2]
TMK-1 Gastric Cancer Cells (NE-induced proliferation)>10 µg/mLInhibition of neutrophil elastase-induced cell proliferation in the presence of serum.[11]
Hypothetical Sivelestat-Resistant Cell Line>100 µg/mLA significant increase in the IC50 value compared to the parental cell line would be indicative of acquired resistance.

Table 2: Expected Changes in Protein Expression/Activation in Sivelestat-Sensitive vs. -Resistant Models

ProteinExpected Change in Sensitive Model with SivelestatPotential Observation in Resistant Model with Sivelestat
p-JNKDecreaseNo change or paradoxical increase
p-p65 (NF-κB)DecreaseNo change or paradoxical increase
Nrf2Increase in nuclear fractionNo significant increase
HO-1IncreaseNo significant increase
p-AKTDecreaseNo change or paradoxical increase
p-mTORDecreaseNo change or paradoxical increase

Experimental Protocols

Protocol 1: Induction of Sivelestat Resistance In Vitro

This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating concentrations of Sivelestat.[10][21][22][23][24]

  • Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of Sivelestat on the parental cell line using a cell viability assay (e.g., MTT assay).

  • Initial Exposure: Culture the parental cells in a medium containing Sivelestat at a concentration equal to the IC50.

  • Monitor Cell Viability: Monitor the cells daily. Initially, a significant amount of cell death is expected.

  • Recovery and Confluence: Replace the medium with fresh Sivelestat-containing medium every 2-3 days. Allow the surviving cells to recover and reach 70-80% confluence.

  • Dose Escalation: Once the cells are proliferating steadily at the current concentration, subculture them and increase the Sivelestat concentration by 1.5- to 2-fold.

  • Repeat Cycles: Repeat steps 3-5 for several cycles over a period of weeks to months.

  • Confirmation of Resistance: Periodically, test the cell population for a shift in the Sivelestat IC50 compared to the parental cell line. A stable, significant increase in the IC50 indicates the development of a resistant cell line.

  • Cryopreservation: Cryopreserve vials of the resistant cell line at various stages of development.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic or anti-proliferative effects of Sivelestat.[25][26][27][28]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of Sivelestat. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for PI3K/AKT Pathway Activation

This protocol details the detection of phosphorylated AKT as a marker of PI3K/AKT pathway activation.[12][13][14][15]

  • Sample Preparation: Treat Sivelestat-sensitive and -resistant cells with and without the drug for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Protocol 4: Neutrophil Elastase (NE) Activity Assay (Fluorometric)

This protocol is for measuring the enzymatic activity of NE in biological samples.[29][30][31][32][33]

  • Sample Preparation: Prepare your samples (e.g., cell culture supernatant, cell lysate) in the provided NE Assay Buffer in a 96-well black plate.

  • Standard Curve: Prepare a standard curve using the provided NE enzyme standard.

  • Substrate Addition: Add the NE substrate mix to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence in kinetic mode at 37°C with excitation at 380 nm and emission at 500 nm. Record readings every 1-2 minutes for 10-20 minutes.

  • Data Analysis: Choose two time points within the linear range of the reaction and calculate the change in fluorescence over time. Determine the NE activity in your samples by comparing the rate to the standard curve.

Visualizations

Sivelestat_Signaling_Pathways cluster_inflammation Pro-inflammatory Signaling cluster_survival Pro-survival Signaling cluster_antioxidant Antioxidant Response JNK JNK NFkB NF-κB JNK->NFkB activates PI3K PI3K AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 induces Sivelestat Sivelestat Sivelestat->Nrf2 activates (indirectly) NE Neutrophil Elastase Sivelestat->NE inhibits NE->JNK activates NE->PI3K activates

Caption: Key signaling pathways modulated by Sivelestat.

Resistance_Workflow start Reduced Sivelestat Efficacy Observed ic50_test Perform IC50 Assay (e.g., MTT) start->ic50_test resistance_confirmed Resistance Confirmed (IC50 Increased) ic50_test->resistance_confirmed Yes no_resistance No Resistance (IC50 Unchanged) ic50_test->no_resistance No mechanism_investigation Investigate Resistance Mechanisms resistance_confirmed->mechanism_investigation troubleshoot_assay Troubleshoot Assay Conditions (Compound stability, cell density, etc.) no_resistance->troubleshoot_assay western_blot Western Blot for Signaling Pathways (p-AKT, p-NFkB) mechanism_investigation->western_blot if_staining Immunofluorescence for NF-kB Translocation mechanism_investigation->if_staining activity_assay NE Activity Assay mechanism_investigation->activity_assay combination_therapy Test Combination Therapy (e.g., with PI3K inhibitor) western_blot->combination_therapy

Caption: Experimental workflow for troubleshooting Sivelestat resistance.

References

Validation & Comparative

Sivelestat Sodium Versus Other Neutrophil Elastase Inhibitors in Preclinical ARDS Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sivelestat sodium and other neutrophil elastase inhibitors based on their performance in preclinical models of Acute Respiratory Distress Syndrome (ARDS). The information is compiled from various experimental studies to aid in research and development decisions.

Executive Summary

Neutrophil elastase (NE) is a key mediator in the pathogenesis of ARDS, making it a critical therapeutic target. This compound, a specific NE inhibitor, has been extensively studied in various animal models of ARDS, demonstrating beneficial effects on lung injury, inflammation, and pulmonary edema. While direct comparative preclinical studies are limited, this guide consolidates available data on sivelestat and other NE inhibitors, such as BAY 85-8501 and Alvelestat (AZD9668), to offer insights into their relative efficacy and mechanisms of action.

Data Presentation

The following tables summarize quantitative data from preclinical studies on the effects of different neutrophil elastase inhibitors in rodent models of ARDS, primarily induced by lipopolysaccharide (LPS).

Table 1: Effect of this compound on Lung Injury Parameters in LPS-Induced ARDS in Rats

ParameterControl/ShamLPS/VehicleThis compound TreatmentReference
Lung Wet/Dry (W/D) Ratio 3.85 ± 0.329.05 ± 1.027.39 ± 0.32 (10 mg/kg) / 6.76 ± 2.01 (Early admin.)[1]
BALF Protein (mg/mL) 2.34 ± 0.4723.01 ± 3.9618.38 ± 2.00 (10 mg/kg) / 15.57 ± 2.32 (Early admin.)[1]
BALF Neutrophils (x10⁴ cells/mL) 0.89 ± 0.937.67 ± 1.415.56 ± 1.13 (10 mg/kg) / 3.89 ± 1.05 (Early admin.)[1]
Serum TNF-α (pg/mL) at 12h ~50~350~250 (10 mg/kg) / ~150 (30 mg/kg)[1]
Serum IL-6 (pg/mL) at 12h ~100~800~600 (10 mg/kg) / ~400 (30 mg/kg)[1]

Table 2: Effect of BAY 85-8501 on Lung Injury Parameters in Human Neutrophil Elastase (HNE)-Induced ALI in Mice

ParameterVehicleHNEBAY 85-8501 (1 mg/kg)Reference
Hemoglobin in BALF (µg/mL) ~0~100~20[2]
Neutrophils in BALF (x10³/mL) ~10~150~50[2]

Note: Data for Alvelestat (AZD9668) in preclinical ARDS models with comparable quantitative endpoints was limited in the reviewed literature. Much of the available data focuses on its use in other respiratory diseases like Alpha-1 Antitrypsin Deficiency.

Experimental Protocols

This compound in LPS-Induced ARDS in Rats
  • Animal Model : Male Sprague-Dawley or Wistar rats are commonly used.[3][4]

  • Induction of ARDS : Acute lung injury is induced by intraperitoneal (i.p.) or intratracheal administration of lipopolysaccharide (LPS) from E. coli. A typical i.p. dose is 4 mg/kg.[5][6]

  • Inhibitor Administration : this compound is administered, often intraperitoneally, at varying doses (e.g., 6, 10, or 15 mg/kg) typically 1 hour after LPS injection.[5][6] In some protocols, an "early administration" group receives the inhibitor 30 minutes before and at the initiation of the injury stimulus.[1]

  • Assessment of Lung Injury :

    • Lung Wet-to-Dry (W/D) Ratio : This is a measure of pulmonary edema. Lungs are excised, weighed immediately ("wet" weight), and then dried in an oven until a constant weight is achieved ("dry" weight).[1]

    • Bronchoalveolar Lavage (BAL) Fluid Analysis : The trachea is cannulated, and the lungs are lavaged with sterile saline. The collected fluid is analyzed for total and differential cell counts (particularly neutrophils) and total protein concentration as an indicator of alveolar-capillary barrier permeability.[1]

    • Histopathology : Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for histological changes such as inflammatory cell infiltration, alveolar wall thickening, and edema.[3]

    • Cytokine Analysis : Blood serum or BAL fluid is collected to measure the levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA.[3]

BAY 85-8501 in HNE-Induced ALI in Mice
  • Animal Model : The specific mouse strain was not detailed in the available graphic, but rodent models are standard.[2][7]

  • Induction of ALI : Acute lung injury is induced by the administration of human neutrophil elastase (HNE) to directly assess the inhibitory effect on the target enzyme.[2]

  • Inhibitor Administration : BAY 85-8501 is administered, and its effect on HNE-induced injury is compared to a vehicle control.[2]

  • Assessment of Lung Injury :

    • Hemoglobin in BALF : The concentration of hemoglobin in the bronchoalveolar lavage fluid is measured as an indicator of lung hemorrhage and vascular injury.[2]

    • Neutrophil Count in BALF : The number of neutrophils in the BAL fluid is quantified to assess the inflammatory response.[2]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating key signaling pathways in ARDS, a typical experimental workflow for preclinical studies, and the logical relationship of neutrophil elastase inhibitors' mechanism of action.

NE_Signaling_Pathway cluster_stimulus Initial Insult (e.g., LPS) cluster_activation Cellular Activation cluster_mediators Inflammatory Mediators cluster_injury Lung Injury LPS LPS Macrophage Macrophage LPS->Macrophage Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Macrophage->Cytokines Neutrophil_Activation Neutrophil Activation NE Neutrophil Elastase (NE) Neutrophil_Activation->NE Cytokines->Neutrophil_Activation Endothelial_Damage Endothelial Damage & Increased Permeability NE->Endothelial_Damage Epithelial_Damage Epithelial Damage NE->Epithelial_Damage ECM_Degradation ECM Degradation NE->ECM_Degradation ARDS ARDS Endothelial_Damage->ARDS Epithelial_Damage->ARDS ECM_Degradation->ARDS Sivelestat Sivelestat & Other NE Inhibitors Sivelestat->NE Experimental_Workflow cluster_treatment Treatment Protocol cluster_endpoints Data Collection Animal_Acclimation Animal Acclimation (e.g., Rats, 3 days) Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Group_Sham Sham Group (Saline) Randomization->Group_Sham Group_Vehicle Vehicle Group (LPS + Saline) Randomization->Group_Vehicle Group_Inhibitor Inhibitor Group (LPS + Sivelestat) Randomization->Group_Inhibitor LPS_Induction ARDS Induction (Intratracheal/IP LPS) Group_Vehicle->LPS_Induction Group_Inhibitor->LPS_Induction Endpoint_Analysis Endpoint Analysis (e.g., 24h post-LPS) LPS_Induction->Endpoint_Analysis BALF BALF Analysis (Cells, Protein) Endpoint_Analysis->BALF WD_Ratio Lung W/D Ratio Endpoint_Analysis->WD_Ratio Histology Histopathology Endpoint_Analysis->Histology Cytokines Serum Cytokines Endpoint_Analysis->Cytokines Logical_Relationship cluster_effects Pathophysiological Effects Neutrophil_Activation Neutrophil Activation in Lung NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release Tissue_Damage Tissue Damage (ECM Degradation) NE_Release->Tissue_Damage Inflammation Amplification of Inflammation NE_Release->Inflammation ARDS_Progression ARDS Progression Tissue_Damage->ARDS_Progression Inflammation->ARDS_Progression NE_Inhibitor NE Inhibitor (e.g., Sivelestat) Inhibition_Block Inhibition of NE Activity NE_Inhibitor->Inhibition_Block Inhibition_Block->NE_Release

References

A Comparative Guide to Neutrophil Elastase Inhibitors: Validating the Specificity of Sivelestat Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a highly specific enzyme inhibitor is paramount to achieving targeted therapeutic effects while minimizing off-target activities. This guide provides an objective comparison of Sivelestat sodium, a selective neutrophil elastase inhibitor, with other alternatives, supported by experimental data.

This compound is a synthetic, competitive inhibitor of neutrophil elastase, an enzyme implicated in the pathology of various inflammatory conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2] Its therapeutic efficacy is intrinsically linked to its high specificity for neutrophil elastase over other structurally similar serine proteases.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of this compound compared to other notable neutrophil elastase inhibitors, Alvelestat (AZD9668) and Freselestat (ONO-6818). Potency is represented by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), where lower values indicate greater potency. Selectivity is demonstrated by significantly higher IC50 or Ki values for other serine proteases.

InhibitorTarget ProteaseIC50 (nM)Ki (nM)Selectivity Profile
This compound Human Neutrophil Elastase 44 [3][4]200 [1][4]Does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G, even at 100 µM. [1]
Alvelestat (AZD9668)Human Neutrophil Elastase12[4][5]9.4[1][5]At least 600-fold more selective for neutrophil elastase over other serine proteases.[1][5]
Freselestat (ONO-6818)Human Neutrophil Elastase-12.2[6][7][8]>100-fold less active against trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, and cathepsin G.[1][6][8]

Signaling Pathways and Mechanisms

Sivelestat exerts its anti-inflammatory effects not only through direct inhibition of neutrophil elastase but also by modulating downstream signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene expression, by preventing the phosphorylation of its inhibitor, IκB.[9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Phosphorylation Phosphorylation Receptor->Phosphorylation Signal Transduction Neutrophil Elastase (NE) Neutrophil Elastase (NE) Inactive NE-Sivelestat Complex Inactive NE-Sivelestat Complex IkB-NF-kB Complex IkB-NF-kB Complex Neutrophil Elastase (NE)->IkB-NF-kB Complex Contributes to IkB degradation Sivelestat Sivelestat Sivelestat->Neutrophil Elastase (NE) Competitive Inhibition IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB Complex->NF-kB IkB Phosphorylation & Degradation Phosphorylation->IkB-NF-kB Complex Activates IKK Transcription Transcription NF-kB_n->Transcription Inflammatory Genes Inflammatory Genes Transcription->Inflammatory Genes Start Start: Inhibitor Candidate Primary_Screen Primary Screen: Inhibition of Neutrophil Elastase Start->Primary_Screen Dose_Response Dose-Response Curve & IC50 Determination Primary_Screen->Dose_Response Selectivity_Panel Selectivity Profiling: Panel of Serine Proteases Dose_Response->Selectivity_Panel Data_Analysis Data Analysis: Compare IC50 Values Selectivity_Panel->Data_Analysis High_Selectivity High Selectivity? Data_Analysis->High_Selectivity Further_Development Proceed to Further Development High_Selectivity->Further_Development Yes Optimization Lead Optimization or Re-screening High_Selectivity->Optimization No

References

A Comparative Guide to Elastase Inhibition: Sivelestat Sodium vs. Elastase-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two compounds associated with elastase inhibition: Sivelestat sodium and Elastase-IN-3. While both are linked to the modulation of elastase activity, their mechanisms of action and primary targets differ fundamentally. This document aims to clarify these distinctions to aid researchers in selecting the appropriate tool for their specific scientific inquiries.

Executive Summary

This compound is a potent, direct, and competitive inhibitor of human neutrophil elastase (HNE), an enzyme deeply implicated in the pathology of various inflammatory diseases. In contrast, Elastase-IN-3 is not a direct inhibitor of HNE. Instead, it functions as an inhibitor of the Pseudomonas aeruginosa quorum sensing system, specifically targeting the LasR protein. This action indirectly leads to a reduction in the production of elastase by this bacterium. Therefore, the choice between these two molecules is contingent on the research focus: this compound is the appropriate choice for studies on the direct inhibition of human neutrophil elastase, while Elastase-IN-3 is relevant for investigating virulence factor production in Pseudomonas aeruginosa.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative and qualitative differences between this compound and Elastase-IN-3.

FeatureThis compoundElastase-IN-3
Primary Target Human Neutrophil Elastase (HNE)[1]LasR protein in Pseudomonas aeruginosa quorum sensing system[2][3]
Mechanism of Action Direct, competitive inhibition of HNE's active site[1]Inhibition of LasR, leading to decreased transcription of virulence factors, including elastase[2]
IC50 Value (HNE) 44 nM[4]Not Applicable; does not directly inhibit HNE[2]
Ki Value (HNE) 200 nMNot Applicable
Therapeutic Application Investigated for acute lung injury (ALI) and acute respiratory distress syndrome (ARDS)[4]Potential as an anti-virulence agent against Pseudomonas aeruginosa infections
Effect on Host Inflammation Directly mitigates HNE-mediated tissue damage and inflammation[1]Indirectly reduces inflammation by decreasing bacterial virulence factor production

Mechanism of Action and Signaling Pathways

This compound: Direct Inhibition of Human Neutrophil Elastase

This compound functions by directly binding to the active site of human neutrophil elastase. This competitive inhibition prevents HNE from degrading components of the extracellular matrix, such as elastin, thereby reducing tissue damage and the inflammatory cascade associated with excessive HNE activity.[1] The downstream effects of Sivelestat's inhibitory action include the modulation of inflammatory signaling pathways such as the NF-κB and PI3K/AKT/mTOR pathways.[5][6]

Sivelestat_Pathway cluster_Neutrophil Neutrophil cluster_ECM Extracellular Matrix cluster_Inhibitor Inhibition Inflammatory Stimuli Inflammatory Stimuli Neutrophil Activation Neutrophil Activation Inflammatory Stimuli->Neutrophil Activation HNE Release HNE Release Neutrophil Activation->HNE Release ECM Degradation ECM Degradation HNE Release->ECM Degradation catalyzes ECM Proteins (Elastin) ECM Proteins (Elastin) ECM Proteins (Elastin)->ECM Degradation Tissue Damage & Inflammation Tissue Damage & Inflammation ECM Degradation->Tissue Damage & Inflammation Sivelestat Sivelestat Sivelestat->HNE Release inhibits

Figure 1. Sivelestat's direct inhibition of HNE.
Elastase-IN-3: Indirect Inhibition of Pseudomonas aeruginosa Elastase Production

Elastase-IN-3 does not interact with elastase directly. Instead, it targets the LasR protein, a key transcriptional regulator in the quorum sensing system of Pseudomonas aeruginosa. By inhibiting LasR, Elastase-IN-3 prevents the expression of multiple virulence factors, including the elastase encoded by the lasB gene.[2][7] This "anti-virulence" approach aims to disarm the pathogen rather than kill it, which may reduce the selective pressure for developing antibiotic resistance.

ElastaseIN3_Pathway cluster_Pseudomonas Pseudomonas aeruginosa cluster_Inhibitor Inhibition Autoinducer Autoinducer LasR Protein LasR Protein Autoinducer->LasR Protein binds to lasB Gene Transcription lasB Gene Transcription LasR Protein->lasB Gene Transcription activates Elastase Production Elastase Production lasB Gene Transcription->Elastase Production Virulence & Tissue Damage Virulence & Tissue Damage Elastase Production->Virulence & Tissue Damage Elastase-IN-3 Elastase-IN-3 Elastase-IN-3->LasR Protein inhibits

Figure 2. Elastase-IN-3's indirect inhibition of elastase production.

Experimental Protocols

In Vitro Human Neutrophil Elastase Inhibition Assay

This protocol is designed to determine the inhibitory potential of a compound against purified human neutrophil elastase.

HNE_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate HNE with Inhibitor Incubate HNE with Inhibitor Prepare Reagents->Incubate HNE with Inhibitor Add Fluorogenic Substrate Add Fluorogenic Substrate Incubate HNE with Inhibitor->Add Fluorogenic Substrate Measure Fluorescence Measure Fluorescence Add Fluorogenic Substrate->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50 End End Calculate IC50->End

Figure 3. Workflow for HNE inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified human neutrophil elastase in an appropriate buffer (e.g., 20 mM Sodium Acetate, pH 5.0).

    • Prepare a stock solution of the test inhibitor (e.g., this compound) and a vehicle control in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of a fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a fixed concentration of human neutrophil elastase to each well.

    • Add serial dilutions of the test inhibitor or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm, emission at 460 nm). The rate of fluorescence increase is proportional to the elastase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound and Elastase-IN-3 are valuable research tools, but their applications are distinct. This compound is a well-characterized, direct inhibitor of human neutrophil elastase, making it suitable for studying the role of HNE in inflammatory processes and for screening for novel HNE inhibitors. In contrast, Elastase-IN-3 is an inhibitor of the Pseudomonas aeruginosa quorum sensing system and serves as a tool for investigating bacterial virulence and the development of anti-virulence therapies. A clear understanding of their disparate mechanisms of action is paramount for the design of robust and meaningful experiments.

References

Sivelestat Sodium in Acute Lung Injury: A Comparative Meta-Analysis of Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the efficacy of sivelestat sodium, a selective neutrophil elastase inhibitor, in the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Drawing on data from multiple clinical trials and preclinical studies, we present a comparative overview of its clinical utility, alongside a detailed exploration of its molecular mechanisms of action.

Efficacy of Sivelestat: A Quantitative Overview

Mortality Outcomes

Recent meta-analyses have shown conflicting results regarding the impact of sivelestat on mortality in ALI/ARDS patients. A 2023 meta-analysis suggested a significant reduction in 28-30 day mortality (RR = 0.81, 95% CI = 0.66–0.98, p = 0.03)[1][2][3]. In contrast, an earlier meta-analysis did not find a significant difference in mortality (RR: 0.94; 95% CI: 0.71–1.23; P = 0.718)[4]. These discrepancies may be attributable to variations in patient populations, the timing of sivelestat administration, and the severity of illness. One meta-analysis focusing on patients with septic ARDS found a significant reduction in all-cause mortality (OR = 0.61; 95% CI 0.51–0.73)[5].

Meta-Analysis (Year)Number of StudiesTotal PatientsOutcomeResult (Risk Ratio/Odds Ratio [95% CI])p-valueCitation
Liu et al. (2023)15205028-30 Day Mortality0.81 [0.66–0.98]0.03[1][2][3]
Unnamed (2017)680428-30 Day Mortality0.94 [0.71–1.23]0.718[4]
Unnamed (Septic ARDS)17-All-Cause Mortality0.61 [0.51–0.73]-[5]
Respiratory Function and Clinical Course

Sivelestat has demonstrated a more consistent positive effect on respiratory function and other clinical outcomes. Multiple meta-analyses have reported improvements in the PaO2/FiO2 ratio, a key indicator of oxygenation. One study found that sivelestat therapy might increase the PaO2/FiO2 level (SMD: 0.87; 95% CI: 0.39 to 1.35; P < 0.001)[4]. Another reported an improvement in the oxygenation index on day 3 (SMD = 0.88, 95% CI = 0.39–1.36, p = 0.0004)[1][3]. Furthermore, treatment with sivelestat has been associated with a reduction in the duration of mechanical ventilation and ICU stays[1][3]. A multicenter clinical trial showed that the ventilation days in the sivelestat group were shortened by an average of 3.5 days compared with the conventional treatment group[6].

Meta-Analysis/Study (Year)OutcomeResult (Standardized Mean Difference [95% CI] or Mean Difference)p-valueCitation
Unnamed (2017)PaO2/FiO2 Level0.87 [0.39 to 1.35]< 0.001[4]
Liu et al. (2023)Oxygenation Index (Day 3)0.88 [0.39–1.36]0.0004[1][3]
Liu et al. (2023)Mechanical Ventilation TimeSMD = -0.32 [-0.60 to -0.04]0.02[1][3]
Liu et al. (2023)ICU StaysSMD = -0.72 [-0.92 to -0.52]< 0.00001[1][3]
Unnamed Multicenter TrialVentilation Days3.5 days shorter-[6]

Experimental Protocols

The methodologies employed in clinical and preclinical studies of sivelestat vary. Below are summaries of typical experimental protocols.

Clinical Trial Protocol
  • Patient Population: Adult patients diagnosed with ALI or ARDS, often with underlying conditions such as sepsis or systemic inflammatory response syndrome (SIRS)[7][8]. Inclusion criteria frequently specify a PaO2/FiO2 ratio within a certain range (e.g., mild-to-moderate ARDS)[7].

  • Dosing Regimen: this compound is typically administered as a continuous intravenous infusion. A common dosage is 0.2 mg/kg/h[7][9]. The duration of treatment often ranges from 5 to 14 days[7][9].

  • Control Group: The control group usually receives a placebo (e.g., normal saline) administered in the same manner as the active drug[7][8].

  • Primary Outcome Measures: Common primary outcomes include 28-day or 30-day all-cause mortality, ventilator-free days, and the change in PaO2/FiO2 ratio at a specific time point (e.g., day 3)[1][3][4][7].

  • Secondary Outcome Measures: These may include the duration of mechanical ventilation, length of ICU stay, changes in inflammatory markers, and the incidence of adverse events[1][3].

Preclinical Animal Model Protocol (LPS-induced ALI)
  • Animal Model: Male Sprague-Dawley rats are commonly used to model lipopolysaccharide (LPS)-induced ALI[10][11][12][13][14][15].

  • Induction of ALI: A single intratracheal or intraperitoneal injection of LPS is administered to induce lung injury[10][11][12][13][14][15].

  • Sivelestat Administration: Sivelestat is typically administered intraperitoneally at varying doses before or after LPS challenge to assess its therapeutic effect[11][12][14][15].

  • Outcome Measures:

    • Histopathological analysis: Lung tissue is examined for evidence of injury, such as alveolar wall thickening, inflammatory cell infiltration, and edema.

    • Biochemical analysis: Bronchoalveolar lavage fluid (BALF) and lung tissue homogenates are analyzed for levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), markers of oxidative stress (e.g., MDA, SOD), and neutrophil elastase activity.

    • Western Blot and PCR: Expression levels of proteins and genes involved in relevant signaling pathways are quantified.

    • Physiological measurements: Arterial blood gas analysis (PaO2, PaCO2) and lung wet/dry weight ratio are assessed.

Signaling Pathways and Mechanism of Action

Sivelestat's therapeutic effects extend beyond the simple inhibition of neutrophil elastase. Preclinical studies have elucidated its modulatory role in several key intracellular signaling pathways implicated in the inflammatory cascade of ALI/ARDS.

Inhibition of Pro-inflammatory Pathways

Sivelestat has been shown to attenuate the inflammatory response by inhibiting the JNK/NF-κB and PI3K/AKT/mTOR signaling pathways.

  • JNK/NF-κB Pathway: By inhibiting the activation of JNK and the subsequent nuclear translocation of NF-κB, sivelestat reduces the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[16][17].

G LPS LPS/TNF-α JNK JNK LPS->JNK p_JNK p-JNK JNK->p_JNK NFkB NF-κB p_JNK->NFkB p_NFkB p-NF-κB NFkB->p_NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p_NFkB->Cytokines Transcription Sivelestat Sivelestat Sivelestat->p_JNK Inhibits

Caption: Sivelestat inhibits the JNK/NF-κB signaling pathway.

  • PI3K/AKT/mTOR Pathway: Sivelestat has been demonstrated to suppress the activation of the PI3K/AKT/mTOR pathway, which is involved in cell survival, proliferation, and inflammation[6][11][12][14][15]. Inhibition of this pathway contributes to the reduction of the inflammatory response in ALI[11][12][14][15].

G NE Neutrophil Elastase PI3K PI3K NE->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inflammation Inflammation mTOR->Inflammation Sivelestat Sivelestat Sivelestat->NE Inhibits

Caption: Sivelestat inhibits the PI3K/AKT/mTOR signaling pathway.

Activation of Protective Pathways

In addition to its inhibitory effects, sivelestat also promotes protective mechanisms within the lungs.

  • Nrf2/HO-1 Pathway: Sivelestat activates the Nrf2/HO-1 signaling pathway, a critical antioxidant response element. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress, a key contributor to lung injury[16][17][18][19].

G Sivelestat Sivelestat Nrf2 Nrf2 Sivelestat->Nrf2 Promotes Translocation Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc HO1 HO-1 Nrf2_nuc->HO1 Upregulates Antioxidant Antioxidant Response HO1->Antioxidant G Sivelestat Sivelestat ACE2 ACE2 Sivelestat->ACE2 Upregulates Ang17 Ang-(1-7) ACE2->Ang17 MasR Mas Receptor Ang17->MasR Protection Pulmonary Protection (Anti-inflammatory) MasR->Protection

References

Sivelestat Sodium: A Comparative Guide to its Reproducibility in Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the variable efficacy of Sivelestat sodium, a neutrophil elastase inhibitor, across different laboratory and clinical settings. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current evidence, detailing experimental protocols and comparative data to shed light on the ongoing debate surrounding its therapeutic potential.

This compound, a selective inhibitor of neutrophil elastase, has been a subject of extensive research for its potential therapeutic effects in inflammatory conditions, particularly Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS). However, the reproducibility of its efficacy has been a matter of considerable debate, with studies from different laboratories and clinical trials yielding conflicting results. This guide aims to provide a clear and objective comparison of the available data to help researchers navigate the complexities of Sivelestat's performance.

The clinical efficacy of sivelestat remains controversial.[1] While some studies and meta-analyses have reported benefits such as improved oxygenation, reduced duration of mechanical ventilation, and even decreased mortality, others have failed to demonstrate a significant advantage over placebo.[2][3][4] This variability in outcomes underscores the importance of scrutinizing the methodologies and patient populations across different studies.

Comparative Efficacy of this compound in Clinical Trials for ARDS

The following table summarizes key quantitative data from various clinical trials and meta-analyses, highlighting the inconsistencies in reported outcomes.

Study/Meta-AnalysisNumber of Patients/StudiesKey Inclusion CriteriaSivelestat DosagePrimary Outcome(s)Reported Efficacy
Meta-Analysis (Iwata et al.) [2][3]8 trialsPatients with ALI/ARDSNot specified in abstract28-30 day mortalityNo significant difference in mortality. Improved short-term PaO2/FiO2 ratio.
Meta-Analysis (Sun et al.) [4]6 RCTs (804 patients)Patients with ALI/ARDSNot specified in abstract28-30 day mortality, ventilation days, ICU stayNo significant effect on mortality, ventilation days, or ICU stays. Potential improvement in PaO2/FiO2 level.
Meta-Analysis (ResearchGate) [5]15 studies (2050 patients)Patients with ALI/ARDSNot specified in abstract28-30 day mortality, mechanical ventilation time, ICU staysReduced 28-30 day mortality, shortened mechanical ventilation time and ICU stays, improved oxygenation index.
Meta-Analysis (Semantic Scholar) [6]17 studies (5062 patients)Septic patients with ARDSNot specified in abstractMortalitySignificantly reduced risk of mortality.
COVID-19 ARDS Trial [7]Not specifiedPatients with ARDS induced by COVID-190.2 mg/kg/h continuous IV infusion for up to 14 daysPaO2/FiO2 ratio on Day 3To be determined (retrospective study).
Sepsis ARDS Prevention Trial [8]238 patients (planned)Patients with sepsis at risk of ARDS0.2 mg/kg/h continuous IV infusion for up to 7 daysDevelopment of ARDS within 7 daysTo be determined (protocol).

Experimental Protocols: A Closer Look at Methodologies

The variability in clinical outcomes may be attributed to differences in experimental design. Below are detailed methodologies from key preclinical and clinical studies.

Preclinical Animal Model of Acute Lung Injury
  • Animal Model: Male Wistar rats or Syrian golden hamsters.

  • Induction of Lung Injury: Intratracheal administration of lipopolysaccharide (LPS) from Klebsiella pneumoniae or cecal ligation and perforation (CLP) to induce sepsis.[9]

  • Sivelestat Administration: Intraperitoneal or intravenous injection of this compound, often administered either before or after the induction of injury.

  • Key Parameters Measured:

    • Lung wet-to-dry weight ratio (to assess pulmonary edema).

    • Histopathological examination of lung tissue for inflammation and injury.

    • Levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in bronchoalveolar lavage fluid (BALF) and serum.[9]

    • Myeloperoxidase (MPO) activity in lung tissue as a marker of neutrophil infiltration.

    • Oxidative stress markers (e.g., malondialdehyde, superoxide dismutase).[9]

    • Survival rate.

Generalized Clinical Trial Protocol for ARDS
  • Patient Population: Adult patients meeting the Berlin criteria for mild to moderate ARDS, often with underlying conditions like sepsis or systemic inflammatory response syndrome (SIRS).[10]

  • Inclusion Criteria:

    • Age typically between 18 and 75 years.

    • Diagnosis of ARDS within a specific timeframe (e.g., 48-72 hours) before enrollment.

    • Requirement for mechanical ventilation.

  • Exclusion Criteria:

    • Severe immunosuppression.

    • Pre-existing severe chronic lung disease.

    • Moribund state with low expectation of survival.

  • Intervention: Continuous intravenous infusion of this compound (typically 0.2 mg/kg/hour) for a duration ranging from 5 to 14 days.[7][10]

  • Control Group: Placebo (e.g., normal saline) administered in a double-blind manner.

  • Primary Endpoints:

    • 28-day or 90-day all-cause mortality.[10]

    • Ventilator-free days (VFDs) at day 28.

    • Improvement in PaO2/FiO2 ratio.[7]

  • Secondary Endpoints:

    • Length of stay in the Intensive Care Unit (ICU) and hospital.

    • Incidence of organ failure.

    • Adverse events.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

G cluster_inflammation Inflammatory Stimulus (e.g., Sepsis, Trauma) cluster_neutrophil Neutrophil Activation cluster_sivelestat Sivelestat Intervention cluster_pathways Downstream Signaling Pathways Inflammatory Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory Stimulus->Neutrophil Activation Neutrophil_Elastase_Release Neutrophil Elastase Release Neutrophil->Neutrophil_Elastase_Release JNK_NFkB JNK/NF-κB Pathway (Pro-inflammatory) Neutrophil_Elastase_Release->JNK_NFkB Activation ALI_ARDS Acute Lung Injury / Acute Respiratory Distress Syndrome Neutrophil_Elastase_Release->ALI_ARDS Direct Tissue Damage Sivelestat Sivelestat Sivelestat->Neutrophil_Elastase_Release Inhibition Nrf2_HO1 Nrf2/HO-1 Pathway (Anti-oxidant/Anti-inflammatory) Sivelestat->Nrf2_HO1 Activation JNK_NFkB->ALI_ARDS Contributes to Nrf2_HO1->ALI_ARDS Protects against

Caption: Sivelestat's mechanism in ALI/ARDS.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Animal_Model Select Animal Model (e.g., Rat, Hamster) Induce_ALI Induce Acute Lung Injury (e.g., LPS, CLP) Animal_Model->Induce_ALI Randomization Randomize into Groups (Control vs. Sivelestat) Induce_ALI->Randomization Administer_Sivelestat Administer Sivelestat (Define Dose and Route) Randomization->Administer_Sivelestat Administer_Placebo Administer Placebo (e.g., Saline) Randomization->Administer_Placebo Monitor_Vitals Monitor Vital Signs and Survival Administer_Sivelestat->Monitor_Vitals Administer_Placebo->Monitor_Vitals Collect_Samples Collect Samples (BALF, Blood, Lung Tissue) Monitor_Vitals->Collect_Samples Analyze_Endpoints Analyze Endpoints (Inflammation, Injury, Oxidative Stress) Collect_Samples->Analyze_Endpoints Conclusion Draw Conclusions on Sivelestat Efficacy Analyze_Endpoints->Conclusion

References

A Comparative Guide to Neutrophil Elastase Inhibitors: Cross-Validation of Sivelestat Sodium's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sivelestat sodium, a selective neutrophil elastase inhibitor, with other key alternatives. By presenting supporting experimental data, detailed methodologies, and visual pathway diagrams, this document aims to facilitate a comprehensive understanding of Sivelestat's mechanism of action and its position within the landscape of neutrophil elastase inhibitors.

Core Mechanism of Action: Targeting Neutrophil Elastase

This compound's primary therapeutic action is the potent and selective inhibition of neutrophil elastase, a serine protease released by activated neutrophils during an inflammatory response.[1] In pathological conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), excessive neutrophil elastase activity contributes to tissue damage by degrading extracellular matrix components like elastin and cleaving proteins essential for maintaining the integrity of the alveolar-capillary barrier.[1] Sivelestat, through its competitive inhibition of this enzyme, mitigates these destructive processes.[2]

Comparative Efficacy of Neutrophil Elastase Inhibitors

The in vitro potency of neutrophil elastase inhibitors is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), where lower values indicate higher potency. The following table summarizes the available data for this compound and its key comparators, Alvelestat (AZD9668) and Freselestat.

InhibitorType of InhibitionIC50 (Human Neutrophil Elastase)Ki (Human Neutrophil Elastase)Selectivity
This compound Competitive19-49 nM[3]~200 nM[2]Highly selective for neutrophil elastase over other proteases like trypsin, thrombin, and plasmin.[2]
Alvelestat (AZD9668) Reversible, Competitive12 nM[4]9.4 nM[4][5]At least 600-fold more selective for neutrophil elastase over other serine proteases.[4]
Freselestat Not specified in detailNot available12.2 nM[6][7]>100-fold less active against other proteases like trypsin, proteinase 3, and cathepsin G.[6]

Downstream Signaling Pathways Modulated by Sivelestat

Recent research has elucidated the downstream signaling pathways affected by Sivelestat's inhibition of neutrophil elastase, revealing a broader anti-inflammatory and antioxidant mechanism.

Inhibition of the JNK/NF-κB Signaling Pathway

Sivelestat has been shown to attenuate the inflammatory response by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[8] By preventing the phosphorylation of JNK and the subsequent activation and nuclear translocation of NF-κB, Sivelestat reduces the expression of pro-inflammatory cytokines.[8][9]

G Sivelestat Sivelestat NE Neutrophil Elastase Sivelestat->NE Inhibits JNK_pathway JNK Pathway NE->JNK_pathway Activates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NE Activates NFkB_activation NF-κB Activation JNK_pathway->NFkB_activation Leads to Cytokines Pro-inflammatory Cytokines NFkB_activation->Cytokines Induces Expression

Sivelestat's inhibition of the JNK/NF-κB pathway.
Activation of the Nrf2/HO-1 Signaling Pathway

Sivelestat also exerts protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[8] This pathway is a critical regulator of the cellular antioxidant response. Sivelestat promotes the nuclear translocation of Nrf2, leading to the upregulation of HO-1 and other antioxidant enzymes, thereby reducing oxidative stress.[8][10]

G Sivelestat Sivelestat Nrf2_activation Nrf2 Activation & Nuclear Translocation Sivelestat->Nrf2_activation Promotes HO1_expression HO-1 Expression Nrf2_activation->HO1_expression Induces Antioxidant_Response Antioxidant Response HO1_expression->Antioxidant_Response Enhances

Sivelestat's activation of the Nrf2/HO-1 pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of neutrophil elastase inhibitors.

In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified human neutrophil elastase.

Objective: To determine the IC50 value of the test inhibitor.

Materials:

  • Purified human neutrophil elastase

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • Test inhibitors (Sivelestat, Alvelestat, Freselestat) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In the microplate, add the assay buffer, the test inhibitor solution (or vehicle control), and the purified human neutrophil elastase.

  • Incubate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity at regular intervals using a fluorometric plate reader (e.g., excitation at 380 nm and emission at 460 nm).

  • Calculate the rate of substrate hydrolysis for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[6]

G Start Start Prepare_Reagents Prepare Serial Dilutions of Inhibitor Start->Prepare_Reagents Add_Reagents Add Buffer, Inhibitor, and Neutrophil Elastase to 96-well plate Prepare_Reagents->Add_Reagents Incubate Incubate for Inhibitor Binding Add_Reagents->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Reaction Rate and % Inhibition Measure_Fluorescence->Analyze_Data Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50 End End Determine_IC50->End

Workflow for in vitro neutrophil elastase inhibition assay.
In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Mice

This model is commonly used to evaluate the in vivo efficacy of anti-inflammatory compounds for ALI/ARDS.[11]

Objective: To assess the ability of the test inhibitor to reduce lung inflammation and injury in a mouse model of ALI.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • Lipopolysaccharide (LPS) from E. coli

  • Test inhibitor (Sivelestat or comparator)

  • Anesthetics

  • Surgical tools for intratracheal instillation

  • Materials for bronchoalveolar lavage (BAL) and lung tissue collection

Procedure:

  • Anesthetize the mice.

  • Intratracheally instill a solution of LPS to induce lung injury.[12] Control animals receive vehicle (e.g., sterile saline).

  • Administer the test inhibitor at a predetermined dose and time point (e.g., before or after LPS challenge).

  • At a specified time after LPS instillation (e.g., 24 or 48 hours), humanely euthanize the mice.

  • Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting (total and differential) and cytokine analysis (e.g., TNF-α, IL-6).[13]

  • Harvest lung tissue for histological analysis (to assess lung injury scores) and measurement of myeloperoxidase (MPO) activity (as an index of neutrophil infiltration).[14]

  • Compare the outcomes between the inhibitor-treated group, the LPS-only group, and the control group to determine the efficacy of the inhibitor.

G Start Start Anesthetize Anesthetize Mice Start->Anesthetize Induce_Injury Intratracheal Instillation of LPS Anesthetize->Induce_Injury Administer_Inhibitor Administer Test Inhibitor Induce_Injury->Administer_Inhibitor Euthanize Euthanize Mice at Specified Timepoint Administer_Inhibitor->Euthanize Collect_Samples Perform BAL and Harvest Lung Tissue Euthanize->Collect_Samples Analyze_Samples Analyze BAL Fluid (Cells, Cytokines) and Lung Tissue (Histology, MPO) Collect_Samples->Analyze_Samples Compare_Groups Compare Treatment vs. Control Groups Analyze_Samples->Compare_Groups End End Compare_Groups->End

Workflow for in vivo LPS-induced ALI model.

Conclusion

This compound is a potent and selective inhibitor of neutrophil elastase that has demonstrated efficacy in preclinical models of acute lung injury. Its mechanism of action extends beyond simple enzyme inhibition to include the modulation of key inflammatory and antioxidant signaling pathways, namely the JNK/NF-κB and Nrf2/HO-1 pathways. When compared to other neutrophil elastase inhibitors such as Alvelestat and Freselestat, Sivelestat exhibits comparable in vitro potency. However, the clinical efficacy of Sivelestat in treating ARDS remains a subject of ongoing investigation, with some studies showing benefits in specific patient populations while others have not demonstrated a significant effect on mortality.[15] The choice of a specific neutrophil elastase inhibitor for therapeutic development will likely depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and the specific clinical indication. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and cross-validation of these important therapeutic agents.

References

Sivelestat Sodium: A Comparative Guide for Neutrophil Elastase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting an appropriate positive control is a critical step in establishing robust and reliable neutrophil elastase inhibition assays. Sivelestat sodium, a potent and selective inhibitor of neutrophil elastase, has been widely used for this purpose. This guide provides an objective comparison of this compound with other alternative inhibitors, supported by experimental data, detailed protocols, and pathway diagrams to aid in your research and development endeavors.

Neutrophil elastase, a serine protease released by activated neutrophils, plays a significant role in the inflammatory response and is implicated in the pathogenesis of various inflammatory diseases, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD).[1][2] Inhibition of neutrophil elastase is, therefore, a key therapeutic strategy. In the context of drug discovery and development, in vitro and in vivo assays to screen for and characterize novel neutrophil elastase inhibitors are essential. This compound serves as a valuable benchmark in these studies.

Mechanism of Action of Sivelestat

Sivelestat is a synthetic, low molecular-weight, competitive, and reversible inhibitor of neutrophil elastase.[1][3] Its primary mechanism involves binding to the active site of the enzyme, thereby preventing the degradation of extracellular matrix proteins like elastin.[3][4] This action helps to mitigate the inflammatory cascade and protect tissues from damage mediated by neutrophil elastase.[3] Studies have also suggested that Sivelestat can inhibit the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory mediators.[5][6]

Comparative Analysis of Neutrophil Elastase Inhibitors

The efficacy of a neutrophil elastase inhibitor is primarily determined by its potency, often expressed as the half-maximal inhibitory concentration (IC50), and its selectivity against other proteases. Sivelestat exhibits high selectivity for neutrophil elastase over other serine proteases such as trypsin, chymotrypsin, and thrombin.[1][7] However, several other potent inhibitors have been developed and characterized, offering a range of alternatives for use as positive controls or as therapeutic candidates themselves.

InhibitorChemical ClassTargetIC50 (nM)Ki (nM)Selectivity Profile
Sivelestat PeptidomimeticHuman Neutrophil Elastase (HNE)19-70[7][8]20-200[1]Highly selective for NE over other serine proteases like trypsin, chymotrypsin, and thrombin.[1][7]
Alvelestat (AZD9668) Diaryl pyrimidine derivativeHuman Neutrophil Elastase (HNE)12[1][7]9.4[1][7]Over 600-fold more selective for NE compared to other serine proteases.[1][7]
Freselestat Not specified in detailHuman Neutrophil Elastase (HNE)N/A12.2[1]>100-fold less active against other proteases like trypsin, proteinase 3, and cathepsin G.[1]
BI 1323495 Not specifiedHuman Neutrophil Elastase (HNE)0.4[7]Not Reported>4000-fold selectivity versus related proteases cathepsin G and proteinase 3.[7]
Baicalein FlavonoidPancreatic Elastase3,530[9]Not ReportedNon-competitive inhibitor.[9]
Symplostatins 8-10 Natural ProductHuman Neutrophil Elastase (HNE)21-41[10]Not ReportedMore effective in elastase inhibition than sivelestat.[10]
Molassamide Natural ProductHuman Neutrophil Elastase (HNE)110[10]Not ReportedPotent inhibitor.[10]

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified human neutrophil elastase.

Objective: To determine the IC50 value of a test inhibitor.

Materials:

  • Purified human neutrophil elastase

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5)

  • Test inhibitors (including Sivelestat as a positive control)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors and Sivelestat in the assay buffer.

  • In the microplate, add the assay buffer, the test inhibitor solution (or vehicle control), and the purified human neutrophil elastase.

  • Incubate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a fluorometric plate reader (e.g., excitation at 380 nm and emission at 460 nm).[1][11]

  • Calculate the rate of substrate hydrolysis (reaction velocity) for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]

Cell-Based Neutrophil Elastase Activity Assay

This assay assesses the ability of an inhibitor to block neutrophil elastase activity in a more physiologically relevant context using stimulated neutrophils.

Objective: To evaluate the efficacy of an inhibitor on neutrophil elastase released from activated cells.

Materials:

  • Isolated human neutrophils or a suitable myeloid cell line (e.g., U937)[12][13]

  • Cell culture medium (e.g., RPMI 1640)

  • Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or lipopolysaccharide (LPS))[6][14]

  • Test inhibitors (including Sivelestat as a positive control)

  • Fluorogenic neutrophil elastase substrate

  • 96-well cell culture plate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Seed the isolated neutrophils or cultured cells into a 96-well plate.

  • Pre-treat the cells with various concentrations of the test inhibitors or Sivelestat for a specified time (e.g., 1 hour).

  • Stimulate the cells with a suitable agonist (e.g., PMA) to induce the release of neutrophil elastase.

  • Add the fluorogenic substrate to the wells.

  • Measure the fluorescence intensity over time using a fluorescence microplate reader.

  • Determine the rate of reaction and calculate the percentage of inhibition for each inhibitor concentration to determine the IC50 value.[7]

Visualizing the Role of Neutrophil Elastase and its Inhibition

To better understand the context in which Sivelestat and other inhibitors function, the following diagrams illustrate the signaling pathway of neutrophil-mediated inflammation and a typical experimental workflow for inhibitor screening.

G Neutrophil-Mediated Inflammatory Pathway cluster_0 Inflammatory Stimuli cluster_1 Neutrophil Activation & Degranulation cluster_2 Tissue Damage & Inflammation Cascade cluster_3 Inhibition Pathogens Pathogens Neutrophil Neutrophil Pathogens->Neutrophil Tissue Injury Tissue Injury Tissue Injury->Neutrophil Neutrophil Elastase Release Neutrophil Elastase Release Neutrophil->Neutrophil Elastase Release ECM Degradation Extracellular Matrix Degradation (e.g., Elastin) Neutrophil Elastase Release->ECM Degradation Pro-inflammatory Mediator Activation Activation of Pro-inflammatory Mediators Neutrophil Elastase Release->Pro-inflammatory Mediator Activation Tissue Damage Tissue Damage ECM Degradation->Tissue Damage Pro-inflammatory Mediator Activation->Tissue Damage Sivelestat Sivelestat Sivelestat->Neutrophil Elastase Release

Caption: Neutrophil-mediated inflammatory pathway and the point of intervention for Sivelestat.

G Workflow for Neutrophil Elastase Inhibitor Screening Start Start Prepare Reagents Prepare Enzyme, Substrate, Buffer, and Inhibitors Start->Prepare Reagents Assay Setup Dispense Reagents and Inhibitors into 96-well Plate Prepare Reagents->Assay Setup Pre-incubation Pre-incubate Inhibitor with Enzyme Assay Setup->Pre-incubation Initiate Reaction Add Substrate to Initiate Reaction Pre-incubation->Initiate Reaction Measure Fluorescence Kinetic Reading on Plate Reader Initiate Reaction->Measure Fluorescence Data Analysis Calculate Reaction Rates and % Inhibition Measure Fluorescence->Data Analysis IC50 Determination Plot Dose-Response Curve and Determine IC50 Data Analysis->IC50 Determination End End IC50 Determination->End

Caption: A typical experimental workflow for screening neutrophil elastase inhibitors in vitro.

Conclusion

This compound is a well-characterized and reliable positive control for in vitro and cell-based neutrophil elastase inhibition assays due to its high selectivity and established mechanism of action. However, for researchers seeking alternatives with potentially higher potency or different chemical scaffolds, inhibitors such as Alvelestat and BI 1323495 present compelling options. The choice of a positive control should be guided by the specific experimental context and the desired potency range. The provided protocols and comparative data serve as a valuable resource for designing and validating robust neutrophil elastase inhibition assays in the pursuit of novel therapeutics for inflammatory diseases.

References

Therapeutic Window of Neutrophil Elastase Inhibitors: A Comparative Analysis of Sivelestat Sodium

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals evaluating the therapeutic potential of Sivelestat sodium in comparison to other neutrophil elastase inhibitors.

Neutrophil elastase, a serine protease released by activated neutrophils, plays a critical role in the pathogenesis of inflammatory diseases, particularly acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Its excessive activity leads to the degradation of extracellular matrix components and amplification of the inflammatory cascade. Consequently, inhibitors of neutrophil elastase have emerged as a promising therapeutic strategy. This guide provides an objective comparison of the therapeutic window of this compound with other notable inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development.

Quantitative Comparison of Neutrophil Elastase Inhibitors

The following tables summarize the in vitro potency and preclinical/clinical dose-response data for this compound, Alvelestat, and Elafin. A direct comparison of the therapeutic window is challenging due to the different stages of development and variations in experimental models. However, this data provides a basis for evaluating their relative potency and effective concentrations.

Table 1: In Vitro Potency of Neutrophil Elastase Inhibitors

InhibitorTargetIC50 (Human NE)Ki (Human NE)Selectivity
This compoundNeutrophil Elastase44 nM200 nMHighly selective for neutrophil elastase over other proteases like trypsin, thrombin, and plasmin.
Alvelestat (AZD9668)Neutrophil Elastase12 nM9.4 nMAt least 600-fold more selective for neutrophil elastase over other serine proteases.[1]
ElafinNeutrophil Elastase, Proteinase-3~1 nM~0.1 nMPotent inhibitor of neutrophil elastase and proteinase-3.[2]

Table 2: Preclinical and Clinical Dose-Response Data

InhibitorModel SystemDoses TestedKey Efficacy FindingsKey Safety/Adverse Event Findings
This compound Rat model of Klebsiella pneumoniae-induced ALI50 and 100 mg/kg (intraperitoneal)Dose-dependently reduced lung wet/dry ratio, inflammatory cell infiltration, and levels of inflammatory cytokines (TNF-α, IL-1β, IL-8).[3] Increased survival rate.[3]Data on dose-dependent adverse effects in this specific preclinical model is limited in the provided search results.
Chinese Healthy SubjectsSingle doses up to 20.2 mg/kg/h; Multiple doses up to 5.0 mg/kg/h (intravenous)Cmax and AUC increased in a dose-dependent manner.[4]Satisfactory safety and tolerability up to the highest doses tested.[4]
Alvelestat (AZD9668) Phase 2 trials in Alpha-1 Antitrypsin Deficiency120 mg and 240 mg twice daily (oral)240 mg dose significantly reduced biomarkers of neutrophil elastase activity (Aα-Val360 and desmosine).[5][6] >90% suppression of blood neutrophil elastase at the 240 mg dose.[5][6][7]The most common adverse event was headache, particularly at the 240 mg dose.[5][6][7] No other significant safety signals were detected.[5][6][7]
Elafin Mouse model of LPS-induced acute lung inflammationPre-treatment with recombinant human pre-elafin (intranasal)Dose-dependently reduced neutrophil influx into the lung alveolar spaces by up to 84%.[1] Reduced levels of neutrophil attractants MIP-2 and KC.[1]Information on dose-dependent adverse effects in preclinical models is limited in the provided search results. Phase I clinical trials have shown it to be well-tolerated.[8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these inhibitors extend beyond the direct inhibition of neutrophil elastase, involving the modulation of key inflammatory signaling pathways.

This compound: Dual Action on Inflammation and Oxidative Stress

Sivelestat has been shown to exert its anti-inflammatory and antioxidant effects through the modulation of the JNK/NF-κB and Nrf2/HO-1 signaling pathways.[2][3][9][10] In the presence of inflammatory stimuli, Sivelestat inhibits the phosphorylation of JNK, which in turn prevents the activation and nuclear translocation of the transcription factor NF-κB.[2][3][9][10] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8.[3] Concurrently, Sivelestat promotes the nuclear translocation of Nrf2, a key regulator of the antioxidant response.[2][3][9] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px), thereby mitigating oxidative stress.[2][3]

Sivelestat_Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS, Klebsiella pneumoniae) cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory_Stimulus JNK JNK Inflammatory_Stimulus->JNK Activates Oxidative Stress Oxidative Stress Inflammatory_Stimulus->Oxidative Stress p_JNK p-JNK JNK->p_JNK Phosphorylation NFκB_p65_IκBα NF-κB p65-IκBα complex p_JNK->NFκB_p65_IκBα Phosphorylates IκBα IκBα IκBα NFκB_p65 NF-κB p65 NFκB_p65_IκBα->NFκB_p65 Releases NFκB_p65_nuc NF-κB p65 NFκB_p65->NFκB_p65_nuc Translocates Keap1_Nrf2 Keap1-Nrf2 complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-8) NFκB_p65_nuc->Proinflammatory_Genes Induces Transcription Inflammation & Tissue Damage Inflammation & Tissue Damage Proinflammatory_Genes->Inflammation & Tissue Damage ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, GSH-Px) ARE->Antioxidant_Genes Induces Transcription Cell Protection Cell Protection Antioxidant_Genes->Cell Protection Sivelestat Sivelestat Sivelestat->p_JNK Inhibits Sivelestat->Nrf2_nuc Promotes Translocation Alvelestat_Mechanism cluster_extracellular Extracellular Space Neutrophil Activated Neutrophil Neutrophil_Elastase Neutrophil Elastase (NE) Neutrophil->Neutrophil_Elastase Releases Elastin Elastin & other Matrix Proteins Neutrophil_Elastase->Elastin Degrades Degradation_Products Degradation Products (e.g., Desmosine) Elastin->Degradation_Products Alvelestat Alvelestat Alvelestat->Neutrophil_Elastase Inhibits Tissue_Damage Lung Tissue Damage Degradation_Products->Tissue_Damage Elafin_Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory_Stimulus Signaling_Cascade Signaling Cascade Inflammatory_Stimulus->Signaling_Cascade Activates NFκB_p65_IκBα NF-κB-IκBα complex Signaling_Cascade->NFκB_p65_IκBα Leads to IκBα phosphorylation AP1_complex AP-1 complex Signaling_Cascade->AP1_complex Activates IκBα_p p-IκBα NFκB_p65 NF-κB NFκB_p65_IκBα->NFκB_p65 Releases NFκB_nuc NF-κB NFκB_p65->NFκB_nuc Translocates AP1_nuc AP-1 AP1_complex->AP1_nuc Translocates Proinflammatory_Genes Pro-inflammatory Genes NFκB_nuc->Proinflammatory_Genes Induce Transcription AP1_nuc->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation Elafin Elafin Elafin->NFκB_p65 Inhibits Activation Elafin->AP1_complex Inhibits Activation Experimental_Workflow_ALI start Start anesthetize Anesthetize Animal start->anesthetize instill_lps Intratracheal Instillation of LPS anesthetize->instill_lps recover Animal Recovery instill_lps->recover euthanize Euthanize at Time Point recover->euthanize collect_balf Collect Bronchoalveolar Lavage Fluid (BALF) euthanize->collect_balf harvest_lungs Harvest Lungs euthanize->harvest_lungs analyze_balf Analyze BALF: - Cell Counts - Protein Concentration - Cytokines collect_balf->analyze_balf analyze_lungs Analyze Lungs: - Wet/Dry Ratio - Histopathology harvest_lungs->analyze_lungs end End analyze_balf->end analyze_lungs->end NE_Activity_Assay_Workflow start Start prepare_samples Prepare BALF Samples (Centrifuge) start->prepare_samples prepare_standards Prepare Neutrophil Elastase Standard Curve start->prepare_standards plate_loading Load Samples and Standards into 96-well Plate prepare_samples->plate_loading prepare_standards->plate_loading add_substrate Add Fluorometric Substrate plate_loading->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Measure Fluorescence (Kinetic Mode) incubate->read_fluorescence calculate_activity Calculate NE Activity read_fluorescence->calculate_activity end End calculate_activity->end

References

Sivelestat Sodium in Acute Respiratory Distress Syndrome: A Comparative Clinical Trial Review

Author: BenchChem Technical Support Team. Date: December 2025

A systematic analysis of Sivelestat sodium's clinical trial outcomes reveals a contentious therapeutic profile, with notable benefits in specific patient subgroups, particularly those with sepsis-induced Acute Respiratory Distress Syndrome (ARDS). When compared with other pharmacological alternatives, such as corticosteroids, and standard supportive care, the efficacy of Sivelestat remains a subject of intensive research and debate.

This compound is a selective neutrophil elastase inhibitor designed to mitigate the inflammatory lung injury characteristic of ARDS. Neutrophil elastase, a potent serine protease released by activated neutrophils, is a key driver of alveolar-capillary barrier damage, leading to pulmonary edema and respiratory failure. By blocking this enzyme, Sivelestat aims to interrupt this pathological cascade. However, its clinical effectiveness has shown variability across numerous trials, prompting a closer look at its performance relative to other treatment strategies.

Comparative Efficacy of ARDS Pharmacotherapies

The primary treatment for ARDS remains supportive, focusing on lung-protective mechanical ventilation, conservative fluid management, and prone positioning.[1][2][3] Pharmacological intervention aims to modulate the overwhelming inflammatory response. This guide compares the clinical trial outcomes of Sivelestat with two other widely studied agents, Dexamethasone and Simvastatin, against the benchmark of standard supportive care.

The clinical data presented in meta-analyses for Sivelestat are conflicting. A 2023 meta-analysis highlighted that Sivelestat could reduce 28-30 day mortality, shorten mechanical ventilation time, and decrease ICU stays.[4] Conversely, earlier meta-analyses from 2011 and 2017 found no significant difference in mortality, though some improvement in short-term oxygenation (PaO2/FiO2 ratio) was noted.[5][6][7] More recent evidence suggests a significant mortality benefit specifically in the subgroup of patients with sepsis-induced ARDS, particularly those with higher disease severity or a baseline PaO2/FiO2 < 200 mmHg.[8]

Corticosteroids, particularly Dexamethasone, have demonstrated more consistent benefits. The DEXA-ARDS trial showed that dexamethasone significantly increased ventilator-free days and reduced 60-day mortality in patients with moderate-to-severe ARDS.[8][9] Similarly, the CoDEX trial in COVID-19 patients with ARDS found a significant increase in ventilator-free days.[10]

Statins, such as Simvastatin, have been investigated for their anti-inflammatory properties. However, the large HARP-2 trial concluded that simvastatin did not improve clinical outcomes, including ventilator-free days and 28-day mortality, in a general ARDS population.[5][6][11] Interestingly, a secondary analysis of this trial identified a "hyper-inflammatory" subphenotype of ARDS patients who did experience improved survival with simvastatin, suggesting a potential role for this therapy in a more targeted patient group.[4]

Below is a summary of key quantitative outcomes from representative clinical trials and meta-analyses.

InterventionStudy/Meta-AnalysisPatient PopulationPrimary Endpoint(s)Key Finding(s)
This compound Meta-analysis (Zhang et al., 2023)[4]ALI/ARDS28-30 Day Mortality, Mech. Ventilation Time, ICU StayRR for Mortality = 0.81 (95% CI 0.66–0.98); Significant reduction in ventilation time & ICU stay.[4]
Meta-analysis (Iwata et al., 2011)[5][6]ALI/ARDS28-30 Day MortalityRR for Mortality = 0.95 (95% CI 0.72–1.26); No significant difference.[5][6]
Meta-analysis (Cheng et al., 2025)[8]Sepsis-induced ARDSMortalityOR for Mortality = 0.63 (95% CI 0.48–0.84); Significant reduction.[8]
Dexamethasone DEXA-ARDS Trial (Villar et al., 2020)[8][9]Moderate-to-Severe ARDSVentilator-Free Days (VFDs) at 28 days, 60-Day MortalityVFDs: 12.3 vs 7.5 days (p<0.0001); Mortality: 21% vs 36% (p=0.0047).[8]
CoDEX Trial (Tomazini et al., 2020)[10]COVID-19 with Mod-to-Severe ARDSVentilator-Free Days (VFDs) at 28 daysVFDs: 6.6 vs 4.0 days (p=0.04).[10]
Simvastatin HARP-2 Trial (McAuley et al., 2014)[5][6][11]ARDSVentilator-Free Days (VFDs) at 28 days, 28-Day MortalityVFDs: 12.6 vs 11.5 days (p=0.21); Mortality: 22.0% vs 26.8% (p=0.23); No significant difference.[5][6][11]
Secondary Analysis of HARP-2 (Calfee et al.)[4]ARDS (subphenotypes)SurvivalImproved survival with simvastatin vs placebo only in the hyper-inflammatory subphenotype.[4]

Mechanism of Action: Sivelestat Signaling Pathway

Sivelestat's therapeutic action is targeted at the enzymatic activity of neutrophil elastase (NE). In ARDS, inflammatory stimuli like sepsis trigger the activation and migration of neutrophils to the lungs. These neutrophils release NE, which degrades critical components of the lung's extracellular matrix, such as elastin, leading to compromised alveolar-capillary integrity and increased permeability. Sivelestat directly binds to and inhibits NE, preventing this downstream tissue damage. Recent studies also suggest Sivelestat may modulate inflammatory signaling cascades, including the JNK/NF-κB and PI3K/AKT/mTOR pathways.[11][12][13]

G cluster_0 Inflammatory Cascade in ARDS cluster_1 Therapeutic Intervention Sepsis Sepsis / Insult Neutrophil Neutrophil Activation & Migration Sepsis->Neutrophil NE Neutrophil Elastase (NE) Release Neutrophil->NE Damage Alveolar-Capillary Barrier Damage NE->Damage Degrades Elastin Edema Pulmonary Edema (ARDS) Damage->Edema Sivelestat This compound Sivelestat->NE Inhibits

Figure 1: Sivelestat's mechanism of action in ARDS.

Experimental Protocols: A Representative Sivelestat Trial

To provide a clear understanding of the methodology used to evaluate Sivelestat, the protocol for a representative multicenter, double-blind, randomized, placebo-controlled trial is outlined below, based on publicly available trial registries.[14][15]

1. Patient Population:

  • Inclusion Criteria: Adult patients admitted to the ICU diagnosed with moderate-to-severe ARDS (as per Berlin Definition, e.g., PaO2/FiO2 ≤ 200 mmHg) secondary to sepsis. Onset of ARDS and initiation of mechanical ventilation within the preceding 48-72 hours.[15][16]

  • Exclusion Criteria: Pre-existing severe chronic lung disease, contraindications to the drug, moribund state, or participation in another interventional trial.

2. Randomization and Blinding:

  • Eligible patients are randomly assigned in a 1:1 ratio to either the Sivelestat group or the placebo group.

  • The allocation is concealed, and both the investigators and the patients (or their representatives) are blinded to the treatment assignment.

3. Intervention:

  • Treatment Group: this compound is administered as a continuous intravenous infusion at a dose of 0.2 mg/kg/hour.[15][17]

  • Control Group: An identical-looking placebo (e.g., 0.9% sodium chloride) is administered intravenously at the same rate.[15]

  • Duration: The infusion is continued for a predefined period, typically ranging from 5 to 14 days, or until ICU discharge or cessation of mechanical ventilation.[15][17]

  • Standard of Care: All patients in both groups receive standard supportive care for ARDS, including low tidal volume mechanical ventilation, optimal PEEP, and protocolized fluid and sedation management.[1][12]

4. Outcome Measures:

  • Primary Outcome: The primary endpoint is often a measure of clinical improvement, such as the number of ventilator-free days (VFDs) within 28 days of randomization.[14]

  • Secondary Outcomes: These typically include 28-day and 90-day all-cause mortality, changes in the PaO2/FiO2 ratio, duration of ICU and hospital stay, and changes in organ failure scores (e.g., SOFA score).[8][16]

G cluster_0 Treatment Arms Start Patient Screening: ARDS due to Sepsis (PaO2/FiO2 ≤ 200) Random Randomization (1:1) Double-Blind Start->Random Siv_Arm Sivelestat Arm (0.2 mg/kg/hr IV) + Standard of Care Random->Siv_Arm Pbo_Arm Placebo Arm (Normal Saline IV) + Standard of Care Random->Pbo_Arm Assess Outcome Assessment (Day 1 to 28) Siv_Arm->Assess Pbo_Arm->Assess Primary Primary Outcome: Ventilator-Free Days (VFDs) Assess->Primary Secondary Secondary Outcomes: - 28-Day Mortality - PaO2/FiO2 Ratio - ICU Stay Duration Assess->Secondary

Figure 2: Workflow of a typical Sivelestat clinical trial.

Conclusion

The clinical utility of this compound in the treatment of ARDS is nuanced. While large-scale trials in heterogeneous ARDS populations have failed to show a consistent mortality benefit, subgroup analyses and more recent meta-analyses point towards a significant therapeutic advantage in patients with ARDS triggered by sepsis. This contrasts with the broader efficacy seen with Dexamethasone in moderate-to-severe ARDS. The failure of Simvastatin in the general ARDS population, coupled with its potential in specific inflammatory subphenotypes, underscores a critical theme in modern ARDS research: the move towards personalized or precision medicine. For drug development professionals and researchers, the story of Sivelestat highlights the importance of identifying the right patient population for targeted therapies to demonstrate efficacy in this complex and heterogeneous syndrome. Future trials, including head-to-head comparisons, are necessary to definitively establish Sivelestat's position in the ARDS treatment algorithm.

References

Safety Operating Guide

Proper Disposal of Sivelestat Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Sivelestat sodium, a selective neutrophil elastase inhibitor used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with waste disposal regulations.

For researchers, scientists, and drug development professionals, understanding the correct handling and disposal of chemical reagents is a fundamental aspect of laboratory safety. This compound, while not classified as a hazardous substance according to the Globally Harmonized System (GHS), should be managed with care, following institutional and regulatory guidelines for chemical waste.

Summary of Material Properties

A summary of key characteristics of this compound relevant to its handling and disposal is presented below.

PropertyDataSource
Chemical NameN-{2-[({4-[(2,2-Dimethylpropanoyl)oxy]phenyl}sulfonyl)amino]benzoyl}glycine sodium salt[1]
SynonymsONO-5046, LY544349[1][2]
AppearanceCrystalline solid[2]
GHS Hazard ClassificationNot a hazardous substance or mixture[3]
Storage Temperature-20°C for long-term stability[2]
SolubilitySoluble in DMSO (15 mg/ml), dimethyl formamide (25 mg/ml), and ethanol (0.3 mg/ml)[2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound and its associated waste materials. This process is designed to align with general best practices for chemical waste management in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:

  • Standard laboratory coat

  • Safety glasses

  • Nitrile gloves[3]

Waste Identification and Segregation

All materials contaminated with this compound must be treated as chemical waste. This includes:

  • Unused or expired this compound solid.

  • Solutions containing this compound.

  • Contaminated labware (e.g., pipette tips, tubes, flasks).

  • Spill cleanup materials.

Segregate this waste from other waste streams in the laboratory. It is crucial to prevent mixing with incompatible chemicals.

Disposal of Solid this compound
  • Containerize: Place the solid this compound in a clearly labeled, sealed container. The original product container is often the best choice.[4]

  • Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name ("this compound"), the quantity, and the date. Do not use abbreviations.[5]

  • Storage: Store the sealed container in a designated chemical waste accumulation area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[3][5]

Disposal of Solutions Containing this compound
  • Do Not Drain Dispose: Do not dispose of solutions containing this compound down the sanitary sewer. While it is not classified as hazardous, general guidelines prohibit the drain disposal of laboratory chemicals unless specifically approved by local authorities and institutional policy.[4]

  • Containerize: Collect the aqueous or solvent-based solutions in a compatible, leak-proof waste container.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent used, and the estimated concentration and volume.

  • Storage: Keep the container sealed and store it in the designated waste accumulation area for pickup.

Decontamination and Disposal of Empty Containers
  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent in which the compound is soluble (e.g., ethanol, DMSO).[5][6]

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as chemical waste along with the this compound solutions.[5][6]

  • Container Disposal: After triple rinsing, deface or remove the original label from the empty container. It may then be disposed of in the regular laboratory glass or plastic recycling, or trash, in accordance with your institution's policies.[4]

Spill Cleanup
  • Containment: In case of a spill, avoid raising dust if it is a solid.[3]

  • Cleanup: Mechanically pick up the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand).

  • Disposal: Place all cleanup materials and contaminated PPE into a sealed container and label it as hazardous waste for disposal.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_type cluster_action cluster_rinsate cluster_final start Identify Sivelestat Sodium Waste solid_waste Solid Sivelestat liquid_waste Sivelestat Solution empty_container Empty Container spill_cleanup Spill Debris containerize_solid Containerize & Label solid_waste->containerize_solid containerize_liquid Collect in Waste Container & Label liquid_waste->containerize_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse containerize_spill Containerize Spill Waste & Label spill_cleanup->containerize_spill waste_pickup Store for EHS Pickup containerize_solid->waste_pickup containerize_liquid->waste_pickup collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate trash Dispose of Container in Regular Trash/ Recycling triple_rinse->trash After Rinsing containerize_spill->waste_pickup collect_rinsate->waste_pickup

Caption: Logical workflow for this compound waste disposal.

Disclaimer: The disposal recommendations provided are based on general laboratory safety principles and available safety data sheets.[3] It is the user's responsibility to follow all applicable federal, state, and local regulations, as well as institutional policies for waste management.[3] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sivelestat Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Sivelestat sodium. Following these procedural guidelines is critical for ensuring a safe laboratory environment and the integrity of your research.

This compound is a competitive inhibitor of human neutrophil elastase and should be handled with care.[1][2][3] While it is not classified as a hazardous substance, adherence to proper laboratory safety protocols is mandatory to minimize any potential risks.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in its solid, powdered form, a comprehensive suite of personal protective equipment is required to prevent inhalation, skin, and eye contact.[4][6]

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and airborne particles.
Hand Protection Nitrile or Latex gloves.Provides a barrier against skin contact. Nitrile gloves are generally preferred for their chemical resistance.
Respiratory Protection N95 or P1 dust mask.Recommended when handling the powder outside of a ventilated enclosure to prevent inhalation of nuisance dust.[4]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

From receipt to disposal, a structured approach to handling this compound will ensure minimal exposure and maintain a safe working environment.

Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Confirm Identity: Verify that the received product is this compound as ordered.

  • Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated area.[4] Recommended storage temperatures vary by supplier, with options including ambient, 4°C, and -20°C for long-term stability.[6][7][8] Always refer to the manufacturer's instructions for specific storage conditions.

Preparation and Use
  • Designated Area: Conduct all handling of solid this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.[4]

  • Don PPE: Before handling, put on all required personal protective equipment as outlined in the table above.

  • Weighing: If weighing the powder, do so carefully to avoid generating dust.

  • Dissolving: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide.[6] When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[6] Clean all work surfaces and equipment.

Disposal Plan

The disposal of this compound and its containers must be carried out in accordance with all federal, state, and local regulations.[4]

  • Unused Product: Unused this compound should be disposed of through a licensed professional waste disposal company.[4]

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can often be disposed of as regular laboratory glass or plastic waste, after defacing the label.

  • Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with this compound should be disposed of as chemical waste.

Emergency Response Plan: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4]

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[4] For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_cleanup Cleanup & Disposal Don_PPE 1. Don PPE (Gloves, Lab Coat, Eye Protection) Work_in_Hood 2. Work in Ventilated Hood Don_PPE->Work_in_Hood Weigh_Carefully 3. Weigh Solid Carefully Work_in_Hood->Weigh_Carefully Prepare_Solution 4. Prepare Solution Weigh_Carefully->Prepare_Solution Label_Container 5. Label Container Prepare_Solution->Label_Container Store_Properly 6. Store as per SDS Label_Container->Store_Properly Clean_Workspace 7. Clean Workspace Store_Properly->Clean_Workspace After Use Dispose_Waste 8. Dispose of Waste Properly Clean_Workspace->Dispose_Waste Remove_PPE 9. Remove PPE Dispose_Waste->Remove_PPE Wash_Hands 10. Wash Hands Thoroughly Remove_PPE->Wash_Hands End End Wash_Hands->End Start Start Start->Don_PPE

Caption: A flowchart outlining the procedural steps for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.